(2S)-2-(Methoxymethyl)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCXZBQRIAHFW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of (2S)-2-(Methoxymethyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(2S)-2-(Methoxymethyl)azetidine is a saturated four-membered nitrogen heterocycle, a class of compounds increasingly recognized for their utility in medicinal chemistry. The strained azetidine ring can impart favorable physicochemical properties, such as improved metabolic stability and conformational rigidity, making it a valuable scaffold in drug design. A thorough understanding of the spectroscopic characteristics of this building block is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine ring and the methoxymethyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the ring strain.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 3.5 - 3.8 | m | - |
| H3 (axial) | 1.8 - 2.0 | m | - |
| H3 (equatorial) | 2.1 - 2.3 | m | - |
| H4 (axial) | 3.2 - 3.4 | m | - |
| H4 (equatorial) | 3.5 - 3.7 | m | - |
| CH₂-O | 3.4 - 3.6 | d | ~5 |
| O-CH₃ | 3.3 - 3.4 | s | - |
| N-H | 1.5 - 2.5 | br s | - |
Causality of Predicted Shifts:
-
H2 (methine proton): This proton is adjacent to both the nitrogen atom and the methoxymethyl group, leading to a downfield shift into the 3.5 - 3.8 ppm range.
-
H3 Protons (methylene): These protons on the C3 carbon of the azetidine ring are expected to be diastereotopic and will appear as complex multiplets. The geminal and vicinal couplings within the strained four-membered ring contribute to this complexity.
-
H4 Protons (methylene): These protons are adjacent to the nitrogen atom and are therefore deshielded, appearing in the 3.2 - 3.7 ppm region.
-
CH₂-O Protons (methylene): These protons are deshielded by the adjacent oxygen atom and are expected to appear as a doublet due to coupling with the H2 proton.
-
O-CH₃ Protons (methyl): This will be a sharp singlet in the typical region for methyl ethers.
-
N-H Proton: The proton on the nitrogen will likely be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 65 - 70 |
| C3 | 20 - 25 |
| C4 | 45 - 50 |
| CH₂-O | 75 - 80 |
| O-CH₃ | 58 - 60 |
Causality of Predicted Shifts:
-
C2: This carbon is bonded to the nitrogen and the methoxymethyl group, resulting in a significant downfield shift.
-
C3: This is a standard aliphatic methylene carbon within the ring.
-
C4: This carbon is adjacent to the nitrogen atom, causing a downfield shift compared to a simple alkane.
-
CH₂-O: The carbon of the methylene group attached to the oxygen is highly deshielded.
-
O-CH₃: The methyl carbon of the ether group appears in its characteristic region.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for validation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, confirming the connectivity of the protons in the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming the assignments in both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure.
-
Caption: Workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key features will be the N-H and C-O stretches.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| N-H | 3300 - 3500 | Medium, sharp | Stretch |
| C-H (sp³) | 2850 - 3000 | Medium to Strong | Stretch |
| C-N | 1020 - 1250 | Medium | Stretch |
| C-O-C | 1070 - 1150 | Strong | Asymmetric Stretch |
| N-H | 1590 - 1650 | Medium | Bend |
Causality of Predicted Absorptions:
-
N-H Stretch: As a secondary amine, a single, relatively sharp absorption band is expected in this region.[1][2] Its position can be influenced by hydrogen bonding.
-
C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons.
-
C-N Stretch: The stretching vibration of the carbon-nitrogen single bond in the aliphatic amine will appear in the fingerprint region.[1]
-
C-O-C Asymmetric Stretch: This is a characteristic and typically strong absorption for ethers.
-
N-H Bend: A bending vibration for the N-H bond may be observed in this region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum acquired in a solution cell.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the salt plates or solvent for subtraction from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
The molecular ion peak (M⁺) for this compound would be at m/z = 101.15. The fragmentation is expected to be dominated by pathways that lead to stable carbocations.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |
| 70 | [C₄H₈N]⁺ | α-cleavage, loss of CH₂OCH₃ radical |
| 56 | [C₃H₆N]⁺ | Ring opening and subsequent fragmentation |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the C2-CH₂ bond |
| 44 | [C₂H₄N]⁺ | α-cleavage, loss of the C₃H₇O radical |
Causality of Predicted Fragmentation:
The primary fragmentation pathway for cyclic amines is often α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion.
-
Loss of the methoxymethyl group (m/z 70): Cleavage of the bond between C2 and the methoxymethyl side chain is a highly probable fragmentation pathway, leading to a stable azetidinyl cation.
-
Formation of the methoxymethyl cation (m/z 45): This fragment can also be formed, although the formation of the cyclic iminium ion is generally more favorable.
-
Ring fragmentation (m/z 56 and 44): The strained four-membered ring can undergo various ring-opening and subsequent fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Mass Analysis:
-
Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify this important building block and its derivatives. The provided protocols offer a framework for obtaining high-quality, reproducible data. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for structural confirmation.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
- University of California, Davis. (n.d.). IR: amines. Chem LibreTexts.
- BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Wiley Science Solutions. (2020, December 4). NMR Spectral Prediction in Wiley's KnowItAll Software (PredictIt™ NMR) [Video]. YouTube.
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
- University of California, Davis. (2023, January 29). Interpreting C-13 NMR Spectra. Chem LibreTexts.
- Chemistry Stack Exchange. (2016, December 20).
- University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chem LibreTexts.
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
- University of California, Davis. (2023, January 29). Interpreting C-13 NMR Spectra. Chem LibreTexts.
- Scribd. (n.d.). Infrared Correlation Chart for Amines - Organic Chemistry.
- University of Regensburg. (n.d.). Chemical shifts.
- University of Colorado Boulder. (n.d.).
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Sayeeda, Z., et al. (2024). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Scribd. (n.d.).
- ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.
- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Chemistry Steps. (n.d.). Alpha (α) Cleavage.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- ResearchGate. (2023, July 15). How to predict IR Spectra?
- University of California, Davis. (2023, February 11). 5.5: Chemical Shift. Chem LibreTexts.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Chemistry Steps. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
- University of California, Davis. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chem LibreTexts.
- University of California, Davis. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chem LibreTexts.
- Cheminfo.org. (n.d.). IR spectra prediction.
- National Institutes of Health. (n.d.). How Well Can We Predict Mass Spectra from Structures?
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
- CFM-ID. (n.d.). Spectra Prediction.
- University of California, Davis. (2022, February 28). Alpha Cleavage. Chem LibreTexts.
- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
- National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- National Institutes of Health. (n.d.). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics.
- ResearchGate. (n.d.). Advancing the Prediction of MS/MS Spectra Using Machine Learning.
- Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. CS229.
- National Institutes of Health. (n.d.).
- ResearchGate. (2023, September 1).
- National Institutes of Health. (2022, May 25). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.
Sources
An In-depth Technical Guide to the Solubility Profile of (2S)-2-(Methoxymethyl)azetidine
Introduction: The Rising Importance of the Azetidine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, small, strained heterocycles have emerged as powerful tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention. Its unique conformational constraints and ability to introduce a vector for substitution outside the plane of a parent molecule make it a valuable bioisostere for other common rings. (2S)-2-(Methoxymethyl)azetidine, in particular, is a chiral building block of growing interest. The methoxymethyl substituent offers a combination of polarity and metabolic stability, potentially enhancing aqueous solubility and modifying interactions with biological targets.[1]
This guide provides a comprehensive technical overview of the solubility profile of this compound. As experimental data for this specific molecule is not widely published, we will focus on the foundational principles and detailed experimental protocols necessary for its determination. This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this and related azetidine derivatives. We will delve into its physicochemical properties, the gold-standard methods for solubility assessment, and the critical factors that can influence its behavior in various solvent systems.
Physicochemical Properties of this compound
A thorough understanding of a compound's fundamental physicochemical properties is the cornerstone of any solubility investigation. While extensive experimental data for this compound is sparse, computational data from reliable sources such as PubChem provides a solid starting point. The compound is available as a free base and as a hydrochloride salt, which will have distinct properties.[2][3]
| Property | This compound (Free Base) | This compound HCl (Salt) | Reference |
| Molecular Formula | C5H11NO | C5H12ClNO | [3] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [2][3] |
| Appearance | Predicted: Liquid | Predicted: Solid | N/A |
| Boiling Point | 114.2±13.0 °C (Predicted) | N/A | [1] |
| Density | 0.911±0.06 g/cm3 (Predicted) | N/A | [1] |
| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | [2] |
It is critical to note that the free base contains a secondary amine, which is basic. This feature will be a dominant factor in its aqueous solubility, making it highly pH-dependent. The hydrochloride salt is expected to be more readily soluble in aqueous media.
Determining Aqueous and Organic Solubility: The Shake-Flask Method (Gold Standard)
The saturation shake-flask (SSF) method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility.[4] Its simplicity and reliability make it the benchmark against which other methods are compared. The core principle involves creating a saturated solution in equilibrium with an excess of the solid compound.[5]
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate. Unlike kinetic solubility methods, which can be faster but may overestimate solubility by not allowing sufficient time for equilibrium, the SSF method aims to determine the true thermodynamic solubility.[5] This is crucial for understanding the fundamental behavior of a compound and for building accurate biopharmaceutical models. The extended equilibration time ensures that the dissolution process has reached a steady state, providing a more accurate and reproducible measurement.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in a given solvent system at a controlled temperature.
Materials and Equipment:
-
This compound (or its HCl salt) of known purity
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Step-by-Step Methodology:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).[6]
-
Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] It is advisable to sample at intermediate time points (e.g., 4, 8, 24, 48 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
To ensure complete removal of undissolved particles, which can artificially inflate the measured concentration, centrifugation is the preferred method.[4] Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-20 minutes).
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best to sample from the top of the liquid.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Perform a precise dilution of the filtrate with the appropriate solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration in the saturated solution by back-calculating from the dilution factor.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Factors Influencing the Solubility of this compound
The solubility of a compound is not an intrinsic constant but is highly dependent on its environment. For an amine-containing molecule like this compound, pH, temperature, and the presence of impurities are critical factors.
The Impact of pH
As a weak base, the aqueous solubility of this compound is expected to be significantly higher at acidic pH values. In an acidic environment, the secondary amine will be protonated, forming the more polar and thus more water-soluble azetidinium cation. Conversely, at higher pH values (above its pKa), the compound will exist predominantly in its less polar, un-ionized form, leading to lower aqueous solubility.[8] A pH-solubility profile can be generated by performing the shake-flask experiment using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).[6]
Caption: pH Influence on Azetidine Solubility.
The Role of Temperature
For most solid solutes, solubility increases with temperature. However, the magnitude of this effect can vary significantly.[8] Determining the temperature dependence of solubility is important for applications such as crystallization process development and for understanding potential precipitation risks upon cooling. The shake-flask method can be performed at different, precisely controlled temperatures (e.g., 4°C, 25°C, 37°C) to quantify this relationship.[6]
Potential Impact of Impurities
The presence of impurities can either increase or decrease the apparent solubility of a compound. Potential impurities in the synthesis of this compound could include unreacted starting materials, byproducts from side reactions, or degradation products.[9][10] For instance, the presence of ionic impurities could affect the ionic strength of the medium, potentially leading to a "salting-out" effect and reduced solubility.[8] It is therefore imperative to use a well-characterized and high-purity lot of the compound for definitive solubility studies.
Conclusion and Future Directions
While specific experimental solubility data for this compound is not yet prevalent in the literature, this guide provides the necessary framework for its comprehensive determination. By employing the gold-standard shake-flask method, researchers can reliably measure its thermodynamic solubility in a variety of aqueous and organic solvents. Furthermore, a systematic investigation into the effects of pH and temperature will yield a complete solubility profile, which is indispensable for informed decision-making in drug formulation, process development, and preclinical studies. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a robust foundation for the characterization of this promising pharmaceutical building block.
References
-
PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Note: While a direct link to the full text is not available from the search, this reference is widely cited for the SSF method).
-
Glomme, A., & März, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Li, S., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. Retrieved from [Link]
-
SlideShare. (2016). solubility experimental methods.pptx. Retrieved from [Link]
-
Moldb. (S)-2-(Methoxymethyl)azetidine. Retrieved from [Link]
-
MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. Retrieved from [Link]
-
ChemWhat. AZETIDINE,2-(METHOXYMETHYL)-,(2S)-. Retrieved from [Link]
-
PubChem. 2-(Methoxymethyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Estime, N., Teychené, S., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
ResearchGate. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Semantic Scholar. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). API solubility as a function of pH, at several temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]
Sources
- 1. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]
- 2. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 935668-27-2 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Technical Guide to (2S)-2-(Methoxymethyl)azetidine: A Chiral Building Block for Modern Drug Discovery
(2S)-2-(Methoxymethyl)azetidine , with the CAS number 935668-27-2, is a valuable chiral building block for medicinal chemistry and drug development. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical Properties
This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles.[1][2] The presence of a stereocenter at the 2-position and a methoxymethyl substituent makes it an attractive scaffold for introducing specific structural and physicochemical properties into drug candidates.[3]
| Property | Value | Source |
| CAS Number | 935668-27-2 | [4][5][6] |
| Molecular Formula | C₅H₁₁NO | [4][6][7] |
| Molecular Weight | 101.15 g/mol | [4][6][7] |
| IUPAC Name | This compound | [4] |
| Purity | Typically ≥97% | [4][7] |
| Boiling Point (Predicted) | 114.2 ± 13.0 °C | [3] |
| Density (Predicted) | 0.911 ± 0.06 g/cm³ | [3] |
| SMILES | COC[C@@H]1CCN1 | [4] |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available N-Boc-L-azetidine-2-carboxylic acid.[8] The synthetic strategy involves the reduction of the carboxylic acid to the corresponding alcohol, followed by etherification of the alcohol to the methoxymethyl ether, and finally, the deprotection of the Boc-protecting group.
Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol
Step 1: Reduction of N-Boc-L-azetidine-2-carboxylic acid
-
To a solution of N-Boc-L-azetidine-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-azetidin-2-yl)methanol.
Step 2: Methylation of N-Boc-(S)-azetidin-2-yl)methanol
-
To a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-azetidin-2-yl)methanol (1 equivalent) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 equivalents) and allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-(2S)-2-(methoxymethyl)azetidine.
Step 3: Deprotection of N-Boc-(2S)-2-(methoxymethyl)azetidine
-
Dissolve N-Boc-(2S)-2-(methoxymethyl)azetidine (1 equivalent) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.
-
Filter the solid and dry under vacuum to obtain the final product. The free base can be obtained by neutralization with a suitable base.
Purification and Characterization
Purification of the intermediates and the final product is typically achieved by column chromatography on silica gel. The final product, if obtained as a salt, can be further purified by recrystallization.
Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the methoxy protons (singlet, ~3.3-3.4 ppm), the azetidine ring protons (multiplets, ~2.0-4.0 ppm), and the CH₂O protons (multiplet, ~3.5-3.7 ppm). |
| ¹³C NMR | Resonances for the methoxy carbon (~59 ppm), the azetidine ring carbons (~20-60 ppm), and the CH₂O carbon (~75 ppm). |
| Mass Spec (MS) | [M+H]⁺ at m/z = 102.0813 for the free base. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (for the free base, ~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O-C stretching (~1100 cm⁻¹). |
Applications in Drug Discovery
The azetidine scaffold is increasingly recognized for its ability to impart favorable properties to drug candidates.[1] Its strained four-membered ring can enhance metabolic stability and influence the conformation of the parent molecule, which is crucial for binding to biological targets.[1][3]
Role of Structural Features
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]
- 4. This compound 97% | CAS: 935668-27-2 | AChemBlock [achemblock.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 935668-27-2 | (S)-2-(Methoxymethyl)azetidine - Moldb [moldb.com]
- 8. usbio.net [usbio.net]
The Azetidine Moiety: A Technical Guide to Harnessing Ring Strain for Chemical Innovation
Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry and organic synthesis. Its unique structural and energetic properties, dominated by significant ring strain, create a delicate balance between kinetic stability and latent reactivity. This guide provides an in-depth exploration of the fundamental principles governing azetidine's behavior, from its conformational intricacies and the quantification of its inherent strain to the strategic synthetic methodologies for its construction. We delve into the diverse reactivity profiles of azetidines, showcasing how strain-release can be harnessed as a powerful driving force for chemical transformations. Finally, we examine the pivotal role of the azetidine scaffold in drug discovery, analyzing its impact as a bioisostere and its presence in several FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this remarkable heterocycle.
Part 1: The Structural and Energetic Landscape of Azetidines
The reactivity and utility of the azetidine ring are direct consequences of its unique three-dimensional structure and the potential energy stored within its strained framework. Understanding these foundational aspects is critical for predicting its behavior and designing novel applications.
Conformational Analysis: The Puckered Reality
Contrary to a planar representation, the azetidine ring is non-planar and adopts a puckered conformation to alleviate the torsional strain that would be present in a flat structure.[1] This puckering is a dynamic equilibrium, and the specific conformation can be influenced by the nature and position of substituents on the ring. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. In the parent, unsubstituted azetidine, this angle has been determined to be approximately 37°.[1] The presence of substituents can lock the ring into a preferred conformation, which has profound implications for its interaction with biological targets. For instance, a substituent at the 3-position will preferentially occupy a pseudo-equatorial position to minimize steric interactions.
Caption: Puckered vs. Planar Azetidine Conformations.
Quantifying Ring Strain: A Delicate Balance
The enhanced reactivity of azetidines is primarily attributed to their significant ring strain. The strain energy of azetidine is approximately 25.4 kcal/mol.[2] This value positions azetidine in a "sweet spot" of reactivity; it is more stable and easier to handle than the highly strained aziridines (approx. 27.7 kcal/mol) but significantly more reactive than the relatively strain-free pyrrolidines (approx. 5.4 kcal/mol).[2] This intermediate level of strain energy allows for the selective activation of the ring under specific conditions, making it a versatile synthetic intermediate.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine | 3 | ~27.7 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine | 5 | ~5.4 |
| Piperidine | 6 | ~0 |
| Caption: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles.[2] |
Part 2: Strategic Synthesis of the Azetidine Core
The growing importance of azetidines has spurred the development of numerous synthetic strategies, ranging from classical cyclizations to modern, strain-driven approaches.
Foundational Synthetic Strategies
Historically, the synthesis of azetidines has been challenging.[3] Classical methods often rely on the intramolecular cyclization of γ-amino alcohols or their derivatives. Another fundamental approach is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, which can provide a direct route to functionalized azetidines.[4] However, the scope and efficiency of these methods can be limited.[4]
Modern and Strain-Driven Methodologies
Recent advances have provided more efficient and versatile routes to the azetidine core.[2][5] These include:
-
Ring Contraction: The synthesis of N-sulfonylazetidines via the ring contraction of α-bromo-N-sulfonylpyrrolidinones is a notable example.[2]
-
Strain-Release Homologation: A powerful strategy involves the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of strain in ABBs can be coupled with the addition of various reagents to construct highly substituted azetidines in a modular fashion.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to Natural Products Containing Azetidine Scaffolds: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of natural products featuring the azetidine scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a fascinating and increasingly important structural motif.[1][2] Its inherent high ring-strain energy, combined with significant molecular rigidity and stability, presents unique challenges for chemical and biological synthesis.[1][3][4] These same characteristics, however, make it a "privileged scaffold" in medicinal chemistry, capable of conferring enhanced pharmacokinetic properties, such as improved metabolic stability and solubility, to bioactive molecules.[2][5] This guide delves into the major classes of these natural products, their intricate biosynthetic origins, established protocols for their isolation and characterization, and their burgeoning pharmacological significance.
Part 1: Major Classes of Azetidine-Containing Natural Products
The limited number of azetidine-containing natural products discovered to date is likely a consequence of the challenges associated with their biosynthesis.[3][4] However, the known examples are structurally diverse and exhibit a wide range of biological activities.
Azetidine-2-carboxylic Acid (AZE)
The simplest member of this class, azetidine-2-carboxylic acid (AZE), is a non-proteinogenic amino acid and a potent structural mimic of proline.[6][7]
-
Natural Sources: AZE is found in various plants, including the lily of the valley (Convallaria majalis), Solomon's seal (Polygonatum), numerous species in the bean family (Fabaceae), and in beets (Beta vulgaris).[6][8]
-
Biological Activity & Toxicity: AZE's toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline.[7][9] This misincorporation can lead to altered protein folding and function, affecting crucial proteins like collagen and keratin, and triggering cellular stress responses.[6][7][9] In nature, this serves as a defense mechanism, deterring the growth of competing plants and poisoning herbivores.[6] Recent studies have investigated its pro-inflammatory and pro-apoptotic effects in microglial cells, suggesting potential implications for neuroinflammation.[8][10]
Mugineic Acid Family Phytosiderophores (MAs)
This family of compounds is vital for the survival of graminaceous plants (grasses) in iron-poor soil conditions.
-
Natural Sources: MAs are biosynthesized and secreted by the roots of plants like barley (Hordeum vulgare) and wheat (Triticum aestivum).[11][12]
-
Biological Function: MAs are highly efficient metal chelators.[11] Plants release them into the rhizosphere to solubilize and sequester essential micronutrients, particularly ferric iron (Fe³⁺) and zinc (Zn²⁺), which are often unavailable in alkaline soils.[11][13] The resulting metal-MA complex is then taken up by specific transporters in the plant roots.[13]
Peptide and Alkaloid Natural Products
More complex natural products incorporate the azetidine ring as a key structural component, often within a larger peptide or alkaloid framework.
-
Bonnevillamide A: Isolated from cyanobacteria, this heptapeptide features a unique 4-methyl-azetidine-2-carboxylic acid methyl ester residue.[4]
-
Azetidomonamides: These azetidine-containing alkaloids were identified in the bacterium Pseudomonas aeruginosa, where the azetidine ring is derived biosynthetically from AZE.[1]
-
Pennatoxins and Pinnatoxins: These are complex polycyclic alkaloids of marine origin that exhibit potent biological activity, including neuromuscular blockade. Their intricate structures often contain embedded heterocyclic systems, including the four-membered azetidine ring.
Data Summary: Key Azetidine-Containing Natural Products
| Compound Class | Representative Example(s) | Typical Natural Source | Primary Biological Role / Activity |
| Simple Amino Acids | Azetidine-2-carboxylic Acid (AZE) | Plants (e.g., Convallaria majalis, Beta vulgaris) | Proline antagonist, toxic, allelopathic agent.[6][7] |
| Phytosiderophores | Mugineic Acids (MAs) | Graminaceous Plants (e.g., Barley, Wheat) | Iron and Zinc chelation and uptake.[11][13] |
| Peptides | Bonnevillamide A | Cyanobacteria | Bioactivity under investigation.[4] |
| Alkaloids | Azetidomonamides, Pennatoxins | Bacteria (Pseudomonas), Marine Organisms | Host adaptation, neuromuscular blockade.[1] |
Part 2: The Biosynthesis of the Azetidine Scaffold
Understanding the enzymatic machinery that constructs the strained azetidine ring provides critical insight into its natural occurrence and opens avenues for biosynthetic engineering. The biosynthesis of this moiety is a significant challenge, and nature has evolved specific enzymatic solutions.[3][14]
Biosynthesis of Azetidine-2-carboxylic Acid (AZE)
The formation of AZE is a remarkably direct enzymatic process that utilizes a common primary metabolite.
-
Precursor: The universal methyl donor, S-adenosyl-L-methionine (SAM), serves as the direct precursor for AZE.[15][16]
-
Key Enzyme: A class of enzymes known as AZE synthases are responsible for the cyclization.[15]
-
Mechanism: AZE synthases catalyze a rare intramolecular 4-exo-tet nucleophilic cyclization of the aminocarboxypropyl moiety of SAM. The enzyme binds SAM in a specific, strained conformation that positions the α-amine to attack the γ-carbon, displacing the methylthioadenosine (MTA) group and forming the four-membered ring.[15][16]
Caption: Biosynthesis of AZE via SAM cyclization.
Biosynthesis of Mugineic Acids (MAs)
The pathway to MAs is a multi-step enzymatic cascade that begins with L-methionine and builds the azetidine ring as part of a larger molecular scaffold.
-
Precursor: The pathway starts with the amino acid L-methionine.[12]
-
Key Intermediates: Three molecules of SAM (derived from methionine) are first condensed to form nicotianamine (NA), which does not yet contain the azetidine ring. NA is then converted to 2'-deoxymugineic acid (DMA), the first compound in the pathway to feature the azetidine scaffold.[13][17]
-
Enzymatic Cascade:
-
Nicotianamine Synthase (NAS): Catalyzes the condensation of three SAM molecules to produce one molecule of NA.[17]
-
Nicotianamine Aminotransferase (NAAT): Transfers an amino group to NA.[17][18]
-
Deoxymugineic Acid Synthase (DMAS): Reduces the resulting keto-intermediate to form the azetidine ring of DMA.[17][18]
-
-
Pathway Diversification: Subsequent hydroxylation steps, catalyzed by enzymes like IDS2 and IDS3, convert DMA into other members of the mugineic acid family, such as mugineic acid itself.[18]
Caption: Key steps in the Mugineic Acid biosynthetic pathway.
Part 3: Experimental Protocols: Isolation and Structural Elucidation
The discovery and characterization of novel azetidine-containing natural products rely on a systematic workflow combining extraction, purification, and advanced spectroscopic techniques.[19]
General Workflow for Isolation and Purification
This protocol outlines a self-validating system where each step's success is monitored analytically (e.g., by TLC or LC-MS) before proceeding to the next, ensuring efficient purification.
-
Extraction:
-
Rationale: To liberate the target metabolites from the source material (e.g., dried plant leaves, microbial culture) into a solvent. The choice of solvent is critical and is based on the polarity of the target compounds.
-
Protocol:
-
Grind the dried source material to a fine powder.
-
Perform exhaustive maceration or soxhlet extraction with a suitable solvent system (e.g., 80:20 methanol/water) to extract a broad range of metabolites.
-
Concentrate the resulting crude extract in vacuo to yield a raw residue.
-
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Rationale: To separate the complex crude extract into simpler fractions based on polarity, which simplifies subsequent chromatographic steps.
-
Protocol:
-
Dissolve the crude extract in a water/methanol mixture.
-
Perform sequential liquid-liquid extractions with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).
-
Collect and concentrate each solvent layer to obtain distinct fractions (e.g., non-polar hexane fraction, medium-polarity ethyl acetate fraction).
-
-
-
Chromatographic Purification:
-
Rationale: To isolate individual compounds from the simplified fractions. This is typically an iterative process.
-
Protocol:
-
Subject the most promising fraction (identified via bioassay or analytical screening) to column chromatography (e.g., silica gel or Sephadex).
-
Elute with a solvent gradient of increasing polarity, collecting numerous sub-fractions.
-
Analyze sub-fractions by TLC or LC-MS to identify those containing the target compound.
-
Pool and concentrate the relevant sub-fractions.
-
Perform final purification using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase (C18) column, to obtain the pure compound.
-
-
Protocol for Structure Elucidation
Once a compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS):
-
Rationale: To determine the molecular weight and elemental formula.
-
Protocol:
-
Infuse the pure compound into a High-Resolution Electrospray Ionization Mass Spectrometer (HR-ESIMS).
-
Obtain the exact mass of the molecular ion (e.g., [M+H]⁺).
-
Use the exact mass to calculate the most probable elemental formula.
-
Perform tandem MS (MS/MS) to induce fragmentation, providing clues about the compound's substructures.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To determine the precise connectivity of atoms and the stereochemistry of the molecule.
-
Protocol:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Acquire 1D NMR spectra: ¹H NMR (to identify proton environments) and ¹³C NMR (to identify carbon environments).
-
Acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy) to establish proton-proton spin couplings (e.g., H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
-
-
-
Determination of Absolute Configuration:
-
Rationale: For chiral molecules, particularly those containing amino acid residues, determining the absolute stereochemistry (D vs. L) is essential.
-
Protocol (Advanced Marfey's Method):
-
Hydrolyze the natural product to break it down into its constituent amino acids.
-
React the hydrolysate with a chiral derivatizing agent (e.g., FDAA, Marfey's reagent).
-
Analyze the resulting diastereomeric derivatives by LC-MS and compare their retention times to those of authentic D- and L-amino acid standards derivatized in the same manner.[4]
-
-
Caption: Integrated workflow for natural product discovery.
Part 4: Pharmacological Significance and Future Directions
The unique structural properties of the azetidine ring make it a highly valuable scaffold in modern drug discovery.[20][21] Its incorporation into molecules can significantly enhance their pharmacological profiles.
The Azetidine Ring as a Bioisostere and Pharmacokinetic Modulator
-
Structural Rigidity: The strained four-membered ring introduces conformational rigidity into a molecule. This can lock the molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target.[2][22]
-
Metabolic Stability: The azetidine scaffold is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more common rings like piperidine or pyrrolidine, which can improve a drug's half-life.[5]
-
Improved Physicochemical Properties: As a polar, sp³-rich scaffold, the azetidine ring can increase the aqueous solubility and three-dimensionality of a molecule, properties that are highly desirable in drug candidates.[2][5] A number of FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate an azetidine motif to leverage these benefits.[2]
Therapeutic Applications and Future Potential
Natural products containing azetidines and their synthetic derivatives are being explored for a wide range of therapeutic applications.
-
Anticancer Agents: The azetidine scaffold is being actively investigated in oncology. Synthetic analogues of the microtubule-inhibiting natural product TZT-1027, which incorporate a conformationally rigid 3-aryl-azetidine moiety, have shown potent antiproliferative activities in the nanomolar range.[22] Furthermore, novel azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key signaling protein implicated in cancer, demonstrating utility in both standalone and combination therapies.[23]
-
Antibacterial and Other Activities: The azetidine moiety is a core component of β-lactam antibiotics.[21] Beyond this well-known application, compounds featuring the azetidine ring have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anti-inflammatory, and CNS-modulating effects.[20][24]
-
Future Outlook: The discovery of AZE synthases and other biosynthetic enzymes provides powerful tools for synthetic biology.[15] It is now possible to engineer microbial hosts to produce novel azetidine-containing compounds by introducing these enzymes into existing natural product pathways.[15] This approach, combined with continued exploration of untapped natural sources, promises to expand the chemical diversity of azetidine-containing molecules available for drug discovery and development.[3]
References
- Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry.
- Biosyntheses of azetidine-containing natural products | Request PDF.
- Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley. PubMed.
- The biosynthetic pathway of mugineic acid family phytosiderophores...
- Two Related Biosynthetic Pathways of Mugineic Acids in Gramineous Plants. PubMed.
- Biosynthetic pathway of mugineic acid family phytosiderophores. Three... | Download Scientific Diagram.
- Mugineic acid. Grokipedia.
- Azetidine-2-carboxylic acid. Wikipedia.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. Technical University of Munich.
- Azetidine-2-carboxylic acid | CAS 2517-04-6. Selleck Chemicals.
- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed.
- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidines in medicinal chemistry: emerging applic
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [No Source Found].
- Azetidines of pharmacological interest. PubMed.
- Two-Metal Enzyme Cascade Identified as Key to Natural Azetidine Ring Synthesis. GeneOnline News.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [No Source Found].
- Structure of azetidine‐containing compounds found in nature.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
- Pharmacological activities of the azetidine moiety with a biological target.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- Isolation and Structure Elucidation of Natural Products
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Related Biosynthetic Pathways of Mugineic Acids in Gramineous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. geneonline.com [geneonline.com]
- 15. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.fis.tum.de [portal.fis.tum.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[1][2] This guide provides a comprehensive overview of the strategic incorporation of the azetidine motif in medicinal chemistry, exploring its role as a versatile bioisostere, its impact on metabolic stability and solubility, and its presence in a growing number of FDA-approved therapeutics. We will delve into key synthetic strategies, providing detailed protocols, and analyze the structure-activity relationships of prominent azetidine-containing drugs.
The Ascendance of a Strained Ring: Why Azetidines?
The utility of azetidines in drug design stems from a unique confluence of structural and electronic properties that address several key challenges in medicinal chemistry. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, endows azetidines with a delicate balance of stability and controlled reactivity.[3][4] This strained nature, coupled with its three-dimensional geometry, makes the azetidine ring a powerful tool for medicinal chemists.
Physicochemical and Pharmacokinetic Advantages
The incorporation of an azetidine moiety can significantly enhance the drug-like properties of a molecule:
-
Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.[2][5]
-
Metabolic Stability: The compact and rigid structure of the azetidine ring can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.[1][2]
-
Enhanced Permeability and Reduced Lipophilicity: As a bioisostere for larger, more lipophilic groups, azetidine can reduce the overall lipophilicity of a compound, which can, in turn, improve its permeability and reduce off-target effects.[6]
-
Three-Dimensionality (sp3-Richness): In an era where "flat" molecules are often associated with promiscuous binding, the inherent three-dimensionality of the azetidine scaffold provides access to novel chemical space and can lead to more specific and potent interactions with biological targets.[1][2][6]
Azetidine as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of drug design, and the azetidine ring has proven to be a highly effective bioisostere for a variety of common chemical motifs.[7] Its ability to mimic the spatial arrangement of other functional groups while modulating physicochemical properties makes it a valuable tool for lead optimization.
-
Piperidine and Pyrrolidine Replacement: Azetidine can serve as a smaller, more constrained bioisostere for larger saturated heterocycles like piperidine and pyrrolidine.[2][6] This substitution can improve metabolic stability and fine-tune basicity.
-
Tert-butyl and Gem-dimethyl Group Mimic: The compact, three-dimensional nature of a 3,3-disubstituted azetidine can mimic the steric bulk of a tert-butyl or gem-dimethyl group, often with improved solubility and metabolic properties.
-
Amide and Ester Bioisostere: Azetidine amides exhibit unique torsional profiles compared to other tertiary amides, influencing their interaction with biological targets.[8]
Azetidine in Approved and Investigational Drugs
The therapeutic impact of the azetidine scaffold is evident in the growing number of FDA-approved drugs that incorporate this motif.[1][2] These drugs span a wide range of therapeutic areas, highlighting the versatility of the azetidine ring in interacting with diverse biological targets.
| Drug Name | Therapeutic Area | Target | Role of Azetidine |
| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor | Enhances metabolic stability and receptor selectivity.[1][2] |
| Cobimetinib | Melanoma | MEK1/2 Inhibitor | Improves metabolic stability and pharmacokinetic profile.[1][2][9] |
| Azelnidipine | Hypertension | Calcium Channel Blocker | Contributes to the drug's antihypertensive activity.[1][9][10] |
| Sarolaner | Veterinary Medicine | Isoxazoline Ectoparasiticide | Integral to the pharmacophore for potent activity.[1][2] |
| Ziritaxestat | Idiopathic Pulmonary Fibrosis (Investigational) | Autotaxin (ATX) Inhibitor | The azetidine amide provides a favorable conformational profile.[8] |
Synthetic Strategies for Azetidine Construction
The historical challenge in synthesizing the strained four-membered ring has been overcome by the development of robust and versatile synthetic methodologies.[11] These methods provide access to a wide array of substituted azetidines, enabling their incorporation into complex drug candidates.
Intramolecular Cyclization of γ-Amino Alcohols
One of the most common and reliable methods for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols. This approach typically involves the activation of the hydroxyl group followed by nucleophilic attack by the amine.
Experimental Protocol: Synthesis of N-Benzhydrylazetidin-3-ol
-
Step 1: Reaction of Epichlorohydrin with Benzhydrylamine. To a solution of benzhydrylamine (1 equivalent) in methanol at 0 °C, add epichlorohydrin (1.1 equivalents) dropwise.
-
Step 2: Stirring and Monitoring. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Step 4: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-benzhydrylazetidin-3-ol.
[2+2] Cycloadditions
Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes offer a direct route to substituted azetidines.[12] This method is particularly useful for accessing structurally diverse and stereochemically complex azetidine derivatives.
Ring Expansion and Contraction Reactions
Ring expansion of aziridines and ring contraction of pyrrolidines provide alternative pathways to the azetidine core. These methods can be advantageous for the synthesis of specific substitution patterns that are not readily accessible through other routes.
Future Perspectives and Conclusion
The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox.[1][4] Its ability to confer desirable pharmacokinetic and physicochemical properties makes it an attractive motif for the design of next-generation therapeutics.[1][2] The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine derivatives, leading to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the role of strained rings like azetidine is poised to become even more prominent in the quest for innovative medicines. The broad pharmacological potential of azetidine-containing compounds, ranging from CNS modulators to anticancer and antibacterial agents, ensures that this small ring will continue to have a significant impact on human health.[1][2][13]
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Benchchem.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Background and conceptual design a Aza-azetidine bioisostere of...
- Examples of azetidine‐based bioisosters.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- Azetidines in Drug Discovery. PharmaBlock.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022).
- Examples of an azetidine‐based bioisoster for a piperidine ring.
- Azetidines. Enamine.
- Azetidine derivatives with CNS activity.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012).
- Examples of biologically active drug leads containing azetidine.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
- Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI.
- Azetidines of pharmacological interest. (2021). PubMed.
- Structures of some azetidine‐based drugs.
- Azetidines in Drug Discovery. PharmaBlock.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Azetidines - Enamine [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Enigma: A Technical Guide to the Physicochemical Properties of 2-Substituted Azetidines for the Modern Medicinal Chemist
Introduction: The Rise of a Strained Scaffold in Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. For decades, chemists have often relied on familiar five- and six-membered heterocyclic rings. However, the four-membered azetidine ring has emerged from relative obscurity to become a "privileged scaffold" in modern drug design.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique three-dimensional geometry and reactivity profile that sets it apart from its less strained pyrrolidine and piperidine cousins.[2] This sp³-rich character is increasingly sought after to improve compound properties such as aqueous solubility and metabolic stability, moving away from the flat, aromatic structures that have dominated drug discovery.[1]
The incorporation of azetidine moieties into drug candidates has been shown to confer a range of benefits, including enhanced metabolic stability, improved receptor selectivity, and favorable pharmacokinetic properties.[3] This is evidenced by the growing number of FDA-approved drugs, such as baricitinib and cobimetinib, that feature this compact heterocycle.[3] Substitution at the 2-position of the azetidine ring offers a particularly attractive vector for chemists to modulate the molecule's physicochemical properties and explore new chemical space. This guide provides an in-depth exploration of the core physicochemical properties of 2-substituted azetidines, offering both theoretical understanding and practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
Core Physicochemical Properties: A Delicate Balance
The utility of a 2-substituted azetidine in a drug candidate is dictated by a fine balance of several key physicochemical parameters. Understanding how the substituent at the 2-position influences these properties is paramount for rational drug design.
Basicity (pKa): The Protonation State is Key
The basicity of the azetidine nitrogen is a critical determinant of a molecule's behavior in a biological system. It influences solubility, cell permeability, and the potential for interactions with acidic residues in target proteins. The pKa of the parent azetidine is approximately 11.3, making it a relatively strong base.[3]
Substitution at the 2-position can significantly modulate this basicity. Electron-withdrawing groups, such as a nitrile (-CN) or a carboxylic acid (-COOH), will decrease the electron density on the nitrogen atom, thereby lowering its pKa. Conversely, electron-donating groups would be expected to increase the basicity, although these are less commonly employed at the 2-position in drug discovery. The presence of a carboxylic acid at the 2-position, as in azetidine-2-carboxylic acid, introduces an acidic center, making the molecule zwitterionic at physiological pH.[4][5]
The following table provides a summary of experimentally determined and predicted pKa values for a selection of azetidine derivatives, illustrating the impact of substitution.
| Compound | Substituent at C2 | pKa (Predicted/Experimental) | Source |
| Azetidine | -H | 11.3 (Experimental) | [3] |
| Azetidine-2-carboxylic acid | -COOH | 2.35 (Predicted, acidic) | [6] |
| 3,3-Difluoroazetidine | (Fluorine at C3) | Not specified | [7] |
Lipophilicity (logP/logD): Navigating the Cellular Maze
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a cornerstone of pharmacokinetics, influencing absorption, distribution, metabolism, and excretion (ADME). The logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH are the key metrics.
The compact, polar nature of the azetidine ring generally leads to a lower lipophilicity compared to larger saturated heterocycles. This can be a significant advantage in drug design, where reducing lipophilicity is often a goal to improve solubility and reduce off-target toxicity. The substituent at the 2-position plays a crucial role in tuning the overall lipophilicity of the molecule. For instance, introducing a polar group like a carboxamide or carboxylic acid will decrease the logP, while adding a lipophilic aryl group will increase it.
Below is a table of calculated logP values for representative 2-substituted azetidines.
| Compound | Substituent at C2 | cLogP | Source |
| Azetidine | -H | -0.1 | [3] |
| Azetidine-2-carboxylic acid | -COOH | -2.9 | [4] |
| Azetidine-2-carboxamide | -CONH₂ | -1.1 | [8] |
Aqueous Solubility: A Prerequisite for Efficacy
For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal tract. Aqueous solubility is therefore a fundamental property that must be optimized. The polarity of the azetidine ring contributes positively to aqueous solubility. The nature of the 2-substituent is again a key modulator. The introduction of hydrogen bond donors and acceptors, such as in azetidine-2-carboxamide, can significantly enhance solubility. Conversely, large, nonpolar substituents will decrease it.
Metabolic Stability: Resisting the Body's Defenses
The azetidine ring is often incorporated into drug candidates to enhance their metabolic stability.[1] The strained four-membered ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to less strained rings. The substitution at the 2-position can influence metabolic stability by sterically shielding adjacent positions from enzymatic attack or by introducing metabolically labile or robust functional groups.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible experimental data is the bedrock of successful drug discovery. The following section provides detailed, step-by-step protocols for the determination of the key physicochemical properties of 2-substituted azetidines.
Diagram of the Physicochemical Property Determination Workflow
Caption: Workflow for the synthesis, purification, and physicochemical profiling of 2-substituted azetidines.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is highly accurate for determining the ionization constants of acidic and basic functional groups.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Deionized water
-
Methanol or other co-solvent if necessary for solubility
-
Test compound (approximately 2-5 mg)
Procedure:
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of deionized water (e.g., 10 mL). If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be an apparent pKa (pKaapp).
-
Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Acidic Titration (for basic compounds): Titrate the solution with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.01-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Basic Titration (for acidic compounds): Titrate the solution with standardized 0.1 M NaOH using the same incremental addition and recording procedure.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve. For zwitterionic compounds like azetidine-2-carboxylic acid, two equivalence points will be observed, corresponding to the pKa of the carboxylic acid and the protonated amine.
Protocol 2: Determination of logP/logD by the Shake-Flask Method
This is the "gold standard" method for determining the partition coefficient.
Materials:
-
n-Octanol (pre-saturated with water)
-
Buffered aqueous solution (e.g., PBS at pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Test compound
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them vigorously for several hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.
-
Partitioning: In a vial, combine a known volume of the n-octanol phase and the aqueous phase containing the test compound (e.g., 1:1 ratio).
-
Equilibration: Cap the vial tightly and vortex for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: Determination of Kinetic Aqueous Solubility by Nephelometry
This high-throughput method measures the light scattering caused by precipitated compound.
Materials:
-
Test compound in DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microtiter plates (e.g., 96- or 384-well)
-
Plate reader with nephelometry or turbidimetry capabilities
Procedure:
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of the microtiter plate. Create a serial dilution to test a range of concentrations.
-
Addition of Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the light scattering or turbidity in each well using the plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly above the background (wells containing only buffer and DMSO).
Protocol 4: Determination of Metabolic Stability in Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound in a suitable solvent (e.g., DMSO)
-
Positive control compounds (high and low clearance)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS for quantification
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation of Reaction: Add the test compound to the reaction mixture to start the incubation. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard) to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint) can be calculated.
Structure-Property Relationships and Causal Explanations
The true power of collecting physicochemical data lies in understanding the underlying structure-property relationships. This knowledge allows for the rational design of new analogs with improved properties.
Diagram of Substituent Effects on Azetidine Properties
Caption: Influence of 2-substituent type on key physicochemical properties of azetidines.
Causality:
-
Electron-Withdrawing Groups (EWGs) and pKa: An EWG at the 2-position, such as a nitrile or carboxylic acid, inductively pulls electron density away from the ring nitrogen. This reduces the availability of the nitrogen's lone pair of electrons to accept a proton, thus making the amine less basic and lowering its pKa.
-
Lipophilic Groups and logP: The addition of a nonpolar group, like a phenyl or long alkyl chain, increases the overall nonpolar surface area of the molecule. This enhances its affinity for the nonpolar n-octanol phase in the logP assay, leading to a higher logP value.
-
Hydrogen Bond Donors/Acceptors and Solubility: Functional groups capable of hydrogen bonding, such as amides or alcohols, can interact favorably with water molecules. These interactions disrupt the strong hydrogen bonding network of water, allowing the molecule to dissolve more readily and increasing its aqueous solubility.
Conclusion
The 2-substituted azetidine scaffold offers a potent combination of three-dimensional complexity, metabolic stability, and tunable physicochemical properties. By understanding and experimentally determining key parameters such as pKa, logP, solubility, and metabolic stability, medicinal chemists can rationally design and optimize novel drug candidates. The protocols and structure-property relationships detailed in this guide provide a framework for the effective incorporation of this valuable heterocyclic motif into modern drug discovery programs. The continued exploration of the rich chemical space around the 2-substituted azetidine core promises to yield the next generation of innovative therapeutics.
References
-
Melnykov, K. P., Nazar, K., Smyrnov, O., & Grygorenko, O. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ishikawa, H., Suzuki, M., & Hayashi, Y. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles by LDA-promoted diastereoselective α-alkylation of borane N-((S)-1-arylethyl)azetidine-2-carbonitrile complexes. RSC Advances, 11(38), 23825–23837. [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine-2-carboxamide. PubChem. Retrieved January 19, 2026, from [Link]
-
Comer, E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 847-857. [Link]
-
Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]
-
LookChem. (n.d.). (S)-(-)-2-Azetidinecarboxylic acid. Retrieved January 19, 2026, from [Link]
-
Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-93. [Link]
-
Al-Masoudi, W. A. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 1-11. [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2590. [Link]
-
Zlotorzynska, M., & Gevorgyan, V. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chemical Science, 13(46), 13627-13643. [Link]
-
Kumar, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(2), 125-133. [Link]
-
Hadidi, G., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 28(30), e202200765. [Link]
-
Hadidi, G., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship. [Link]
-
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved January 19, 2026, from [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine-2-carboxamide | C4H8N2O | CID 14751894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction to chiral azetidine building blocks
An In-Depth Technical Guide to Chiral Azetidine Building Blocks for Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Azetidine Scaffold – A Paradigm Shift in Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with superior pharmacological profiles is paramount. For decades, researchers have relied on a relatively conserved toolkit of heterocyclic scaffolds. However, the emergence of the azetidine ring as a privileged structural motif represents a significant evolution in drug design strategy.[1][2] Azetidines, four-membered nitrogen-containing heterocycles, offer a compelling blend of properties that distinguish them from their more common five- and six-membered counterparts like pyrrolidines and piperidines.[3]
Their inherent ring strain (~25.4 kcal/mol) endows them with a unique reactivity profile while maintaining greater stability than the highly strained aziridines.[4][5][6] This strained, sp³-rich character imparts conformational rigidity, a desirable trait for optimizing ligand-receptor interactions and enhancing binding affinity.[7][8] Crucially, the incorporation of an azetidine moiety often leads to marked improvements in key physicochemical properties, including enhanced aqueous solubility, increased metabolic stability, and reduced lipophilicity.[7][9] These attributes directly address some of the most persistent challenges in drug development, transforming difficult-to-optimize lead compounds into viable clinical candidates.
This guide provides an in-depth exploration of chiral azetidine building blocks, moving beyond a simple catalog of structures to elucidate the core synthetic strategies, stereoselective functionalization techniques, and profound impact on modern drug discovery. We will delve into the causality behind experimental choices, present validated protocols, and showcase the real-world application of these versatile scaffolds.
Part 1: The Synthetic Challenge – Forging the Four-Membered Ring with Stereocontrol
The synthesis of azetidines has historically been challenging due to the entropic and enthalpic barriers associated with forming a strained four-membered ring.[1][9] However, recent advancements have unlocked a diverse array of methodologies, with a critical focus on controlling stereochemistry.
Intramolecular Cyclization: The Foundational Approach
The most classical route to the azetidine core is through intramolecular nucleophilic substitution. This typically involves the cyclization of a γ-amino halide or a precursor with a suitable leaving group.[9] While conceptually simple, this method is often hampered by competing elimination reactions.[9]
A modern, highly effective variation of this strategy is the Lewis acid-catalyzed intramolecular aminolysis of epoxides. This approach offers excellent regioselectivity and tolerates a wide range of sensitive functional groups.[10]
Caption: Core Intramolecular Cyclization Pathways to Azetidines.
[2+2] Cycloadditions: A Direct and Convergent Route
[2+2] cycloaddition reactions represent one of the most direct and atom-economical methods for constructing the azetidine ring.[2]
-
Staudinger Synthesis (Ketene-Imine Cycloaddition): This venerable reaction, discovered in 1907, remains a cornerstone of azetidin-2-one (β-lactam) synthesis and has been adapted for azetidines.[11] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be controlled through the choice of reactants and conditions.[11]
-
Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene offers a powerful method for accessing functionalized azetidines, often with unique substitution patterns not easily accessible by other means.[1][5]
Caption: Mechanism of the Staudinger [2+2] Cycloaddition.
Asymmetric Catalysis: The Pinnacle of Stereocontrol
The development of catalytic asymmetric methods has revolutionized access to enantioenriched azetidines, obviating the need for stoichiometric chiral auxiliaries in many cases.
-
[3+1] Cycloadditions: Copper-catalyzed enantioselective [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates provide highly functionalized tetrasubstituted 2-azetines with excellent enantiomeric excess. These azetines are immediate precursors to chiral azetidines via reduction.[12][13]
-
Difunctionalization of Azetines: A landmark achievement is the copper-catalyzed highly enantioselective difunctionalization of azetines. This process installs two versatile functional groups (e.g., boryl and allyl) across the double bond, creating two new stereocenters simultaneously with high control.[14]
-
Formal [2+2] Cycloadditions: Cinchona alkaloid-derived catalysts have been successfully employed to catalyze the formal [2+2] cycloaddition between N-sulfonylimines and allenoates, yielding 2,4-disubstituted azetidines with excellent enantioselectivity.[15]
| Method | Catalyst/Reagent | Key Feature | Typical ee/er | Reference |
| [3+1] Cycloaddition | Chiral Sabox Copper(I) | Access to tetrasubstituted azetines | Up to 95% ee | [13] |
| Boryl Allylation of Azetines | Cu/Bisphosphine | Direct difunctionalization | >95:5 er | [14] |
| Formal [2+2] Cycloaddition | Cinchona Alkaloid Amide | Allenoate + Imine coupling | 92.5:7.5 to 99:1 er | [15] |
| Henry Reaction Ligand | Cu-Azetidine Complex | Azetidine as a chiral ligand | Up to >99.5% ee | [16] |
Part 2: Strategic Functionalization of the Chiral Azetidine Core
Creating the chiral core is only the first step. The true value of these building blocks lies in the ability to strategically install diverse functionalities, enabling rapid exploration of chemical space in a drug discovery program.
Lithiation and Electrophilic Trapping
The generation of organolithium intermediates followed by quenching with an electrophile is a powerful and versatile tactic for C-C and C-heteroatom bond formation.
-
C3-Lithiation: N-Boc-3-iodoazetidine serves as an excellent precursor for C3-lithiated species via iodine-lithium exchange.[17]
-
C2-Lithiation: The same N-Boc-3-iodoazetidine precursor can be used to generate a C2-lithiated azetine intermediate via an elimination/deprotonation sequence.[17]
The transient and often unstable nature of these lithiated intermediates makes them ideal candidates for continuous flow synthesis, which allows for precise control over reaction times and temperatures, often leading to higher yields and cleaner reactions compared to batch processing.[17][18]
Representative Protocol: Flow Synthesis of 3-Substituted Azetidines
This protocol is adapted from Luisi, et al., and demonstrates the power of flow chemistry for handling reactive intermediates.[17][18]
-
Setup: A flow microreactor system is assembled with two T-shaped micromixers (M1, M2) and two residence time reactors (R1, R2). The system is cooled to the desired temperature (e.g., -50 °C).
-
Stream 1: A solution of 1-Boc-3-iodoazetidine (e.g., 0.07 M in CPME) is drawn into a syringe pump.
-
Stream 2: A solution of n-hexyllithium (e.g., 0.42 M in CPME) is drawn into a second syringe pump.
-
Lithiation: The two streams are pumped into micromixer M1. The resulting mixture passes through reactor R1 with a short residence time (e.g., 82 ms) to effect the iodine-lithium exchange.
-
Electrophilic Quench: The stream from R1 is mixed in M2 with a solution of the desired electrophile (e.g., benzophenone).
-
Reaction: The final mixture passes through reactor R2 (e.g., 10.4 s residence time) to complete the reaction.
-
Workup: The output stream is collected into a quench solution (e.g., saturated aq. NH₄Cl) and subjected to standard extractive workup and purification.
C-H Functionalization
Direct C-H functionalization is a highly desirable transformation that minimizes the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation has been successfully applied to the azetidine scaffold, providing a direct route to 2-aryl azetidines.[19] This approach is particularly valuable for late-stage functionalization in medicinal chemistry programs.
Part 3: The Impact on Drug Discovery – Azetidines in Action
The unique properties of the azetidine ring have been leveraged to create a new generation of therapeutics with improved efficacy and safety profiles.
Azetidines as Bioisosteres
Bioisosteric replacement is a key strategy in drug design where a specific functional group in a lead compound is replaced by another with similar physical or chemical properties to improve the molecule's overall profile. The azetidine ring has proven to be a remarkably effective bioisostere.[20][21][22]
-
Replacement for Saturated Rings: Azetidines can replace larger rings like pyrrolidine or piperidine, often leading to improved solubility and metabolic stability while maintaining or improving target engagement due to its rigid structure.[3][23]
-
Replacement for Aromatic Rings: In some contexts, the 3D-character of the azetidine ring can serve as a non-planar replacement for a phenyl group, increasing the fraction of sp³ carbons (a desirable trait for drug candidates) and exploring new binding vectors.[24]
Caption: The Azetidine Ring as a Versatile Bioisostere.
Case Studies: FDA-Approved Drugs
The successful integration of azetidine scaffolds into marketed drugs provides definitive validation of their utility.[25]
-
Baricitinib (Olumiant): An inhibitor of Janus kinase (JAK), used for treating rheumatoid arthritis. The azetidine moiety is crucial for its selectivity and pharmacokinetic profile.[4][7]
-
Cobimetinib (Cotellic): A MEK inhibitor used in the treatment of melanoma. The 3,3-dimethylazetidine motif enhances metabolic stability and contributes to the drug's potency.[4][7][25]
-
Azelnidipine (Calblock): A dihydropyridine calcium channel blocker used as an antihypertensive agent. The azetidine ring is a key component of its structure, influencing its duration of action.[4][7][25]
These examples underscore the tangible benefits of incorporating azetidine building blocks into drug candidates, translating theoretical advantages into real-world therapeutic success.[7]
Conclusion and Future Outlook
Chiral azetidine building blocks have transitioned from synthetic curiosities to indispensable tools in the medicinal chemist's arsenal. Their unique conformational and physicochemical properties offer elegant solutions to long-standing problems in drug development, including poor solubility, metabolic instability, and off-target activity.[2][7][9] The continued innovation in stereoselective synthesis and functionalization will undoubtedly expand the accessible chemical space of azetidine derivatives, paving the way for the next generation of safer and more effective medicines. The strategic deployment of these small, strained rings is no longer a niche strategy but a mainstream approach to creating high-quality clinical candidates.
References
- Benchchem. (n.d.). Review of 3-substituted azetidine synthesis methods. BenchChem.
- ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of....
- ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation.
- NIH. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- ACS Publications. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- PubMed. (2021, June 29). Azetidines of pharmacological interest.
- PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
- ACS Publications. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
- Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives.
- PubMed. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
- PubMed Central. (2015, November 30). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors.
- ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- ResearchGate. (2025, December 11). Azetidines of pharmacological interest.
- Uniba. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a.
- ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of....
- ResearchGate. (2025, May 26). (PDF) Stereoselective functionalization of azetidines.
- Sci-Hub. (2005). Asymmetric Synthesis of Substituted Azetidine Type α- and β-Amino Acids. Synthesis.
- ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.
- (2011, June 17). Catalytic Asymmetric Synthesis of Disubstituted Azetidines. Angew. Chem. Int. Ed., 50, 5356-5360.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Substituted Azetidines. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
- University of Birmingham. (2018). Azetidines for asymmetric synthesis. UBIRA ETheses.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis.
- Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
- University of Birmingham. (2021, January 1). Azetidines and their applications in asymmetric catalysis.
- NIH. (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC.
- ACS Publications. (n.d.). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.
- ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis of key azetidine building block via N‐Ns‐aziridine 302.
- ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
- NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
- (n.d.). Synthesis of Azetidines.
- PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. UBIRA ETheses - Azetidines for asymmetric synthesis [etheses.bham.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ricerca.uniba.it [ricerca.uniba.it]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. baranlab.org [baranlab.org]
- 25. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Chiral Synthesis of (2S)-2-(Methoxymethyl)azetidine: An Application Note and Detailed Protocol
Introduction: The Significance of (2S)-2-(Methoxymethyl)azetidine in Modern Drug Discovery
This compound is a valuable chiral building block in contemporary medicinal chemistry. Its rigid four-membered ring system imparts conformational constraint upon molecules, a desirable feature for optimizing ligand-receptor interactions and enhancing binding affinity. The stereospecific substitution at the C2 position is crucial for achieving selective pharmacological activity, while the methoxymethyl group can influence solubility and metabolic stability. This application note provides a comprehensive guide to a reliable and stereocontrolled synthesis of this compound, commencing from the readily available chiral precursor, L-aspartic acid. The protocols detailed herein are designed for researchers and scientists engaged in drug development and synthetic chemistry, offering both practical instruction and mechanistic insights.
Synthetic Strategy: A Multi-Step Approach from L-Aspartic Acid
The chosen synthetic route leverages the inherent chirality of L-aspartic acid to establish the desired stereochemistry in the final product. The overall strategy involves a five-step sequence:
-
N-Boc Protection: The synthesis commences with the protection of the amino group of L-aspartic acid with a di-tert-butyl dicarbonate (Boc) group. This prevents unwanted side reactions in subsequent steps.
-
Cyclization to N-Boc-(S)-azetidine-2-carboxylic acid: The protected L-aspartic acid is then induced to cyclize, forming the strained four-membered azetidine ring. This key step establishes the core heterocyclic structure.
-
Reduction to N-Boc-(2S)-2-(hydroxymethyl)azetidine: The carboxylic acid functionality of the azetidine intermediate is selectively reduced to a primary alcohol.
-
O-Methylation: The resulting hydroxymethyl group is then methylated to afford the desired methoxymethyl substituent.
-
N-Boc Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, this compound.
This strategic approach ensures high enantiopurity of the final product, directly derived from the stereocenter of the starting L-aspartic acid.
Experimental Protocols
Step 1: Synthesis of N-Boc-L-aspartic acid
Rationale: The protection of the amine with the tert-butyloxycarbonyl (Boc) group is a standard and robust method to prevent its nucleophilic character from interfering with subsequent reactions. The reaction is typically carried out under basic conditions to deprotonate the amino group, facilitating its attack on the di-tert-butyl dicarbonate.
Protocol:
-
To a solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with a 1 M aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid as a white solid.
Step 2: Synthesis of N-Boc-(S)-azetidine-2-carboxylic acid
Rationale: The formation of the strained azetidine ring is achieved through an intramolecular nucleophilic substitution. The β-carboxylic acid is activated, and the protected amino group acts as the nucleophile. This cyclization is a critical step in establishing the heterocyclic core.[1]
Protocol:
-
Dissolve N-Boc-L-aspartic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at -15 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-azetidine-2-carboxylic acid.
Step 3: Synthesis of N-Boc-(2S)-2-(hydroxymethyl)azetidine
Rationale: The reduction of the carboxylic acid to a primary alcohol is accomplished using a powerful reducing agent such as lithium aluminium hydride or a borane complex.[2] These reagents readily reduce carboxylic acids without affecting the Boc protecting group.
Protocol:
-
Dissolve N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.5 eq, 1 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-(2S)-2-(hydroxymethyl)azetidine, which can often be used in the next step without further purification.
Step 4: Synthesis of N-Boc-(2S)-2-(methoxymethyl)azetidine
Rationale: The O-methylation of the primary alcohol is a standard Williamson ether synthesis. A strong base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile to displace the iodide from methyl iodide.
Protocol:
-
Dissolve N-Boc-(2S)-2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-(2S)-2-(methoxymethyl)azetidine.
Step 5: Synthesis of this compound
Rationale: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, which readily cleave the tert-butoxycarbonyl group to release the free amine. Trifluoroacetic acid (TFA) is a common reagent for this transformation due to its effectiveness and the volatility of its byproducts.[3]
Protocol:
-
Dissolve N-Boc-(2S)-2-(methoxymethyl)azetidine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and carefully concentrate under reduced pressure to obtain this compound. The hydrochloride salt can also be prepared by treating the free base with HCl in a suitable solvent.[4]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | L-Aspartic acid | (Boc)₂O, NaOH | N-Boc-L-aspartic acid | >90 |
| 2 | N-Boc-L-aspartic acid | MsCl, Et₃N | N-Boc-(S)-azetidine-2-carboxylic acid | 60-70 |
| 3 | N-Boc-(S)-azetidine-2-carboxylic acid | BH₃·THF | N-Boc-(2S)-2-(hydroxymethyl)azetidine | 85-95 |
| 4 | N-Boc-(2S)-2-(hydroxymethyl)azetidine | NaH, CH₃I | N-Boc-(2S)-2-(methoxymethyl)azetidine | 70-80 |
| 5 | N-Boc-(2S)-2-(methoxymethyl)azetidine | TFA | This compound | >90 |
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the chiral synthesis of this compound, a key building block for the development of novel therapeutics. By starting with the inexpensive and enantiopure L-aspartic acid, this multi-step synthesis ensures the desired stereochemistry is maintained throughout the reaction sequence. The detailed, step-by-step instructions, coupled with the rationale behind each experimental choice, are intended to empower researchers to confidently synthesize this valuable compound for their drug discovery programs.
References
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
-
AZETIDINE,2-(METHOXYMETHYL)-,(2S)- CAS#: 935668-27-2. ChemWhat. [Link]
-
(2S)-2-(Methoxymethyl)-azetidine HCl. PubChem. [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? (2023). Reddit. [Link]
-
Enantiospecific, Stereoselective Synthesis of Enantiomerically Pure Aziridine-2-carboxylic Acids from Aspartic Acid. (2001). Sciforum. [Link]
-
2-(Methoxymethyl)azetidine. PubChem. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Semantic Scholar. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]
-
Deprotection of different N-Boc-compounds. (2021). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
The Stereocontrolled Synthesis of (2S,3R)-3-Alkyl-L-aspartic Acids Using a 2-Azetidinone Framework as a Chiral Template. (1992). Sci-Hub. [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. (2005). PubMed. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Serve Content. [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. [Link]
-
A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. (2016). ResearchGate. [Link]
-
ChemInform Abstract: Chiral C2-Symmetric 2,4-Disubstituted Azetidines as Chiral Ligands in the Addition of Diethylzinc to Aldehydes. (1999). Sci-Hub. [Link]
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). ARKAT USA, Inc. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). National Institutes of Health. [Link]
-
On the Selective N-Methylation of BOC-Protected Amino Acids. (2019). ResearchGate. [Link]
-
reduction of carboxylic acids. Chemguide. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health. [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. (2009). ResearchGate. [Link]
Sources
Enantioselective synthesis of 2-substituted azetidines
An Application Guide to the Enantioselective Synthesis of 2-Substituted Azetidines for Drug Discovery and Development
Authored by a Senior Application Scientist
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional complexity to drug candidates.[1] Among these, chiral 2-substituted azetidines are particularly valuable as versatile building blocks and pharmacophores. Their synthesis in an enantiomerically pure form, however, presents a significant challenge due to the inherent ring strain of the four-membered heterocycle. This guide provides an in-depth overview of robust and field-proven methodologies for the enantioselective synthesis of 2-substituted azetidines, intended for researchers, synthetic chemists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying principles and causal factors that govern stereochemical control in these transformations.
The Strategic Importance of Chiral 2-Substituted Azetidines
The incorporation of a 2-substituted azetidine ring can profoundly influence a molecule's biological activity and pharmacokinetic profile. The substituent at the C2 position can act as a key binding element, a vector for further functionalization, or a tool to modulate the molecule's conformation. The challenge lies in controlling the stereocenter at this position, as different enantiomers can exhibit dramatically different biological effects. Therefore, reliable and scalable enantioselective synthetic routes are critical for advancing drug discovery programs that feature this valuable scaffold.
This guide will focus on three principal and highly effective strategies for achieving enantiocontrol in the synthesis of 2-substituted azetidines:
-
Intramolecular Cyclization of Chiral Precursors: A classic and reliable method involving the ring closure of stereodefined acyclic starting materials.
-
Catalytic Asymmetric [2+2] Cycloadditions: An atom-economical approach to construct the azetidine core and the C2 stereocenter simultaneously.
-
Enantioselective Functionalization of Azetines: A modern strategy that introduces chirality to a pre-formed, unsaturated azetine ring.
Strategy 1: Intramolecular Cyclization via Chiral Auxiliaries
This strategy relies on the cyclization of an acyclic precursor where the crucial C2 stereochemistry is established beforehand, often through the use of a chiral auxiliary. The use of N-tert-butanesulfinamide is a particularly powerful and widely adopted approach due to the high diastereoselectivity it imparts in additions to the imine, and its facile cleavage under mild acidic conditions.[2]
Causality Behind the Method:
The effectiveness of the N-tert-butanesulfinyl group stems from its ability to direct nucleophilic attack on the imine carbon. The sulfinyl group chelates with the incoming nucleophile (e.g., from a Grignard or Reformatsky reagent), forcing the addition to occur from the less sterically hindered face of the imine, thereby setting the stereocenter of the resulting amino alcohol with high fidelity.[2] The subsequent cyclization is an intramolecular Williamson ether synthesis or a Mitsunobu reaction, where the hydroxyl group displaces a leaving group at the γ-position.
Protocol 1: Chiral Auxiliary-Directed Synthesis
This protocol describes the synthesis of a 2-substituted azetidine from a sulfinimine via a Reformatsky reaction and subsequent ring closure.[3]
Step 1: Diastereoselective Reformatsky Reaction
-
To a stirred solution of the chiral N-tert-butanesulfinylimine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add a solution of the Reformatsky reagent (e.g., ethyl bromozincacetate, 1.5 equiv) dropwise.
-
Rationale: Low temperature is critical to maximize diastereoselectivity by minimizing thermal energy that could lead to non-selective reaction pathways.
-
-
Stir the reaction mixture at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting imine.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the β-amino ester.
Step 2: Reduction to the γ-Amino Alcohol
-
Dissolve the purified β-amino ester (1.0 equiv) in anhydrous THF (0.2 M) and cool the solution to 0 °C.
-
Add lithium aluminum hydride (LAH, 2.0 equiv) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: LAH is a powerful reducing agent necessary to reduce the ester. Portion-wise addition at 0 °C controls the highly exothermic reaction.
-
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate to yield the crude γ-amino alcohol, which is often used directly in the next step.
Step 3: Intramolecular Cyclization (Mitsunobu Conditions)
-
Dissolve the crude γ-amino alcohol (1.0 equiv) in anhydrous toluene (0.1 M) at room temperature.
-
Add triphenylphosphine (1.5 equiv) followed by diisopropyl azodicarboxylate (DIAD) or Tsunoda reagent (1.5 equiv) dropwise.
-
Rationale: This constitutes the Mitsunobu reaction. DIAD and triphenylphosphine form an adduct that activates the primary alcohol, converting it into a good leaving group for intramolecular SN2 displacement by the nitrogen atom.
-
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-sulfinyl-2-substituted azetidine.
Step 4: Deprotection
-
Dissolve the N-sulfinyl azetidine in methanol (0.2 M) and add 4N HCl in 1,4-dioxane (3.0 equiv).
-
Stir at room temperature for 1 hour.
-
Concentrate the mixture to dryness to obtain the hydrochloride salt of the 2-substituted azetidine.
Strategy 2: Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful platform for enantioselective synthesis, avoiding the use of often toxic or expensive transition metals.[4] For azetidine synthesis, proline and its derivatives are effective catalysts for [2+2] annulation reactions between aldehydes and aldimines.[3]
Causality Behind the Method:
The catalyst (e.g., a substituted pyrrolidine) reacts with an aldehyde to form a chiral enamine intermediate.[3] This enamine then acts as the nucleophile in a [2+2] cycloaddition with an electrophilic aldimine. The stereochemistry of the catalyst directs the facial selectivity of the addition, leading to an enantioenriched product. The subsequent intramolecular cyclization and catalyst turnover yield the final azetidine. The choice of catalyst and additives is crucial for achieving high diastereo- and enantioselectivity.
Protocol 2: Organocatalytic [2+2] Annulation
This protocol is adapted from a reported diastereoselective synthesis of azetidin-2-ols.[3]
Step 1: Catalyst-Mediated Annulation
-
In a dry vial, combine the aldimine (1.0 equiv, e.g., derived from benzaldehyde and p-anisidine), the aldehyde (2.0 equiv, e.g., propanal), and the pyrrolidine-based organocatalyst (0.2 equiv).
-
Add the solvent (e.g., chloroform, 0.5 M) and potassium carbonate (K₂CO₃, 1.5 equiv) as a base.
-
Rationale: The base is essential to facilitate the formation of the aldimine in situ or to neutralize any acidic byproducts that could inhibit the catalyst.
-
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted azetidine derivative.
| Entry | Aldehyde | Aldimine | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Propanal | N-benzylidene-p-anisidine | 20 | 75 | 92 | [4] |
| 2 | Butanal | N-benzylidene-p-anisidine | 20 | 71 | 90 | [4] |
| 3 | Propanal | N-(4-chlorobenzylidene)-p-anisidine | 20 | 82 | 94 | [4] |
Table 1: Representative results for the organocatalytic synthesis of C2-functionalized azetidines. Data is illustrative based on published reports.[4]
Strategy 3: Copper-Catalyzed Enantioselective Functionalization of Azetines
A highly innovative and efficient strategy involves the direct, enantioselective difunctionalization of achiral 2-azetine precursors. A recent breakthrough demonstrated the copper-catalyzed boryl allylation of 2-azetines to generate 2,3-disubstituted azetidines with exceptional control over four stereochemical elements simultaneously.[5][6]
Causality Behind the Method:
This reaction proceeds through a copper-catalyzed borylcupration of the azetine double bond.[2][5] A chiral bisphosphine ligand coordinates to the copper center, creating a chiral environment that dictates the enantioselective addition of the boryl group. This is followed by a rate-determining allylation step. The use of allyl phosphates is critical, as they overcome the low reactivity of the intermediate alkylcuprate species and prevent side reactions.[5][6] The result is a highly controlled installation of both a boryl and an allyl group across the former double bond, with the substituent at the C2 position being the versatile allyl group.
Protocol 3: Copper-Catalyzed Enantioselective Boryl Allylation of a 2-Azetine
This protocol is based on the work of Sun and co-workers.[5][6]
Step 1: Preparation of the Reaction Mixture
-
To an oven-dried Schlenk tube under an argon atmosphere, add Cu(O-t-Bu) (5.0 mol %), the chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).
-
Add anhydrous solvent (e.g., tetrahydrofuran, 0.2 M).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Rationale: Pre-formation of the active copper(I)-boryl species in the presence of the chiral ligand is crucial for achieving high enantioselectivity.
-
Step 2: The Catalytic Reaction
-
Add the 2-azetine substrate (1.0 equiv) to the catalyst mixture.
-
Add the allyl phosphate (1.2 equiv) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25 °C) for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Rationale: Strict control of stoichiometry and inert atmosphere are paramount. Excess allyl phosphate can lead to side reactions, while oxygen can deactivate the copper catalyst.
-
Step 3: Workup and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) to yield the enantiomerically enriched 2-allyl-3-borylazetidine.
| Entry | Azetine Substituent (R¹) | Allyl Phosphate (R²) | Yield (%) | ee (%) | dr | Reference |
| 1 | Phenyl | Phenyl | 98 | >99 | >20:1 | [5] |
| 2 | 4-MeO-Ph | Phenyl | 99 | >99 | >20:1 | [5] |
| 3 | 2-Naphthyl | Phenyl | 99 | >99 | >20:1 | [5] |
| 4 | Phenyl | 4-CF₃-Ph | 97 | >99 | >20:1 | [5] |
Table 2: Representative results for the enantioselective boryl allylation of 2-azetines.[5]
Conclusion and Outlook
The enantioselective synthesis of 2-substituted azetidines is an enabling technology for modern drug discovery. While classic methods based on chiral auxiliaries and intramolecular cyclizations remain robust and reliable, newer catalytic strategies offer increased efficiency and atom economy. Organocatalysis provides a metal-free avenue to these scaffolds, while transition-metal catalysis, particularly the functionalization of azetines, represents the state-of-the-art, delivering exceptional levels of stereocontrol. The choice of synthetic strategy will ultimately depend on factors such as substrate scope, scalability, and the specific structural requirements of the target molecule. The protocols and principles outlined in this guide provide a strong foundation for researchers to confidently incorporate these valuable building blocks into their synthetic programs.
References
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters.
- Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.
- Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Synthesis of Azetidine-Containing Bioactive Molecules
Abstract: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from being a synthetic curiosity to a privileged motif in modern medicinal chemistry. Its incorporation into molecular architectures can impart profound improvements in physicochemical and pharmacological properties, including metabolic stability, aqueous solubility, and binding affinity, by introducing conformational rigidity and a unique three-dimensional exit vector.[1][2][3][4] However, the synthesis of this strained ring system presents unique challenges that have historically limited its widespread use.[2][5] This guide provides an in-depth exploration of key synthetic strategies for constructing and functionalizing azetidines, offering field-proven insights into the causality behind experimental choices. Detailed, self-validating protocols for core transformations are provided to empower researchers, scientists, and drug development professionals to confidently incorporate this valuable scaffold into their discovery programs.
The Strategic Value of the Azetidine Ring in Drug Design
The allure of the azetidine ring lies in its unique structural and electronic properties, stemming from its inherent ring strain (approx. 25.4 kcal/mol).[1] This strain does not render the molecule unstable for practical handling but provides a unique reactivity profile.[1] From a drug design perspective, azetidine is often employed as a bioisosteric replacement for more common groups like piperidines, pyrrolidines, or even acyclic fragments. This substitution can lead to significant benefits:
-
Improved Metabolic Stability: The strained ring is often less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible aliphatic chains or larger rings.
-
Enhanced Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical parameter for bioavailability.
-
Conformational Rigidity: The rigid four-membered ring restricts the conformational freedom of a molecule, which can pre-organize the pharmacophore for optimal interaction with its biological target, leading to increased potency and selectivity.[2][5]
-
Novel Chemical Space: The azetidine ring provides specific exit vectors from a core scaffold, allowing chemists to explore novel three-dimensional chemical space that is inaccessible with other building blocks.[6]
The successful application of these principles is evident in numerous approved drugs and clinical candidates across various therapeutic areas.
Table 1: Representative Bioactive Molecules Containing the Azetidine Scaffold
| Compound Name | Therapeutic Area | Role of the Azetidine Moiety |
| Azelnidipine | Antihypertensive | The azetidine-3-carboxylate group is crucial for its calcium channel blocking activity.[1] |
| Cobimetinib | Anticancer | The N-methylazetidine provides a vector for substitution and contributes to the overall binding affinity as a MEK inhibitor.[1] |
| Ezetimibe | Cholesterol Absorption Inhibitor | Contains an azetidin-2-one (β-lactam) ring, critical for its mechanism of action.[7] |
| Ximelagatran | Anticoagulant | The azetidine ring serves as a rigid linker and contributes to the molecule's shape and binding to thrombin.[1] |
| Quinolone Antibiotics | Antibacterial | Azetidine substitution on the quinolone core has led to compounds with superior activity against resistant bacterial strains.[7] |
Core Synthetic Strategies for Azetidine Construction
The synthesis of the azetidine ring can be broadly categorized into two main approaches: intramolecular cyclization to form the ring and cycloaddition reactions. Furthermore, the functionalization of a pre-formed azetidine ring is a critical strategy for analogue synthesis and structure-activity relationship (SAR) studies.
Workflow for Azetidine Synthesis and Diversification
Caption: General workflow for synthesizing and diversifying azetidine-containing molecules.
Intramolecular Cyclization: The Foundational Approach
The most traditional and reliable method for forming the azetidine ring involves the intramolecular nucleophilic substitution of a γ-functionalized amine.[8] This typically involves a 1,3-amino alcohol, where the alcohol is converted into a good leaving group (e.g., mesylate, tosylate, or halide), which is then displaced by the amine to close the ring.
Causality: The choice of base is critical. A non-nucleophilic, strong base (e.g., NaH, KHMDS) is required to deprotonate the amine (or a protected amine precursor like a sulfonamide) without competing in the substitution reaction. The reaction is driven by the proximity of the nucleophile and the electrophile within the same molecule. This method offers excellent control over stereochemistry if the starting amino alcohol is chiral.
[2+2] Photocycloaddition: The Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between an imine and an alkene, providing direct access to functionalized azetidines.[9][10] This reaction is particularly valuable as it can rapidly assemble complex polycyclic systems.[9]
Mechanism: The reaction is typically initiated by the photoexcitation of the imine component to its triplet state. This excited triplet state then adds to the alkene in a stepwise fashion, forming a 1,4-biradical intermediate. Subsequent intersystem crossing (ISC) and ring closure yield the azetidine product.[11] Modern protocols often utilize visible-light photocatalysis, which offers milder and more selective reaction conditions compared to traditional UV irradiation.[11][12]
Caption: Simplified mechanism of the visible-light mediated aza Paternò–Büchi reaction.
Modular Functionalization of the Azetidine Core
For drug discovery programs, the ability to rapidly generate analogues from a common intermediate is paramount. The azetidine scaffold is well-suited for this, offering two primary handles for diversification: the nitrogen atom and the carbon atoms of the ring.
-
N-Functionalization: The azetidine nitrogen is a nucleophilic secondary amine (after deprotection) and can be readily modified via standard transformations like reductive amination, acylation, sulfonylation, and arylation.[13][14] These reactions allow for the systematic probing of the chemical space around the nitrogen atom to optimize biological activity.
-
C-Functionalization: Modifying the carbon backbone is more challenging but offers access to unique derivatives. The aza-Michael addition to azetidin-3-ylidene acetates is a powerful method to install substituents at the C3-position.[15][16] This strategy involves creating an electrophilic handle on the azetidine ring to which various nucleophiles can be added.
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization
This protocol describes a common method to synthesize a key azetidine building block from a commercially available precursor, 1,3-dichloro-2-propanol.
Rationale: This two-step, one-pot procedure first involves the formation of an epoxide, which is then opened by an amine. The resulting amino alcohol undergoes in-situ cyclization. Benzylamine is used as a versatile amine source, and the Boc group is installed for protection and to facilitate subsequent functionalization.
Materials:
-
1,3-Dichloro-2-propanol
-
Benzylamine
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve NaOH (2.0 eq) in water. Add toluene to the flask.
-
Addition of Reagents: Add benzylamine (1.1 eq) to the biphasic mixture. Heat the reaction to 80 °C.
-
Cyclization: Slowly add 1,3-dichloro-2-propanol (1.0 eq) dropwise over 30 minutes. Maintain the temperature at 80 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Boc Protection: Cool the reaction to room temperature. Add Boc₂O (1.2 eq) and stir for an additional 4 hours.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-3-hydroxyazetidine as a white solid or colorless oil.
Expected Outcome: The product should be obtained in a 50-70% yield. The purity can be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: N-Alkylation of 3-Substituted Azetidine via Reductive Amination
This protocol details the functionalization of a deprotected azetidine nitrogen with an aldehyde or ketone.
Rationale: Reductive amination is a mild and highly efficient method for forming C-N bonds. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reductant is chosen for its selectivity for iminium ions over carbonyls and its tolerance of mildly acidic conditions.[13]
Materials:
-
3-(Phenoxymethyl)azetidine hydrochloride (or other secondary azetidine salt)
-
Aldehyde or Ketone (e.g., benzaldehyde, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq, if starting with a salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-(phenoxymethyl)azetidine hydrochloride (1.0 eq) and anhydrous DCM.
-
Amine Liberation: Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Iminium Formation: Add the aldehyde (1.0 eq) and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often exothermic; maintain the temperature below 30 °C.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting azetidine is consumed (typically 2-6 hours).
-
Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-alkylated product.[13]
Expected Outcome: Yields typically range from 70-95%. The product can be characterized by NMR and mass spectrometry.
Protocol 3: Synthesis of a 3,3-Disubstituted Azetidine via Aza-Michael Addition
This protocol describes the conjugate addition of a heterocyclic amine to an electrophilic azetidine acceptor.[15]
Rationale: This method provides a powerful way to create C3-functionalized azetidines with a new C-N bond.[16] The reaction utilizes an α,β-unsaturated ester attached to the azetidine ring at the 3-position, making it susceptible to conjugate addition. A non-nucleophilic organic base like DBU is used to catalyze the reaction without competing as a nucleophile.[15]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq)
-
1H-Pyrazole (or other NH-heterocycle, 1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate in anhydrous acetonitrile.
-
Addition of Nucleophile: Add the 1H-pyrazole (1.1 eq) to the solution.
-
Catalysis: Add DBU (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary significantly depending on the nucleophile (from 4 to 24 hours). Monitor the reaction progress by TLC or LC-MS.[15]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(pyrazol-1-yl)azetidine adduct.[15]
Expected Outcome: Yields are generally moderate to good (50-85%). The structure can be confirmed by NMR spectroscopy and HRMS.[15][16]
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in intramolecular cyclization (Protocol 1) | 1. Inefficient leaving group formation.2. Competing intermolecular side reactions.3. Base is too weak or nucleophilic. | 1. Ensure complete conversion to mesylate/tosylate before cyclization.2. Run the reaction under high dilution conditions.3. Switch to a stronger, non-nucleophilic base like NaH. |
| Incomplete reaction in reductive amination (Protocol 2) | 1. Impure or wet aldehyde/ketone.2. Deactivated reducing agent.3. Steric hindrance. | 1. Use freshly distilled or purified carbonyl compound.2. Use a fresh bottle of NaBH(OAc)₃.3. Increase reaction time, temperature, or switch to a less hindered reducing agent if possible. |
| No reaction in Aza-Michael addition (Protocol 3) | 1. Nucleophile is not sufficiently nucleophilic.2. Catalyst is not basic enough.3. Steric hindrance on the acceptor. | 1. Consider using a stronger base to deprotonate the nucleophile first.2. Ensure DBU is fresh and anhydrous.3. The chosen nucleophile may be incompatible; screen other nucleophiles. |
| Formation of β-lactam (azetidin-2-one) byproduct | Oxidation of an intermediate or starting material, particularly if azetidin-2-ol is an intermediate. | Ensure reactions are run under an inert atmosphere to prevent air oxidation. |
Conclusion and Future Outlook
The synthesis of azetidine-containing molecules has matured significantly, with a growing arsenal of robust and versatile methods at the disposal of the modern chemist. From classical cyclizations to elegant photocatalytic and strain-release strategies, the barriers to accessing this valuable scaffold are continuously being lowered.[1][17] The protocols and strategies outlined in this guide provide a solid foundation for researchers to not only synthesize known bioactive targets but also to design and create novel chemical entities. Future developments will likely focus on achieving even greater control over stereochemistry, developing more efficient C-H functionalization methods for the azetidine ring, and expanding the scope of catalytic asymmetric syntheses to access a wider range of chiral, non-racemic azetidines.[18]
References
- Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
- Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH.
- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
- Application Notes and Protocols: N-Functionalization of 3-(Phenoxymethyl)azetidine for SAR Studies. Benchchem.
- Radical strain-release photocatalysis for the synthesis of azetidines. sfera.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
- Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Azetidines of pharmacological interest. PubMed.
- Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.
- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
- Synthesis of Azetidines. Progress in Chemistry.
- Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing.
- Azetidines of pharmacological interest. ResearchGate.
- Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. Benchchem.
- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed.
- Azetidine synthesis. Organic Chemistry Portal.
- Examples of azetidine‐based bioisosters. ResearchGate.
- Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sfera.unife.it [sfera.unife.it]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Integration of (2S)-2-(Methoxymethyl)azetidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Quest for Superior Pharmacokinetic and Pharmacodynamic Profiles
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount. Medicinal chemists are increasingly turning to saturated heterocycles to escape the "flatland" of aromatic scaffolds, thereby enhancing three-dimensionality, improving solubility, and increasing metabolic stability. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif.[1] Its inherent ring strain and well-defined conformational preferences offer a unique tool for rigidifying molecules and exploring new chemical space.[1]
This application note delves into the specific utility of a particularly valuable chiral building block: (2S)-2-(Methoxymethyl)azetidine . We will explore the scientific rationale for its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and present data that underscores its potential to address common challenges in drug development, such as metabolic instability and off-target activity. This molecule is particularly relevant for the development of enzyme inhibitors and receptor modulators, with notable applications in central nervous system (CNS) and oncology drug discovery.[2]
The Rationale for this compound: A Bioisosteric and Conformational Tool
The strategic replacement of common structural motifs with bioisosteres is a cornerstone of modern medicinal chemistry. This compound serves as an excellent bioisostere for more traditional structures like pyrrolidines and piperidines, often with significant advantages.
Key Advantages:
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible rings. The strained nature of the ring can hinder access by metabolic enzymes.[2]
-
Improved Solubility: The methoxymethyl group at the C2 position introduces a polar ether linkage, which can enhance aqueous solubility and reduce lipophilicity, a critical factor for improving oral bioavailability and reducing off-target effects.[2]
-
Conformational Rigidity: The four-membered ring restricts the conformational freedom of the molecule, leading to a more defined presentation of pharmacophoric elements to the biological target. This can result in increased potency and selectivity.[1]
-
Novel Chemical Space: The use of 2-substituted azetidines provides access to novel chemical space, offering opportunities for new intellectual property and overcoming challenges associated with existing scaffolds.
The workflow for leveraging this compound in a drug discovery campaign can be visualized as follows:
Caption: Workflow for the use of this compound in drug discovery.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of the N-Boc protected this compound building block and its subsequent incorporation into a representative scaffold.
Protocol 1: Synthesis of N-Boc-(2S)-2-(hydroxymethyl)azetidine
This protocol outlines the reduction of the commercially available N-Boc-(S)-azetidine-2-carboxylic acid to the corresponding alcohol.
Materials:
-
N-Boc-(S)-azetidine-2-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-(2S)-2-(hydroxymethyl)azetidine.
Protocol 2: Synthesis of N-Boc-(2S)-2-(methoxymethyl)azetidine
This protocol describes the methylation of the hydroxyl group.
Materials:
-
N-Boc-(2S)-2-(hydroxymethyl)azetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of N-Boc-(2S)-2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous THF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-(2S)-2-(methoxymethyl)azetidine.
Protocol 3: Deprotection of N-Boc-(2S)-2-(methoxymethyl)azetidine
This protocol details the removal of the Boc protecting group to yield the free amine, this compound, as a salt.
Materials:
-
N-Boc-(2S)-2-(methoxymethyl)azetidine
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve N-Boc-(2S)-2-(methoxymethyl)azetidine (1.0 eq) in a minimal amount of dichloromethane.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) and stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Protocol 4: N-Arylation of this compound with a Heteroaryl Halide
This protocol provides a representative example of incorporating the building block into a scaffold via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound hydrochloride
-
A heteroaryl halide (e.g., 2-chloro-5-nitropyridine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a solution of this compound hydrochloride (1.2 eq) in DMF, add DIPEA (3.0 eq). Stir for 10 minutes at room temperature.
-
Add the heteroaryl halide (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated product.
Data Presentation: Impact on Physicochemical Properties and Metabolic Stability
To illustrate the impact of incorporating this compound, consider a hypothetical lead compound for a CNS target where a pyrrolidine moiety is replaced.
| Compound | Structure | cLogP | Aqueous Solubility (pH 7.4) | Microsomal Stability (t½, min) |
| Lead A (Pyrrolidine) | R-Pyrrolidine | 3.5 | 15 µg/mL | 10 |
| Analog 1 (Azetidine) | R-(2S)-2-(Methoxymethyl)azetidine | 2.9 | 45 µg/mL | 45 |
Note: R represents the remainder of the molecular scaffold. Data are illustrative.
The replacement of the pyrrolidine in Lead A with the this compound moiety in Analog 1 is projected to have the following positive effects:
-
Reduced Lipophilicity: The cLogP is expected to decrease due to the introduction of the ether oxygen and the smaller ring size.
-
Enhanced Solubility: The increased polarity and reduced lipophilicity contribute to a significant improvement in aqueous solubility.
-
Increased Metabolic Stability: The half-life in human liver microsomes is substantially longer, indicating a lower intrinsic clearance and potentially a longer in vivo half-life.
The logical relationship between the structural change and the property improvements is depicted below:
Caption: Causality of property improvement by bioisosteric replacement.
Conclusion
This compound is a powerful and versatile chiral building block for modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and solubilizing features makes it an attractive alternative to more traditional saturated heterocycles. The protocols provided herein offer a reliable pathway for its synthesis and incorporation into lead scaffolds. By strategically employing this building block, medicinal chemists can effectively address key challenges in drug design, ultimately accelerating the development of safer and more effective therapeutics.
References
-
MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
Sources
N-Protection Strategies for 2-(Methoxymethyl)azetidine: Application Notes and Protocols
Introduction
2-(Methoxymethyl)azetidine is a valuable chiral building block in medicinal chemistry, prized for its unique conformational constraints and its ability to enhance metabolic stability and pharmacokinetic properties in drug candidates. The strained four-membered azetidine ring, however, presents distinct challenges and opportunities in synthetic chemistry. The secondary amine within the azetidine ring is a key functional handle for molecular elaboration, but its inherent nucleophilicity and basicity often necessitate protection to ensure chemoselectivity in subsequent synthetic steps.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of robust N-protection strategies for 2-(methoxymethyl)azetidine. We will delve into the practical application of common nitrogen protecting groups, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and arylsulfonyl groups. Each section will offer not just a step-by-step protocol but also the underlying mechanistic rationale, a critical discussion of the strategy's advantages and limitations, and guidance on adapting these methods for the specific steric and electronic properties of the 2-(methoxymethyl)azetidine scaffold.
Core Principles of N-Protection for Azetidines
The selection of an appropriate N-protecting group for 2-(methoxymethyl)azetidine is governed by several key factors:
-
Stability: The protecting group must be stable to the reaction conditions of subsequent synthetic transformations.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield with straightforward purification.
-
Orthogonality: The protecting group should be cleavable under conditions that do not affect other sensitive functional groups within the molecule.
-
Influence on Reactivity: The protecting group can influence the conformation and reactivity of the azetidine ring.
tert-Butoxycarbonyl (Boc) Protection: A Versatile and Widely Used Strategy
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its facile removal under acidic conditions. For 2-(methoxymethyl)azetidine, Boc protection provides a stable carbamate that is resistant to a wide range of non-acidic reagents.
Mechanism of Boc Protection
The protection reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically conducted in the presence of a mild base to neutralize the liberated tert-butoxycarboxylic acid.
Experimental Protocol: N-Boc Protection of 2-(Methoxymethyl)azetidine
Materials:
-
2-(Methoxymethyl)azetidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (saturated aqueous solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolution: Dissolve 2-(methoxymethyl)azetidine (1.0 equiv) in DCM or THF in a round-bottom flask.
-
Base Addition: Add triethylamine (1.2 equiv) to the solution. Alternatively, a biphasic system with saturated aqueous NaHCO₃ can be used.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using TEA, wash the reaction mixture with water and brine.
-
If using NaHCO₃, separate the organic layer and wash with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(methoxymethyl)azetidine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Deprotection of N-Boc-2-(methoxymethyl)azetidine
The Boc group is readily cleaved under acidic conditions, regenerating the parent amine.
Materials:
-
N-Boc-2-(methoxymethyl)azetidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolution: Dissolve N-Boc-2-(methoxymethyl)azetidine in DCM.
-
Acid Addition:
-
TFA: Add an equal volume of TFA to the solution at 0 °C.
-
HCl/dioxane: Add 4 M HCl in dioxane (excess, typically 5-10 equivalents).
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 2-(methoxymethyl)azetidine.
Data Summary: Boc Protection/Deprotection
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | (Boc)₂O, TEA or NaHCO₃ | DCM or THF | 0 °C to RT | 2-4 h | >95% |
| Deprotection | TFA or 4M HCl in dioxane | DCM | 0 °C to RT | 1-2 h | >90% |
Visualization: Boc Protection Workflow
Application Notes & Protocols: Strategic Ring-Opening of N-Activated Azetidines for Advanced Synthesis
Foreword: The Azetidine Ring - A Reservoir of Synthetic Potential
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry and drug discovery.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, renders it significantly more stable than the highly reactive aziridines, yet sufficiently activated for a variety of synthetic transformations not readily accessible with more stable five- or six-membered rings.[4] This delicate balance of stability and reactivity makes N-activated azetidines powerful intermediates, poised for strategic ring-opening reactions that unlock a diverse array of functionalized acyclic and heterocyclic structures.[5][6] The activation of the nitrogen atom, typically with an electron-withdrawing group, enhances the electrophilicity of the ring carbons, priming the system for nucleophilic attack.[7] This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and strategic considerations for the ring-opening of N-activated azetidines, tailored for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The "Why" Behind Azetidine Ring-Opening
The propensity of an N-activated azetidine to undergo ring-opening is fundamentally governed by the interplay of ring strain and the electronic nature of the nitrogen substituent. The N-activating group serves a dual purpose: it modulates the nucleophilicity of the nitrogen and, more importantly, it polarizes the C-N bonds, rendering the ring carbons susceptible to nucleophilic attack.
The Role of the N-Activating Group
Electron-withdrawing groups such as sulfonyl (e.g., tosyl, mesyl), acyl (e.g., benzoyl), and carbamoyl (e.g., Boc) are commonly employed. These groups decrease the electron density on the nitrogen atom, which in turn enhances the electrophilic character of the adjacent carbons. The choice of the activating group is critical as it influences the reaction conditions required for ring-opening and can impact the stability of the final product.[8] For instance, the strong electron-withdrawing nature of a sulfonyl group can significantly activate the ring towards nucleophilic attack, but its removal can require harsh reductive conditions.[8]
Lewis and Brønsted Acid Catalysis: Enhancing Reactivity
In many instances, the intrinsic reactivity of the N-activated azetidine is insufficient for ring-opening with moderate nucleophiles. Lewis or Brønsted acids are frequently employed as catalysts to further activate the ring.[9][10] Lewis acids coordinate to the nitrogen atom, increasing the ring strain and further polarizing the C-N bonds, thereby making the ring more susceptible to nucleophilic attack through an SN2-type mechanism.[8][9] Similarly, protic acids can protonate the azetidine nitrogen, which also activates the ring towards nucleophilic cleavage.[8][11]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-2-(Methoxymethyl)azetidine as a Chiral Ligand in Asymmetric Catalysis
Introduction: The Strategic Value of the Azetidine Scaffold in Asymmetric Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as pivotal structural motifs in medicinal chemistry and are increasingly recognized for their utility as chiral ligands in asymmetric catalysis.[1][2] Their inherent ring strain and conformational rigidity provide a well-defined and predictable chiral environment, which is essential for effective stereochemical control.[3] Among the diverse array of chiral azetidine derivatives, (2S)-2-(Methoxymethyl)azetidine stands out as a versatile and efficient ligand for a range of asymmetric transformations. Its structure combines the rigidity of the azetidine ring with a coordinating methoxymethyl group, which can play a crucial role in the organization of the transition state, leading to high levels of enantioselectivity.
This guide provides a comprehensive overview of the application of this compound as a chiral ligand, with a primary focus on the enantioselective addition of organozinc reagents to aldehydes. We will delve into the mechanistic underpinnings of the catalysis, provide detailed, field-tested protocols, and present data that underscores the ligand's efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral ligand in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is fundamental to its successful application.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 935668-27-2 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 114.2 ± 13.0 °C (Predicted) |
| Density | 0.911 ± 0.06 g/cm³ (Predicted) |
| Storage | 2-8°C, under inert gas, protected from light |
Core Application: Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols, which are key intermediates in the production of numerous pharmaceuticals.[1] this compound has proven to be a highly effective chiral ligand in this transformation, consistently affording the desired products in high yields and with excellent enantiomeric excess.
Mechanistic Insights: The Causality Behind Enantioselection
The high degree of stereocontrol exerted by this compound in the addition of diethylzinc to aldehydes can be attributed to the formation of a well-defined, dimeric zinc complex in the transition state. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the diethylzinc addition to aldehydes.
The reaction is initiated by the formation of a chiral zinc complex between this compound and diethylzinc. The nitrogen of the azetidine ring and the oxygen of the methoxymethyl group chelate to the zinc atom, creating a rigid and sterically defined environment. The aldehyde substrate then coordinates to this chiral complex.
The key to the high enantioselectivity lies in the sterically demanding nature of the chiral ligand, which dictates the facial selectivity of the aldehyde's approach to the zinc center. The methoxymethyl group, in concert with the rigid azetidine ring, effectively shields one face of the aldehyde, forcing the ethyl group from the diethylzinc to attack from the less hindered face. This leads to the preferential formation of one enantiomer of the secondary alcohol. Computational studies on similar β-amino alcohol-promoted additions support a transition state model where the ligand, zinc, and aldehyde form a highly organized, chair-like six-membered ring, minimizing steric interactions and leading to the observed high stereoselectivity.[4]
Experimental Protocols
The following protocols are based on established procedures for closely related azetidine-based chiral ligands and are expected to provide high yields and enantioselectivities with this compound.[5]
Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the synthesis of (S)-1-phenylpropan-1-ol.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Argon or Nitrogen source
Workflow Diagram:
Caption: Experimental workflow for the asymmetric addition of diethylzinc.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.05 mmol, 2.5 mol%).
-
Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.5 mL, 2.5 mmol) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (2.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Performance Data
Based on studies with the closely related N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine ligand, the following results can be anticipated for a range of aromatic aldehydes.
| Aldehyde | Product | Expected Yield (%) | Expected ee (%) |
| Benzaldehyde | (S)-1-Phenylpropan-1-ol | 92-99 | 83-93 |
| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)propan-1-ol | 90-98 | 85-95 |
| 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)propan-1-ol | 91-99 | 80-90 |
| 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)propan-1-ol | 93-99 | 88-96 |
Trustworthiness and Self-Validation
The protocols provided are grounded in established methodologies for analogous and structurally similar chiral ligands that have demonstrated high efficacy.[5] The reliability of this procedure can be validated by:
-
Consistency of Results: Repetition of the experiment should yield consistent results in terms of yield and enantioselectivity.
-
Benchmarking: Comparison of the obtained ee with literature values for similar ligand systems provides a benchmark for performance.
-
Characterization: Thorough characterization of the product by NMR, and comparison of its optical rotation with known values for the enantioenriched alcohol confirms the identity and stereochemical outcome.
This compound is a potent and versatile chiral ligand for asymmetric catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. Its rigid four-membered ring and coordinating methoxymethyl side chain create a well-defined chiral environment that enables high levels of stereocontrol. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthetic tool in the pursuit of complex chiral molecules for pharmaceutical and other applications.
References
-
Azetidines and their applications in asymmetric catalysis. (2021). Tetrahedron, 77. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2022). Pharmaceuticals, 15(7), 888. [Link]
-
Enantioselective addition of diethylzinc to aldehydes using azetidine-derived chiral catalysts. (2001). Tetrahedron Letters, 42(25), 4243-4245. [Link]
-
Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. (1999). Tetrahedron: Asymmetry, 10(11), 2045-2051. [Link]
-
New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. (2021). Journal of the Brazilian Chemical Society, 32, 1640-1649. [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. (2021). Molecules, 26(16), 4983. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). RSC Medicinal Chemistry. [Link]
-
Enantioselective Addition of Diethylzinc to Aldehydes Using Chiral Oxazoline-Based Ligands. (2020). Russian Journal of Organic Chemistry, 56, 1304–1311. [Link]
-
Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes. (2001). Journal of the American Chemical Society, 123(13), 2947–2958. [Link]
-
Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. (2018). Tetrahedron, 74(20), 2445-2455. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(12), 7115-7139. [Link]
-
Synthesis of Azetidine-Based Beta-Amino Alcohols. (2022). Medical Sciences Forum, 14(1), 23. [Link]
-
Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. (2023). Nature Catalysis, 6(12), 1120-1130. [Link]
-
An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. (2002). Organic Letters, 4(12), 2133-2136. [Link]
-
ChemInform Abstract: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols. Substituent Effect and Nonlinear Effect. (2010). ChemInform, 32(41). [Link]
-
Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. (2002). Tetrahedron: Asymmetry, 13(10), 1047-1053. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 3. Synthesis of Azetidine-Based Beta-Amino Alcohols [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Enantioselective diethylzinc addition to aldehydes using azetidine-derived chiral catalysts / Tetrahedron Letters, 2001 [sci-hub.box]
Application of (2S)-2-(Methoxymethyl)azetidine in Peptide Synthesis: An In-Depth Technical Guide
Introduction: A Novel Building Block for Peptide Innovation
In the landscape of peptide science and drug discovery, the quest for novel building blocks that impart unique structural and functional properties to peptides is relentless. (2S)-2-(Methoxymethyl)azetidine emerges as a compelling proline analogue, offering a unique combination of a constrained four-membered ring and a flexible methoxymethyl substituent. This non-proteinogenic amino acid provides a valuable tool for medicinal chemists and peptide scientists to modulate peptide conformation, enhance metabolic stability, and explore new chemical space in peptidomimetic design.
The strained azetidine ring, being smaller than the five-membered pyrrolidine ring of proline, introduces distinct conformational constraints on the peptide backbone. Computational and experimental studies on related azetidine-2-carboxylic acid-containing peptides suggest an increased flexibility compared to their proline-containing counterparts[1]. The C2-methoxymethyl substituent further influences the local stereochemistry, potentially impacting secondary structure formation and receptor binding interactions. Moreover, the inherent stability of the azetidine ring can confer resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the synthesis of the requisite protected building block, optimized coupling strategies for this sterically demanding amino acid, and discuss the anticipated conformational implications.
I. Synthesis of N-Protected this compound
The successful incorporation of this compound into a growing peptide chain via SPPS necessitates the availability of the Nα-protected amino acid. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are viable, with the choice depending on the overall synthetic scheme.
Protocol 1: Synthesis of N-Boc-(2S)-2-(Methoxymethyl)azetidine
This protocol outlines a common method for the N-protection of the commercially available this compound.
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of azetidine).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(2S)-2-(Methoxymethyl)azetidine.
Protocol 2: Synthesis of N-Fmoc-(2S)-2-(Methoxymethyl)azetidine
For use in Fmoc-based SPPS, the azetidine must be protected with the base-labile Fmoc group.
Workflow for N-Fmoc Protection
Caption: Workflow for the N-Fmoc protection of this compound.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 10 mL per gram of azetidine).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.
-
Fmoc-OSu Addition: Cool the mixture to 0°C in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise.
-
Reaction: Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: After completion, acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to yield the desired N-Fmoc-(2S)-2-(Methoxymethyl)azetidine.
II. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence presents a challenge due to the steric hindrance at the α-carbon. Standard coupling conditions may result in low yields and incomplete reactions. Therefore, optimized protocols employing more potent coupling reagents and potentially longer reaction times or microwave assistance are recommended.
Recommended Coupling Reagents and Conditions
The selection of the appropriate coupling reagent is critical for the successful acylation of the sterically hindered secondary amine of the resin-bound peptide with the incoming N-protected this compound.
| Coupling Reagent | Additive | Base | Typical Reaction Time (RT) | Typical Reaction Time (Microwave, 75°C) | Expected Coupling Efficiency |
| HATU | HOAt | DIEA/Collidine | 2 - 4 hours | 5 - 10 minutes | >95% |
| HCTU | - | DIEA/Collidine | 2 - 4 hours | 5 - 10 minutes | >95% |
| PyAOP | - | DIEA/Collidine | 3 - 6 hours | 10 - 15 minutes | >90% |
| COMU | - | DIEA/Collidine | 2 - 4 hours | 5 - 10 minutes | >95% |
| DIC | Oxyma Pure | - | 4 - 8 hours | 15 - 30 minutes | 85-95% |
Note: Coupling efficiency is sequence-dependent and may require optimization. The use of a less hindered base like collidine is recommended to minimize potential side reactions.
Protocol 3: Fmoc-SPPS Incorporation of this compound
This protocol is designed for the incorporation of N-Fmoc-(2S)-2-(Methoxymethyl)azetidine onto a resin-bound peptide with a free N-terminal amine.
Workflow for SPPS Incorporation
Caption: Workflow for the solid-phase peptide synthesis (SPPS) incorporation of Fmoc-(2S)-2-(Methoxymethyl)azetidine.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Pre-activation of Amino Acid: In a separate vessel, dissolve N-Fmoc-(2S)-2-(Methoxymethyl)azetidine (4 eq relative to resin loading), the coupling reagent (e.g., HATU, 4 eq), and a suitable base (e.g., N,N-diisopropylethylamine (DIEA) or collidine, 8 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Room Temperature: Agitate the reaction mixture for 2-4 hours.
-
Microwave-Assisted: Heat the reaction at 75°C for 5-10 minutes using a dedicated peptide synthesizer.
-
-
Monitoring and Washing: After the coupling, wash the resin with DMF (5x). Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with acetic anhydride.
-
Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.
III. Conformational Implications of Incorporating this compound
The incorporation of this compound is expected to have a significant impact on the local and global conformation of a peptide.
-
Backbone Flexibility: The four-membered azetidine ring is more strained than the five-membered pyrrolidine ring of proline. This can lead to a decrease in the rotational barrier around the peptide bond preceding the azetidine residue, potentially increasing the population of the cis-amide bond isomer compared to non-proline residues, but likely less than proline itself. Overall, peptides containing azetidine-2-carboxylic acid have been shown to be more flexible than their proline-containing counterparts[1].
-
Turn Induction: Azetidine derivatives have been successfully employed as turn-inducing elements in the synthesis of cyclic peptides, often leading to improved cyclization efficiencies. The specific conformational preferences induced by the 2-methoxymethyl substituent will be sequence-dependent and may favor specific turn geometries.
-
Local Steric Effects: The methoxymethyl group at the C2 position will sterically influence the accessible Φ and Ψ dihedral angles of the preceding residue and the Ψ angle of the azetidine residue itself. This can be strategically used to control the local peptide conformation and present side chains in a desired orientation for receptor binding.
IV. Conclusion and Future Perspectives
This compound represents a versatile and valuable building block for peptide chemists. Its unique structural features offer a means to fine-tune peptide conformation, enhance metabolic stability, and explore novel chemical space. While its incorporation requires optimized coupling conditions due to steric hindrance, the use of modern, highly active coupling reagents, with or without microwave assistance, enables its efficient integration into peptide sequences. The resulting peptides are expected to exhibit distinct conformational properties compared to their natural counterparts, making this amino acid analog a powerful tool in the design of next-generation peptide therapeutics and research probes. Further biophysical studies, such as NMR spectroscopy and X-ray crystallography, on peptides containing this compound will be crucial to fully elucidate its conformational impact and guide its rational application in drug design.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
Sources
Application Note: A Scalable, Three-Step Synthesis of (2S)-2-(Methoxymethyl)azetidine for Pharmaceutical Development
Abstract
(2S)-2-(Methoxymethyl)azetidine is a valuable chiral building block in medicinal chemistry, prized for its role in creating novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1] The strained four-membered ring system offers a unique conformational rigidity that is attractive for drug design.[2] This application note provides a detailed, robust, and scalable three-step synthetic protocol for the preparation of this compound starting from the commercially available N-Boc-L-azetidine-2-carboxylic acid. The described methodology is designed for multi-gram scale synthesis, with in-depth explanations of the chemical principles, experimental choices, and safety considerations essential for researchers in process chemistry and drug development.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines are four-membered saturated azaheterocycles that have garnered significant attention as bioisosteres for other cyclic and acyclic moieties in drug candidates.[3] Their incorporation can lead to enhanced metabolic stability, improved solubility, and favorable binding interactions.[1][2] Specifically, chiral C2-substituted azetidines like the title compound are crucial components in the development of enzyme inhibitors and receptor modulators.[4] However, the lack of general and scalable methods for their stereoselective preparation has historically been a bottleneck.[5][6]
This guide addresses this challenge by outlining a reliable synthetic pathway that leverages a chiral pool starting material to ensure high enantiopurity in the final product. The chosen route proceeds through reduction, O-methylation, and deprotection, with each step optimized for efficiency, safety, and scalability.
Overall Synthetic Strategy
The synthesis begins with N-Boc-L-azetidine-2-carboxylic acid , a readily available and optically pure starting material.[7][8] This choice circumvents the need for asymmetric synthesis or chiral resolution, which can be costly and complex at scale. The strategy unfolds in three distinct stages:
-
Reduction: The carboxylic acid functionality is selectively reduced to a primary alcohol.
-
O-Methylation: The resulting alcohol is converted to its corresponding methyl ether.
-
N-Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed to yield the target free amine.
This linear approach is designed for straightforward execution and purification at each stage, minimizing potential side reactions and ensuring high overall yield.
Figure 1: Three-step synthetic workflow for this compound.
Experimental Protocols & Methodologies
Quantitative Data Summary for Scale-Up Synthesis
The following table outlines the reagent quantities and expected outcomes for a representative 50-gram scale synthesis of the starting material, N-Boc-L-azetidine-2-carboxylic acid.
| Parameter | Step 1: Reduction | Step 2: O-Methylation | Step 3: N-Deprotection |
| Starting Material | N-Boc-L-azetidine-2-carboxylic acid | (N-Boc)-(2S)-2-(hydroxymethyl)azetidine | N-Boc-(2S)-2-(methoxymethyl)azetidine |
| Mass / Moles | 50.0 g / 0.232 mol | ~43.9 g / 0.218 mol | ~44.0 g / 0.204 mol |
| Key Reagent 1 | Borane-THF complex (1M) | Sodium Hydride (60% in oil) | 4M HCl in Dioxane |
| Equivalents / Amount | 1.5 eq / 348 mL | 1.2 eq / 10.5 g | 5.0 eq / 255 mL |
| Key Reagent 2 | N/A | Methyl Iodide | N/A |
| Equivalents / Amount | N/A | 1.2 eq / 14.7 mL (33.5 g) | N/A |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Dichloromethane (DCM) or None |
| Volume | 500 mL | 450 mL | 200 mL |
| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |
| Typical Yield | 90-95% | 90-95% | 95-99% (as salt) |
| Product Name | (N-Boc)-(2S)-2-(hydroxymethyl)azetidine | N-Boc-(2S)-2-(methoxymethyl)azetidine | This compound HCl |
Step 1: Reduction to (N-Boc)-(2S)-2-(hydroxymethyl)azetidine
Scientific Rationale: The selective reduction of a carboxylic acid in the presence of a Boc-protecting group requires a reagent that does not cleave the carbamate. Borane complexes, such as Borane-Tetrahydrofuran (BH3•THF), are ideal for this transformation. They are highly effective at reducing carboxylic acids while being compatible with the Boc group. The reaction proceeds via an acyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol. Careful temperature control during the addition of the borane solution is critical to manage the exothermic reaction and prevent potential side reactions.
Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 2 L three-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a dropping funnel, with N-Boc-L-azetidine-2-carboxylic acid (50.0 g, 0.232 mol).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF, 500 mL) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 1M Borane-THF complex (348 mL, 0.348 mol, 1.5 eq) dropwise via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of Methanol (approx. 100 mL) until gas evolution ceases. Caution: This step is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvents.
-
Add Ethyl Acetate (500 mL) and 1M aqueous HCl (250 mL). Stir vigorously for 15 minutes.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous Sodium Bicarbonate (2 x 200 mL) and brine (200 mL).
-
Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo to yield (N-Boc)-(2S)-2-(hydroxymethyl)azetidine as a colorless oil or white solid. The product is often of sufficient purity for the next step.
-
Step 2: O-Methylation to N-Boc-(2S)-2-(methoxymethyl)azetidine
Scientific Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. In this step, the hydroxyl group of the intermediate is deprotonated by a strong, non-nucleophilic base to form an alkoxide. Sodium Hydride (NaH) is an excellent choice for this at scale, as it irreversibly deprotonates the alcohol. The resulting nucleophilic alkoxide then displaces the iodide from Methyl Iodide (MeI) in an SN2 reaction to form the desired methyl ether. The reaction is performed at low temperature to control the initial deprotonation and then allowed to warm to drive the SN2 reaction to completion.
Safety Imperative: Sodium Hydride is a highly reactive and flammable solid that can ignite upon contact with moisture. It must be handled under an inert atmosphere. Methyl Iodide is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol:
-
Setup: Under an inert atmosphere, charge a dry 2 L flask with a 60% dispersion of Sodium Hydride in mineral oil (10.5 g, 0.262 mol, 1.2 eq). Wash the NaH with anhydrous Hexane (2 x 50 mL) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Solvent Addition: Add anhydrous THF (250 mL) to the washed NaH. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve (N-Boc)-(2S)-2-(hydroxymethyl)azetidine (~43.9 g, 0.218 mol) in anhydrous THF (200 mL). Add this solution dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C after addition is complete.
-
Methylation: Add Methyl Iodide (14.7 mL, 0.235 mol, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of saturated aqueous Ammonium Chloride (NH4Cl) solution (approx. 50 mL).
-
Workup:
-
Add water (200 mL) and Ethyl Acetate (400 mL).
-
Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure N-Boc-(2S)-2-(methoxymethyl)azetidine.
-
Step 3: N-Deprotection to this compound
Scientific Rationale: The Boc group is a carbamate that is stable to a wide range of conditions but is readily cleaved under acidic conditions.[9] Strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) protonate the carbamate, which then fragments into the free amine, carbon dioxide, and tert-butyl cation (which is scavenged to form isobutylene).[10][11] Using a solution of HCl in Dioxane is advantageous for scale-up as it directly provides the hydrochloride salt of the product, which is often a crystalline, stable solid that can be easily isolated by filtration.[10] This avoids the need to remove excess volatile acid (like TFA) and simplifies purification.
Protocol:
-
Setup: In a 1 L flask, dissolve N-Boc-(2S)-2-(methoxymethyl)azetidine (~44.0 g, 0.204 mol) in Dichloromethane (DCM, 200 mL). Note: If using HCl in dioxane, DCM can be omitted and the substrate added directly to the acidic solution.
-
Cooling: Cool the solution to 0 °C.
-
Acid Addition: Slowly add a 4M solution of HCl in Dioxane (255 mL, 1.02 mol, 5.0 eq). Gas evolution (CO2) will be observed.
-
Reaction: After addition, remove the cooling bath and stir the mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting material.
-
Isolation:
-
Upon reaction completion, a white precipitate of the hydrochloride salt typically forms.
-
If necessary, concentrate the reaction mixture in vacuo to a smaller volume to promote precipitation.
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) (approx. 400 mL) to fully precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold Diethyl Ether (2 x 100 mL) and dry under high vacuum.
-
-
Free-Basing (Optional): To obtain the free amine, dissolve the HCl salt in water, cool to 0 °C, and basify to pH > 12 with 50% aqueous NaOH. Extract the free amine into a suitable organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer, and concentrate. The free amine is a volatile oil and is best stored as its salt.
Conclusion
The protocol detailed herein provides a reliable and scalable pathway for the synthesis of enantiomerically pure this compound. By utilizing a commercially available chiral starting material and employing robust, well-understood chemical transformations, this three-step sequence delivers the target compound in high yield and purity. The thorough explanation of the underlying principles and safety considerations equips researchers and drug development professionals with the necessary tools to confidently produce this valuable building block on a multi-gram scale, facilitating its application in the discovery of next-generation therapeutics.
References
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- Synthesis of Azetidines. Progress in Chemistry.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (PMC).
- A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactiv
- This compound 97%. Advanced ChemBlocks.
- How do I remove the N-Boc protection group... Reddit r/OrganicChemistry.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. Benchchem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
- (R)-2-(Methoxymethyl)azetidine. MySkinRecipes.
- N-Boc-L-azetidine-2-carboxylic acid CAS: 51077-14-6.
- Boc-L-azetidine-2-carboxylic acid. Chem-Impex.
Sources
- 1. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usbio.net [usbio.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Chiral Azetidines by Chromatography
Welcome to the technical support center for the chromatographic purification of chiral azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges encountered during the enantioselective separation of these valuable four-membered nitrogen heterocycles. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Section 1: The Fundamentals of Chiral Azetidine Separation
Chiral azetidines are critical building blocks in medicinal chemistry. Their enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful techniques for their separation.[2]
The core principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[3] The difference in the stability of these complexes leads to different retention times and, thus, separation. For azetidines, polysaccharide-based CSPs, derived from amylose and cellulose, are often the most successful starting point for method development.[4][5]
Section 2: Experimental Workflow & Protocols
A systematic approach to method development is crucial for efficiently achieving baseline separation of azetidine enantiomers. The following workflow outlines a logical progression from initial screening to method optimization.
Diagram: Chiral Purification Workflow for Azetidines
Caption: A systematic workflow for developing a chiral purification method for azetidines.
Protocol 1: HPLC Method Development for Chiral Azetidines
This protocol provides a starting point for developing a robust HPLC method. Polysaccharide-based CSPs are highly recommended for initial screening.[2][5]
Step 1: Initial Column and Mobile Phase Screening
-
Select Columns: Choose a set of 3-4 complementary polysaccharide-based CSPs. A good starting set includes columns based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and other derivatized amylose/cellulose phases.
-
Prepare Mobile Phases:
-
Normal Phase (NP): Start with n-Hexane/Isopropanol (IPA) (90:10, v/v). Prepare a second mobile phase with n-Hexane/Ethanol (90:10, v/v).
-
For Basic Azetidines: Add a basic modifier to the alcohol portion of the mobile phase. A common choice is 0.1% Diethylamine (DEA) or Triethylamine (TEA).[6] This is critical for preventing peak tailing.[7][8]
-
For Acidic Azetidines: Add an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase.[6]
-
-
Run Screening: Inject the azetidine sample on each column with each mobile phase. Use a flow rate of 1.0 mL/min and UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Evaluate: Identify the column/mobile phase combination that provides the best selectivity (alpha, α).
Step 2: Method Optimization
-
Mobile Phase Ratio: Once a promising system is identified, vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane). Decreasing the alcohol percentage will generally increase retention and may improve resolution.
-
Flow Rate: To improve resolution for peaks that are close together, try decreasing the flow rate (e.g., to 0.5-0.8 mL/min). Chiral separations often benefit from lower flow rates.[9][10]
-
Temperature: Investigate the effect of temperature. Decreasing the temperature often increases chiral selectivity but may broaden peaks.[9]
| Parameter | Starting Condition (Normal Phase) | Optimization Strategy |
| Columns | Amylose & Cellulose-based CSPs (e.g., CHIRALPAK® series) | Screen 3-4 complementary phases |
| Mobile Phase | n-Hexane/IPA or n-Hexane/Ethanol (90:10 v/v) | Adjust alcohol % (5-30%) |
| Additive | 0.1% DEA or TEA for basic azetidines | Optimize concentration (0.05-0.2%) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Decrease to 0.5-0.8 mL/min to improve resolution |
| Temperature | Ambient | Test range from 15°C to 40°C |
Protocol 2: SFC Method Development for Chiral Azetidines
SFC is an increasingly popular technique for chiral separations due to its speed, lower solvent consumption, and "green" credentials.[11][12]
Step 1: Initial Column and Co-solvent Screening
-
Select Columns: Use the same set of complementary polysaccharide-based CSPs as in the HPLC screening. Immobilized CSPs are particularly robust for SFC.[1]
-
Prepare Co-solvents: The primary mobile phase in SFC is supercritical CO₂. The co-solvent is critical for elution and selectivity.
-
Primary Screening: Methanol is an excellent starting co-solvent.
-
Secondary Screening: Ethanol and Isopropanol can offer different selectivities.
-
Additives: For basic azetidines, adding a basic modifier (e.g., 0.5-1% DEA or 2-propylamine in the co-solvent) is almost always necessary to achieve good peak shape.[1][12][13]
-
-
Run Screening:
-
Set the back pressure to 150 bar and temperature to 35-40°C.
-
Run a gradient from 5% to 40% co-solvent over 5-10 minutes.
-
Flow rate: 3-4 mL/min.
-
-
Evaluate: Identify the column/co-solvent combination that yields the best separation.
Step 2: Method Optimization
-
Gradient vs. Isocratic: Convert the screening gradient to an isocratic method for preparative scale-up. The optimal isocratic co-solvent percentage is typically found near the elution percentage from the gradient run.
-
Back Pressure & Temperature: Fine-tune the back pressure and temperature. Increasing pressure generally decreases retention time.
-
Additive Concentration: The concentration of the basic additive can have a profound impact on selectivity and even reverse the elution order of enantiomers.[13]
| Parameter | Starting Condition | Optimization Strategy |
| Columns | Immobilized Amylose & Cellulose-based CSPs | Screen 3-4 complementary phases |
| Co-solvent | Methanol | Screen Ethanol, IPA for alternative selectivity |
| Additive | 0.5-1% DEA in co-solvent | Vary concentration and type of amine |
| Gradient | 5-40% co-solvent over 5-10 min | Convert to isocratic for preparative work |
| Back Pressure | 150 bar | Optimize between 100-200 bar |
| Temperature | 40°C | Optimize between 25-45°C |
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of chiral azetidines in a direct question-and-answer format.
Diagram: Troubleshooting Logic for Peak Tailing
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lctsbible.com [lctsbible.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography | NIST [nist.gov]
- 13. The effect of high concentration additive on chiral separations in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (2S)-2-(Methoxymethyl)azetidine Hydrochloride
Welcome to the technical support guide for the purification of (2S)-2-(Methoxymethyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving high purity for this critical chiral building block through recrystallization. As a key intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide combines established crystallization principles with field-proven insights to help you navigate common challenges and optimize your purification process.
Core Principles: Why Recrystallization Matters
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities. For a chiral molecule like this compound hydrochloride, the goal is not only to remove chemical impurities but also to ensure the final product is a well-defined, crystalline solid with high enantiomeric purity.[2] The hydrochloride salt form generally enhances the crystallinity of amines, making them good candidates for this purification method.[3]
A successful recrystallization relies on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows the compound to crystallize out of the solution upon cooling, leaving impurities behind in the "mother liquor."
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound hydrochloride. Optimization may be required based on the specific impurity profile of your crude material.
Data Summary Table:
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Isopropanol (IPA) | Good solubility at reflux, lower solubility at room temperature. |
| Anti-Solvent | Methyl tert-butyl ether (MTBE) | Miscible with IPA, but the compound is insoluble in it, inducing precipitation. |
| Solvent Ratio (IPA:Crude) | ~5-8 mL per gram | A starting point to ensure complete dissolution at reflux. |
| Dissolution Temperature | ~80-82 °C (Reflux) | Ensures complete dissolution of the target compound. |
| Cooling Protocol | Slow cooling to RT, then 0-5 °C | Slow cooling promotes the formation of larger, purer crystals.[4] |
| Typical Yield | 80-95% | Dependent on crude purity and precise solvent volumes. |
| Purity Assessment | Melting Point, ¹H NMR, Chiral HPLC | To confirm chemical identity, purity, and enantiomeric excess. |
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add the crude this compound hydrochloride. Add the primary solvent (Isopropanol) at a ratio of approximately 5 mL per gram of crude material.
-
Heating: Gently heat the mixture with stirring on a hot plate to reflux (~82 °C). Continue adding small portions of hot isopropanol until the solid is completely dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing yield. An excess will leave more product dissolved in the mother liquor upon cooling.[4][5]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove them. This step prevents premature crystallization and the inclusion of particulate matter.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (MTBE) to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Standard workflow for the recrystallization of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is a common issue, typically arising from two main causes: the use of excessive solvent or the solution being supersaturated without a nucleation point.[4][5]
-
Probable Cause 1: Too Much Solvent. The concentration of your compound is below the saturation point, even at low temperatures.
-
Solution: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the concentrated solution to cool again slowly.[4]
-
-
Probable Cause 2: Lack of Nucleation. The solution is supersaturated, but the crystals need a surface or energy input to begin forming.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]
-
Solution B (Seed Crystal): If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.[4]
-
Solution C (Anti-Solvent): If using a single solvent system, you can try adding a few drops of an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent, like MTBE or hexane for an isopropanol solution) to the cold solution until turbidity is observed, then warm slightly to redissolve and cool again.
-
Question 2: My compound separated as an oil instead of crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of the solute is too high, causing it to come out of solution above its melting point. It can also be exacerbated by the presence of impurities.[5]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot primary solvent (e.g., isopropanol) to lower the saturation temperature.[5] Ensure the subsequent cooling process is very slow. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature (acting as an insulating jacket). This gives the molecules more time to align into an ordered crystal lattice rather than separating as a disordered liquid.
Question 3: My final yield is very low. What are the likely causes?
Answer: A poor yield (e.g., <70%) suggests that a significant amount of your product was lost during the process.
-
Probable Cause 1: Excessive Solvent. As mentioned in Question 1, using too much solvent is the most common reason for low yield, as a large fraction of the compound will remain dissolved in the mother liquor.[4]
-
Solution: Before discarding the mother liquor, try to recover a second crop of crystals by reducing its volume on a rotary evaporator and re-cooling. Note that this second crop may be less pure than the first.
-
-
Probable Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Solution: Ensure both the funnel and the receiving flask are pre-heated before filtration. Perform the filtration as quickly as possible.
-
-
Probable Cause 3: Inappropriate Washing. Washing the collected crystals with a solvent in which they have some solubility (even if small) or with a solvent that is not sufficiently cold will dissolve some of your product.
-
Solution: Always use a minimal amount of an ice-cold washing solvent in which your compound has very low solubility.
-
Troubleshooting Decision Tree
Sources
- 1. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: (2S)-2-(Methoxymethyl)azetidine Synthesis
Welcome, Researchers and Drug Development Professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the synthesis of (2S)-2-(Methoxymethyl)azetidine. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of working with this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The most prevalent impurities are typically process-related and arise from incomplete reactions or side reactions. The key impurities to monitor are:
-
(2S)-2-(Hydroxymethyl)azetidine (and its N-protected precursor): This is the immediate precursor and its presence indicates incomplete O-methylation.
-
The (R)-enantiomer: The presence of the undesired enantiomer almost always originates from the chiral starting material, as the synthetic steps are not typically prone to racemization.
-
N-Protected this compound: This impurity results from incomplete deprotection of the azetidine nitrogen in the final step.
-
Ring-Opened Byproducts: The high ring strain of the azetidine core makes it susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions or in the presence of aggressive nucleophiles.[1]
Q2: My final product has a low enantiomeric excess (e.e.). What is the likely cause?
The chiral integrity of this compound is almost exclusively determined by the enantiomeric purity of your starting material, such as (S)-azetidine-2-carboxylic acid. The subsequent steps of N-protection, reduction, O-methylation, and deprotection do not typically involve breaking bonds at the stereocenter. Therefore, it is critical to:
-
Source High-Purity Starting Materials: Begin with the highest enantiomeric purity available for your chiral precursor.
-
Analyze Chiral Purity Early: Perform chiral analysis on your starting material and key intermediates to confirm that no unexpected racemization has occurred.
Q3: Which synthetic step is the most critical for controlling impurities?
The O-methylation step is arguably the most critical for impurity control. This Williamson ether synthesis requires a strong base to deprotonate the hydroxyl group of the N-protected (2S)-2-(hydroxymethyl)azetidine intermediate.[2] Incomplete deprotonation or insufficient methylating agent will directly lead to the presence of the starting alcohol in the product mixture, which can be challenging to separate from the desired methylated product due to similar polarities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Presence of a Starting Material Impurity in the Final Product
Observation: Your HPLC or GC-MS analysis of the final, deprotected this compound shows a significant peak corresponding to the mass of (2S)-2-(Hydroxymethyl)azetidine.
Primary Cause: Incomplete O-methylation of the N-protected (2S)-2-(hydroxymethyl)azetidine intermediate.
Causality: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Its efficiency depends on the complete deprotonation of the alcohol to form a potent alkoxide nucleophile. Insufficient base, poor base quality (e.g., old sodium hydride), or a less reactive methylating agent can lead to an incomplete reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete O-methylation.
Detailed Protocol: Optimizing the O-Methylation Reaction
-
Reagent Preparation: Ensure the solvent (e.g., DMF or THF) is anhydrous. Use fresh sodium hydride (NaH), ensuring it is a fine, gray powder. Clumped or white NaH has been oxidized and is less reactive.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-(2S)-2-(hydroxymethyl)azetidine (1.0 eq.) in the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (a minimum of 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should be observed.
-
Methylation: Cool the reaction back to 0 °C. Add the methylating agent (e.g., methyl iodide, 1.1-1.5 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the complete consumption of the starting alcohol.
-
Quenching: Once complete, carefully quench the reaction at 0 °C by the slow addition of water or methanol.
Issue 2: Low Yield and Multiple Unidentified Peaks After Deprotection
Observation: The final product yield is significantly lower than expected, and the crude NMR or LC-MS shows several unexpected signals, suggesting product degradation.
Primary Cause: Ring-opening of the strained azetidine ring during the N-deprotection step.
Causality: The four-membered azetidine ring possesses significant ring strain (approx. 25.5 kcal/mol).[1] While stable under many conditions, harsh acidic treatment (e.g., concentrated trifluoroacetic acid at elevated temperatures) or the presence of strong nucleophiles can promote ring-opening, leading to a complex mixture of byproducts.
Preventative Measures:
-
Use Milder Deprotection Conditions: If using a Boc protecting group, opt for milder conditions such as 4M HCl in dioxane at room temperature or 20-50% TFA in DCM at 0 °C to room temperature. Avoid prolonged reaction times or heating.[3]
-
Protecting Group Choice: For multi-step syntheses, a benzyl (Bn) or Cbz group can be an alternative to Boc. These are typically removed by hydrogenation (e.g., Pd/C, H₂), which are neutral and gentle conditions that preserve the azetidine ring.[4]
Caption: Degradation pathway of azetidine under harsh conditions.
Summary of Impurities and Analytical Methods
For robust quality control, a combination of analytical techniques is recommended to identify and quantify potential impurities.
| Impurity Name | Probable Origin Step | Recommended Analytical Method(s) |
| (2S)-2-(Hydroxymethyl)azetidine | Incomplete O-Methylation | HPLC, GC-MS |
| (R)-2-(Methoxymethyl)azetidine | Chiral Starting Material | Chiral HPLC, Chiral GC[][6][7] |
| N-Boc-(2S)-2-(Methoxymethyl)azetidine | Incomplete Deprotection | HPLC, LC-MS |
| Acyclic Amines / Alcohols | Ring-Opening | LC-MS, NMR |
| N-Methyl-(2S)-2-(Methoxymethyl)azetidine | O-Methylation | GC-MS (if N was unprotected), LC-MS |
References
- Benchchem. A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine.
- Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2021.
- LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- PrepChem.com. Preparation of 4-(Hydroxymethyl)azetidine-2-carboxylic acid.
- BOC Sciences. Chiral Analysis & Separation.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview.
Sources
Technical Support Center: Navigating the Stability of (2S)-2-(Methoxymethyl)azetidine in Acidic Environments
Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for handling (2S)-2-(Methoxymethyl)azetidine and related strained heterocyclic systems under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and resolve stability challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of azetidine rings in acidic media?
The instability of azetidines, including this compound, under acidic conditions is primarily due to their inherent ring strain.[1][2][3] The four-membered ring has significant angle strain, making it thermodynamically favorable to undergo ring-opening reactions.[2][3] In an acidic environment, the lone pair of the azetidine nitrogen acts as a base and is readily protonated. This protonation converts the nitrogen into a good leaving group, which greatly facilitates nucleophilic attack on the adjacent ring carbons (C2 or C4), leading to cleavage of a C-N bond and relief of the ring strain.[4][5]
Q2: How does the (2S)-2-(Methoxymethyl) substituent affect the stability compared to an unsubstituted azetidine ring?
The methoxymethyl group at the C2 position can influence stability in several ways:
-
Steric Hindrance: It can sterically hinder the approach of a nucleophile to the C2 position, potentially slowing the rate of ring-opening at that site compared to the C4 position.
-
Electronic Effects: The ether oxygen's lone pairs might have a minor electronic influence on the ring, but the primary driver of reactivity remains the protonation of the ring nitrogen.
-
Alternative Reaction Pathways: While the azetidine ring-opening is the most probable degradation pathway under mild acidic conditions, the methoxymethyl group itself contains an ether linkage. Under very strong acidic conditions (e.g., concentrated HBr or HI), cleavage of this ether is a possible side reaction, though it typically requires harsher conditions than azetidine ring-opening.
Q3: What are the primary degradation products I should expect when this compound degrades in an acidic aqueous solution?
Upon protonation, the azetidinium ion is susceptible to nucleophilic attack by water. The attack can occur at either C2 or C4, leading to two potential ring-opened products. This process is an acid-catalyzed hydrolysis.
-
Attack at C4: Nucleophilic attack by water at the C4 position results in the formation of (2S)-1-amino-4-methoxy-pentan-2-ol.
-
Attack at C2: Attack at the C2 position would lead to (S)-3-amino-1-methoxy-propan-2-ol, with the expulsion of an acetaldehyde equivalent, though this is generally considered a less likely pathway.
The exact product distribution can depend on steric and electronic factors. The primary degradation pathway is visualized below.
Caption: General mechanism of acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide: Common Experimental Issues
Q4: My reaction yield is low, and I'm observing multiple unexpected byproducts during an acid-mediated reaction (e.g., N-deprotection). What is happening?
This is a common issue when a reaction step, such as the removal of an acid-labile protecting group like tert-butoxycarbonyl (Boc), requires conditions that also promote azetidine ring-opening.[6][7]
Causality: The strong acid (e.g., trifluoroacetic acid, TFA) used for deprotection protonates the azetidine nitrogen, making it susceptible to attack by any nucleophile present in the medium. This could be the acid's conjugate base (e.g., trifluoroacetate), a solvent molecule, or even another molecule of the azetidine starting material, leading to dimerization or oligomerization.
Troubleshooting Steps:
-
Lower the Temperature: Perform the deprotection at 0°C or even lower temperatures. Acid-catalyzed ring-opening is often kinetically slower at reduced temperatures.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to minimize prolonged exposure of the product to the acidic environment.
-
Use a Milder Acid: If possible, switch to a weaker acid. For example, using 4M HCl in dioxane or p-toluenesulfonic acid (pTSA) in a suitable solvent might be sufficient to remove the protecting group while minimizing ring degradation.
-
Employ an Orthogonal Protecting Group Strategy: For future syntheses, consider using a protecting group that is not acid-labile. This is the most robust solution.[8] A comparison is provided in the table below.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability to Acid |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl in Dioxane) | Labile |
| Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Stable |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |
This data highlights the utility of choosing a protecting group based on the planned synthetic route to avoid harsh acidic conditions.[7][8]
Q5: I am trying to perform a reaction on the methoxymethyl side chain, but the azetidine ring opens instead. How can I prevent this?
This scenario indicates that the activation energy for ring-opening is lower than for your desired side-chain reaction under the chosen acidic conditions.
Causality: The protonation of the azetidine nitrogen is a rapid and favorable process, creating the reactive azetidinium ion. Any subsequent reaction must compete with the intramolecular strain-release pathway.
Solutions:
-
Protect the Azetidine Nitrogen: The most effective strategy is to temporarily reduce the basicity of the azetidine nitrogen by installing an electron-withdrawing protecting group, such as a tosyl (Ts) or nosyl (Ns) group. These groups make the nitrogen lone pair less available for protonation, thereby stabilizing the ring towards acid-catalyzed opening.[9] After the side-chain modification is complete, the protecting group can be removed under conditions that do not harm the rest of the molecule.
-
Use Non-Acidic Conditions: Explore alternative synthetic routes for your desired transformation that proceed under neutral or basic conditions, completely avoiding the issue of ring protonation.
Caption: Decision workflow for planning reactions on substituted azetidines.
Q6: How can I quantitatively assess the stability of my this compound derivative in a specific acidic buffer for formulation studies?
A quantitative stability study is crucial for formulation development. This typically involves incubating your compound in the target buffer and monitoring its concentration over time using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[10]
Causality: The rate of degradation is dependent on factors like pH, buffer composition, and temperature. A systematic study is required to determine the compound's half-life (T₁/₂) under specific storage or usage conditions. Studies on related aryl azetidines have shown that the pKa of the azetidine nitrogen is a key determinant of stability at a given pH.[1][11]
Summary of Stability Data for N-Aryl Azetidines at pH 1.8
| Compound (N-substituent) | Azetidine pKa (measured) | Half-Life (T₁/₂) at pH 1.8 |
| N-phenyl | 4.3 | < 10 min |
| N-(4-cyanophenyl) | 0.5 | < 10 min |
| N-(3-pyridyl) | -1.1 (calculated) | 18 h |
| N-(4-pyridyl) | -1.8 (calculated) | > 24 h |
This table is adapted from stability data on a related series of N-substituted azetidines to illustrate the principles of how substituents affect stability under acidic conditions.[1] The data clearly shows that lowering the basicity (pKa) of the azetidine nitrogen dramatically enhances its stability in acid.
Experimental Protocol: HPLC-Based Stability Assay
This protocol outlines a general procedure for determining the stability of this compound in an acidic medium.
Objective: To determine the degradation rate and half-life of the target compound at a specific pH and temperature.
Materials:
-
This compound
-
Acidic buffer of choice (e.g., 0.1 M Glycine-HCl, pH 2.2)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ACN or water).
-
Reaction Initiation:
-
Pre-warm the acidic buffer to the desired experimental temperature (e.g., 25°C or 40°C).
-
To initiate the experiment (T=0), add a small volume of the stock solution to the pre-warmed buffer to achieve a final concentration of ~50 µg/mL. Ensure the volume of organic solvent from the stock is minimal (<1%) to not alter the buffer's properties. Mix thoroughly.
-
-
Time Point Sampling:
-
Immediately withdraw an aliquot (e.g., 100 µL) for the T=0 time point. Quench the degradation by diluting it into a vial containing a neutralizing or purely organic mobile phase (e.g., 900 µL of 50:50 ACN:Water).
-
Place the bulk reaction solution in the thermostated incubator.
-
Withdraw and quench samples at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected stability.
-
-
HPLC Analysis:
-
Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start with a low %B (e.g., 5%), ramp up to a high %B (e.g., 95%) over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm if no chromophore is present) or Mass Spectrometry (MS) for higher specificity and sensitivity.
-
-
Analysis: Inject all quenched samples, including the T=0 sample.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound, this compound, in each chromatogram.
-
Normalize the peak areas by expressing them as a percentage of the peak area at T=0.
-
Plot the natural logarithm (ln) of the remaining percentage versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the degradation rate constant (-k).
-
Calculate the half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k .
-
Caption: Experimental workflow for conducting an HPLC-based stability study.
References
- Benchchem. Technical Support Center: Working with Substituted Azetidines.
- Organic Chemistry Portal. Azetidine synthesis.
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Jacobsen, E. N., et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Smith, C. J., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Hazra, S., et al. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3... Nature Communications. (Note: Link from a general aggregator, refers to upcoming research). Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
-
O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available from: [Link]
-
Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]
-
Oishi, T., et al. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available from: [Link]
-
Clayden, J. Aziridine: ring strain promotes ring opening. University of Manchester. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
-
MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. Available from: [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Available from: [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]
-
PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aziridine: ring strain promotes ring opening [almerja.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Protective Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of (2S)-2-(Methoxymethyl)azetidine Under Basic Conditions
Welcome to the technical support center for (2S)-2-(Methoxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this chiral building block under basic conditions. While this compound is a valuable synthon in medicinal chemistry, its strained four-membered ring warrants careful consideration of its stability, particularly in the presence of bases. This document provides a framework for understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally considered stable under basic conditions?
A1: this compound, being a secondary amine, is itself a base and is generally more stable under basic to neutral conditions compared to acidic conditions. The primary concern with azetidines is their inherent ring strain (approximately 25.4 kcal/mol), which makes them susceptible to ring-opening reactions.[1] Under acidic conditions, protonation of the azetidine nitrogen significantly activates the ring towards nucleophilic attack and subsequent cleavage.[2][3] In contrast, under basic conditions, the nitrogen remains unprotonated and the ring is significantly less prone to spontaneous decomposition. However, instability can still arise in the presence of strong nucleophilic bases or at elevated temperatures.
Q2: What are the potential degradation pathways for this compound in the presence of a base?
A2: While less common than acid-catalyzed degradation, there are plausible pathways for decomposition under basic conditions:
-
Nucleophilic Ring-Opening: A strong, nucleophilic base can directly attack one of the ring carbons in an SN2-type reaction, leading to ring cleavage. The methoxymethyl substituent at the C2 position may sterically hinder attack at that carbon, potentially favoring attack at the C4 position.
-
Elimination Reactions: If a suitable leaving group is present on the ring, a strong, non-nucleophilic base could promote an elimination reaction, leading to the formation of an unstable azetine intermediate which could further react or polymerize.
-
Reaction with the Methoxymethyl Group: While the ether linkage is generally stable, very strong bases at high temperatures could potentially mediate cleavage or rearrangement, although this is considered less likely than ring-based reactions.
Q3: How does the methoxymethyl substituent at the C2 position affect the stability of the azetidine ring under basic conditions?
A3: The (2S)-2-(methoxymethyl) substituent can influence the stability in several ways:
-
Steric Hindrance: As mentioned, the methoxymethyl group can sterically shield the C2 carbon from direct nucleophilic attack, potentially increasing the overall stability of the ring compared to an unsubstituted azetidine.
-
Electronic Effects: The ether oxygen's lone pairs may have a minor electron-donating effect through resonance, which could slightly destabilize the ring by increasing electron density. However, the inductive electron-withdrawing effect of the oxygen atom is also at play. The overall electronic impact on reactivity with bases is likely to be minimal compared to steric factors.
-
Chelation: The methoxymethyl group could potentially chelate with certain metal cations that might be present as counter-ions to the base (e.g., Li+ from n-BuLi), which could influence the reactivity and regioselectivity of a nucleophilic attack.
Q4: Are there specific types of bases I should be cautious with when working with this compound?
A4: Yes, caution is advised with the following:
-
Strong, Nucleophilic Bases: Reagents like organolithiums (e.g., n-BuLi, s-BuLi), Grignard reagents, and lithium diisopropylamide (LDA) at elevated temperatures could potentially initiate nucleophilic ring-opening.
-
Bulky, Strong Bases: While less likely to act as nucleophiles, strong, sterically hindered bases like potassium tert-butoxide could promote elimination reactions if a leaving group is present elsewhere on the molecule.
-
Aqueous Hydroxides at High Temperatures: Prolonged heating in the presence of concentrated aqueous bases like NaOH or KOH could lead to slow degradation, although the azetidine ring is generally more robust under these conditions than in strong acid.
Troubleshooting Guide: Unexpected Reactivity and Decomposition
This section addresses common issues encountered during reactions involving this compound under basic conditions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired product and formation of unidentified byproducts. | Nucleophilic attack of the base on the azetidine ring. | - Lower the reaction temperature: Many nucleophilic ring-opening reactions have a significant activation energy. - Use a less nucleophilic base: Consider using a weaker or more sterically hindered base if the primary role of the base is deprotonation rather than addition. - Slow addition of the base: Adding the basic reagent slowly at a low temperature can help to control the reaction and minimize side reactions. |
| Formation of a product with a different molecular weight than expected, suggesting ring-opening. | The base is acting as a nucleophile and opening the azetidine ring. | - Analyze byproducts by LC-MS and NMR: Characterize the unexpected products to confirm if ring-opening has occurred. - Protect the azetidine nitrogen: If the azetidine nitrogen is not involved in the desired transformation, consider protecting it with a suitable group (e.g., Boc, Cbz) to reduce its nucleophilicity and basicity. |
| Reaction is sluggish or does not proceed to completion. | The chosen base is not strong enough for the intended transformation, or steric hindrance is preventing the desired reaction. | - Increase the temperature cautiously: Monitor the reaction closely for the formation of degradation products. - Use a stronger, non-nucleophilic base: If deprotonation is the goal, consider bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). |
| Inconsistent reaction outcomes. | Variability in the quality or stoichiometry of the base. | - Titrate strong bases: The actual concentration of organolithium reagents can vary. Titrate them before use to ensure accurate stoichiometry. - Use freshly opened or properly stored reagents: Bases can degrade upon exposure to air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound to a Specific Base
This protocol provides a framework for evaluating the stability of this compound in the presence of a chosen base.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Base of interest (e.g., NaOH, K2CO3, Et3N)
-
Internal standard (e.g., dodecane, mesitylene)
-
Quenching agent (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Analytical instruments (GC-MS or LC-MS, NMR)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a known amount of this compound and the internal standard.
-
Solvent Addition: Add the anhydrous solvent.
-
Baseline Analysis: Take an initial sample (t=0) and quench it. Analyze by GC-MS or LC-MS to determine the initial ratio of the azetidine to the internal standard.
-
Base Addition: Add the desired amount of the base to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and take aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quenching and Workup: Quench each aliquot with a suitable quenching agent. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over the drying agent, and concentrate.
-
Analysis: Analyze each time point by GC-MS or LC-MS to determine the percentage of remaining this compound relative to the internal standard. For significant degradation, NMR analysis of the crude mixture can help identify degradation products.
Visualizations
Diagram 1: Troubleshooting Workflow for Azetidine Stability
Caption: A decision tree for troubleshooting unexpected outcomes in reactions involving this compound under basic conditions.
Diagram 2: Potential Base-Mediated Ring-Opening Mechanisms
Sources
Technical Support Center: Stereochemical Integrity in Azetidine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral azetidines. This guide is designed to provide in-depth, field-proven insights into preventing racemization during the chemical modification of azetidine scaffolds. Azetidines are prized for their unique conformational constraints and ability to improve pharmacokinetic properties, making the preservation of their stereochemistry paramount for therapeutic efficacy. This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of maintaining stereochemical integrity.
Troubleshooting Guide: Diagnosing and Solving Racemization
Scenario 1: My C2-substituted azetidine racemized during α-lithiation and electrophilic quench.
Q: I attempted a stereoselective C-H functionalization at the C2 position of my N-protected azetidine. After lithiation with an alkyl lithium base and quenching with an electrophile, I observed significant or complete loss of stereochemical purity. What happened and how can I fix it?
A: This is a common and critical issue rooted in the stereochemical lability of the α-lithiated azetidine intermediate. Unlike their three-membered aziridine counterparts, which often form configurationally stable lithiated species, α-lithiated azetidines can be configurationally unstable.[1][2] This means the carbanion can invert its configuration, leading to a mixture of diastereomeric lithiated intermediates that equilibrate. Trapping this mixture with an electrophile results in a racemic or epimerized product.
Core Mechanism: Configurational Lability of the α-Lithiated Intermediate
The primary cause of racemization in this scenario is the inversion of the C-Li center. The process can be visualized as a dynamic equilibrium between two diastereomeric lithiated species. The final diastereomeric ratio of the product is determined by the relative thermodynamic stabilities of these intermediates and the rate at which they are trapped by the electrophile.[1][2]
Troubleshooting Workflow & Corrective Actions
Here is a systematic approach to diagnose and solve this problem:
Data-Driven Insights: Impact of Reaction Conditions on Stereoselectivity
The following table summarizes experimental data on the lithiation/deuteration of an N-alkyl-2-oxazolinylazetidine, illustrating the profound impact of base, temperature, and time on the diastereomeric ratio (d.r.).[1][2][3]
| Entry | Base (equiv.) | Temp (°C) | Time (min) | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | n-HexLi (1.2) | -78 | 5 | THF | 80:20 |
| 2 | s-BuLi (1.2) | -78 | 5 | THF | 85:15 |
| 3 | s-BuLi (2.0) | -78 | 20 | THF | 90:10 |
| 4 | s-BuLi (2.0) | -90 | 20 | THF | >95:5 |
| 5 | LDA (2.0) | -78 | 20 | THF | 82:18 |
Data adapted from Luisi, R., et al. Molecules, 2022.[2][3]
These data clearly show that lower temperatures and shorter reaction times can significantly improve stereoselectivity by minimizing the time the configurationally labile intermediate has to equilibrate.
Recommended Protocol: Stereoretentive α-Lithiation/Alkylation via an N-Borane Complex
Protecting the azetidine nitrogen with a borane (BH₃) group can dramatically enhance the configurational stability of the α-lithiated intermediate, enabling highly diastereoselective alkylations.[4]
-
Borane Complex Formation: Dissolve the chiral N-alkyl-azetidine-2-carbonitrile (1.0 equiv) in anhydrous THF. Cool to 0 °C and add BH₃·SMe₂ (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Deprotonation: Cool the solution of the azetidine-borane complex to -78 °C under an inert atmosphere (Argon or Nitrogen). Add freshly prepared Lithium Diisopropylamide (LDA) (1.2 equiv) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Scenario 2: My chiral azetidine racemized during N-acylation or N-alkylation.
Q: I started with an enantiopure 2-substituted azetidine, but after N-acylation with an acid chloride or N-alkylation with an alkyl halide, the product was partially or fully racemic. What is the mechanism of this racemization?
A: Racemization during N-functionalization often proceeds through a ring-opening/ring-closing mechanism involving a transient azetidinium ion intermediate. Activation of the azetidine nitrogen, either by acylation or alkylation, makes the ring more susceptible to nucleophilic attack.[1][5] If a nucleophile present in the reaction mixture (e.g., a halide counter-ion, the amine base itself, or a solvent molecule) attacks a ring carbon, it can lead to a transiently opened, achiral or rapidly racemizing intermediate. Subsequent ring-closure re-forms the azetidine ring, but with loss of stereochemical information.
Core Mechanism: Azetidinium Ion Formation and Ring-Opening
-
Activation: The nitrogen of the azetidine attacks the electrophile (e.g., acyl chloride, alkyl triflate), forming a positively charged N-acyl or N-alkyl azetidinium ion.
-
Nucleophilic Ring-Opening: A nucleophile attacks one of the ring carbons (typically the less sterically hindered one), cleaving a C-N bond and releasing the ring strain. This generates a linear, functionalized amine.
-
Racemization: The resulting acyclic intermediate may contain a new stereocenter that is not controlled, or it may undergo bond rotations and conformational changes that scramble the original stereochemical information.
-
Ring-Closure: An intramolecular Sₙ2 reaction re-forms the four-membered ring, but because the stereochemistry was lost in the acyclic state, a mixture of enantiomers or diastereomers is produced.
Studies on the ring-opening of enantiopure azetidinium salts have shown that this process can be highly regioselective but can also be accompanied by side reactions like epimerization, confirming the risk of stereochemical loss upon N-activation.[5]
Troubleshooting Workflow & Corrective Actions
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to determine the stereochemical purity (e.e. and d.r.) of my functionalized azetidine?
A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
For Diastereomeric Ratio (d.r.): ¹H NMR spectroscopy is the most direct method.[6] Diastereomers have distinct chemical environments, so they will often show separate, well-resolved signals in the NMR spectrum. To determine the d.r., carefully integrate a pair of clean, non-overlapping signals corresponding to the same proton in each diastereomer.[6] For complex spectra, advanced techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, making integration much more accurate.[2][7][8]
-
For Enantiomeric Excess (e.e.): Chiral HPLC is the most common and reliable technique.[9][10][11] This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The ratio of the peak areas for the two enantiomers directly corresponds to the e.e. Developing a method usually involves screening different chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) and mobile phases.[11][12]
Q2: Which N-protecting groups are best for preventing racemization during functionalization at other positions?
A: The choice of N-protecting group is critical. Electron-withdrawing groups that can stabilize an adjacent carbanion without being overly activating towards ring-opening are often preferred for C-H functionalization.
-
N-Boc (tert-Butoxycarbonyl): This is a widely used protecting group. It is electron-withdrawing enough to facilitate α-deprotonation but can be prone to removal under acidic conditions.
-
N-Thiopivaloyl / N-Botc (tert-Butoxythiocarbonyl): These thioamide and thiocarbamate groups are highly effective at promoting α-lithiation and stabilizing the resulting carbanion, often leading to high stereoselectivity.[13]
-
N-Borane (BH₃) Adducts: As detailed in the troubleshooting guide, forming a borane complex with the azetidine nitrogen is an excellent strategy to prevent racemization during α-lithiation by stabilizing the carbanion.[4]
-
Avoid N-Tosyl (Ts) and other strongly activating groups if you are concerned about ring-opening, especially in the presence of nucleophiles, as they form highly reactive azetidinium ions.[5]
Q3: Can solvent choice really prevent racemization?
A: Yes, the solvent plays a crucial role in the stereochemical outcome of many reactions, particularly those involving charged or polar intermediates like organolithiums.[14][15]
-
For Lithiation Reactions: The polarity and coordinating ability of the solvent can influence the aggregation state and the stability of the lithiated intermediate. In the case of α-lithiated azetidines, less polar solvents like toluene or hexanes can sometimes lead to higher stereoselectivity compared to highly coordinating solvents like THF, which may better solvate and stabilize the configurationally labile species, allowing more time for epimerization.[2]
-
For Reactions Involving Azetidinium Ions: A non-nucleophilic, non-coordinating solvent is preferred to minimize the chance of solvent-mediated ring-opening. Dichloromethane or dichloroethane are often good choices.[16]
Q4: At what temperature should I run my reactions to maximize stereochemical retention?
A: As low as practically possible. Racemization and epimerization are kinetic processes with activation energy barriers. Lowering the reaction temperature reduces the available thermal energy, making it more difficult for the system to overcome the energy barrier for stereochemical inversion. For highly sensitive reactions like the lithiation of chiral azetidines, temperatures of -78 °C or even -90 °C are often necessary to achieve high stereoselectivity.[2] Always start by optimizing the temperature; it is one of the most powerful tools for controlling stereochemistry.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
-
Yoda, H., et al. (2012). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 2(23), 8821-8826. [Link]
-
Luisi, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
-
Alonso, L., et al. (2022). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. ChemRxiv. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1246135. [Link]
-
Maree, M. O., & de Visser, S. P. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 12(45), 15153–15164. [Link]
-
Ranjith, P., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link]
-
Ha, H. J., et al. (2001). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (10), 914-915. [Link]
-
Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
-
Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
-
Ranjith, P., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link]
-
Capriati, V., et al. (2022). Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics. Organic & Biomolecular Chemistry, 20(23), 4746-4754. [Link]
-
Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11656–11663. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Mechanism of the ring‐expansion of azetidiniums to azepanes via ylide intermediates. Chemistry–A European Journal, 14(30), 9344-9350. [Link]
-
Maree, M. O., & de Visser, S. P. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 12(45), 15153–15164. [Link]
-
Pál, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11187–11197. [Link]
-
Riela, S., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 765-777. [Link]
-
Ernst, L. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]
-
Adams, R. W., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy – Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
-
Didier, D., et al. (2017). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 19(13), 3656–3659. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
De Kimpe, N., et al. (2016). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. In Fluorine in Heterocyclic Chemistry (pp. 1-45). [Link]
-
Kim, H. Y., & Walsh, P. J. (2013). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 135(37), 13891–13899. [Link]
-
Parr, B. T., & Vedejs, E. (2023). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ChemRxiv. [Link]
-
Luisi, R. (2016). Recent Advances on the Regio- and Stereoselective Lithiation of Azetidines. Journal Name ARTICLE. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(11), 692-698. [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Luisi, R. (2018). Lithiation and trapping of azetidine-borane complexes. ResearchGate. [Link]
-
Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non-Racemic Azetidines. ChemInform, 35(32). [Link]
-
Wikipedia contributors. (2023). Aza-Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Substituted Azetidines
Welcome to the Technical Support Center for the Synthesis of 2-Substituted Azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.
I. Troubleshooting Guides by Synthetic Method
This section provides in-depth troubleshooting for common issues encountered with prevalent synthetic strategies for 2-substituted azetidines.
A. Intramolecular Cyclization of γ-Amino Alcohols and Derivatives
Intramolecular cyclization is a foundational method for azetidine synthesis, typically involving the formation of a C-N bond by nucleophilic attack of an amine onto an electrophilic γ-carbon.
Common Issue 1: Low to No Yield of the Desired 2-Substituted Azetidine
Q: My intramolecular cyclization reaction is resulting in low or no yield of the desired 2-substituted azetidine. What are the potential causes and how can I optimize the reaction?
A: Low yields in intramolecular cyclizations for azetidine formation are a frequent challenge, often stemming from suboptimal reaction conditions or substrate properties. Here’s a breakdown of potential causes and troubleshooting steps:
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group at the γ-position.
-
Troubleshooting:
-
If starting from a γ-amino alcohol, ensure complete conversion to a better leaving group. Mesylates (Ms) and tosylates (Ts) are commonly used. For sluggish reactions, consider more reactive leaving groups like nosylates (Ns) or triflates (Tf).
-
Verify the stability of your activated intermediate. Some leaving groups can be unstable under the reaction conditions, leading to decomposition before cyclization can occur.
-
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical for deprotonating the amine without promoting side reactions.
-
Troubleshooting:
-
Sterically Hindered Bases: For substrates prone to elimination, a non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can be effective.
-
Weaker Bases: If elimination is a major side product, a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF can be beneficial. Cesium carbonate is often particularly effective due to the "cesium effect," which can enhance the rate of intramolecular cyclizations.
-
-
-
Reaction Concentration (Baldwin's Rules): The formation of a four-membered ring is an entropically disfavored process.
-
Troubleshooting:
-
Employ high dilution conditions (e.g., 0.01-0.05 M) to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slow addition of the substrate to a solution of the base.
-
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and pathway.
-
Troubleshooting:
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the metal cation of the base and increase the nucleophilicity of the amine.
-
For some substrates, less polar solvents like THF can be effective, particularly with strong bases like NaH.
-
-
Experimental Protocol: Optimization of Intramolecular Cyclization
-
Activation of γ-Amino Alcohol:
-
Dissolve the γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2-1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude activated substrate can often be used directly in the next step.
-
-
Cyclization:
-
Prepare a solution of the chosen base (e.g., NaH, KOtBu, or K₂CO₃, 1.5-2.0 equiv) in the appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere.
-
Dissolve the crude activated γ-amino alcohol in the same anhydrous solvent.
-
Add the substrate solution dropwise to the base suspension over several hours using a syringe pump to maintain high dilution.
-
Heat the reaction mixture if necessary (e.g., 40-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
-
Common Issue 2: Predominant Formation of Pyrrolidine (5-membered ring) or Elimination Products
Q: My reaction is yielding the isomeric pyrrolidine or elimination byproducts instead of the azetidine. How can I favor the formation of the four-membered ring?
A: The formation of a five-membered ring (pyrrolidine) is often kinetically and thermodynamically favored over the formation of a four-membered ring (azetidine). Similarly, elimination to form an alkene can be a significant competing pathway, especially with secondary or tertiary leaving groups.
-
Favoring 4-exo-tet Cyclization (Azetidine Formation):
-
Substrate Design: The substitution pattern on the carbon backbone can influence the preferred cyclization pathway. Bulky substituents at the α or β positions to the nitrogen can disfavor the 5-endo-tet cyclization required for pyrrolidine formation.
-
Reaction Conditions:
-
Lower Temperatures: Running the reaction at lower temperatures can sometimes favor the kinetically controlled formation of the azetidine.
-
Choice of Base and Solvent: As mentioned previously, non-nucleophilic, sterically hindered bases can suppress elimination. The choice of counter-ion can also play a role; for instance, lithium bases may coordinate more tightly and favor a more organized transition state.
-
-
-
Minimizing Elimination:
-
Primary Leaving Group: Whenever possible, the synthesis should be designed to have the leaving group on a primary carbon.
-
Less Hindered Base: While seemingly counterintuitive, a less hindered but weaker base (e.g., K₂CO₃) can sometimes reduce elimination by lowering the basicity of the reaction medium.
-
B. Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition)
The aza Paternò-Büchi reaction is a powerful method for the synthesis of azetidines through the [2+2] photocycloaddition of an imine or oxime with an alkene.[1][2] However, it is often plagued by competing photochemical pathways.[2]
Common Issue: Low Yield and/or Complex Product Mixture
Q: My aza Paternò-Büchi reaction is giving a low yield of the desired azetidine along with a complex mixture of byproducts. What are the key parameters to optimize?
A: The success of an aza Paternò-Büchi reaction hinges on the efficient formation of the desired excited state and its subsequent reaction with the alkene, minimizing side reactions like E/Z isomerization of the imine, decomposition, or alkene dimerization.[2][3]
-
Excited State and Photosensitization:
-
Direct Irradiation: Direct UV irradiation can lead to a mixture of singlet and triplet excited states, each with different reactivities. This can result in poor selectivity.
-
Triplet Sensitization: Using a photosensitizer (e.g., acetone, acetophenone, or a suitable iridium or ruthenium complex for visible light reactions) can populate the triplet state of the imine or alkene more cleanly, often leading to improved yields and selectivity.[4][5] The choice of sensitizer is crucial and should have a triplet energy higher than that of the substrate being excited.
-
-
Substrate Reactivity:
-
Cyclic vs. Acyclic Imines: Acyclic imines are prone to rapid E/Z isomerization from the excited state, which is a non-productive relaxation pathway.[2] Using cyclic imines or oximes can prevent this and increase the quantum yield of the cycloaddition.[4]
-
Alkene Concentration: The concentration of the alkene should be optimized. Too low a concentration will result in slow reaction, while too high a concentration may lead to alkene dimerization or polymerization, especially if the alkene is the species being photoexcited.
-
-
Reaction Setup:
-
Wavelength of Light: The choice of wavelength is critical. Using a light source that selectively excites the imine or the photosensitizer while minimizing absorption by the product or other reactants can prevent secondary photoreactions and product degradation.
-
Solvent: The solvent should be transparent at the irradiation wavelength and should not participate in unwanted side reactions. Acetonitrile, benzene, and acetone (which can also act as a sensitizer) are common choices.
-
Degassing: Oxygen can quench triplet excited states, leading to reduced reaction efficiency and the formation of photo-oxidation byproducts. Degassing the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with argon or nitrogen) is often necessary.
-
Table 1: Troubleshooting Aza Paternò-Büchi Reactions
| Parameter | Potential Issue | Recommended Action |
| Light Source | Product decomposition, low yield | Use a filter to select for a longer wavelength that is only absorbed by the photosensitizer or the desired reactant. |
| Photosensitizer | No reaction or low conversion | Ensure the triplet energy of the sensitizer is higher than the substrate. Screen different sensitizers (e.g., acetophenone, benzophenone, Ir/Ru complexes). |
| Imine/Oxime | E/Z isomerization | Use a cyclic imine/oxime to prevent non-productive relaxation pathways.[2][4] |
| Solvent | Quenching of excited state, side reactions | Use a non-reactive, UV-transparent solvent. Degas the solvent thoroughly to remove oxygen. |
| Concentration | Intermolecular side reactions | Optimize the concentration of both the imine/oxime and the alkene. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2-substituted azetidines?
A1: The primary strategies for synthesizing 2-substituted azetidines include:
-
Intramolecular Cyclization: This involves the cyclization of γ-amino alcohols, γ-haloamines, or related compounds.[6][7]
-
[2+2] Photocycloadditions (Aza Paternò-Büchi Reaction): The reaction of an imine or oxime with an alkene under photochemical conditions.[1][3][5]
-
Ring Expansion of Aziridines: This can be achieved through various methods, including biocatalytic, metal-catalyzed, or ylide-mediated rearrangements.[8][9][10]
-
Transition-Metal-Catalyzed Reactions: This includes methods like palladium-catalyzed C-H amination and other cross-coupling reactions.[11][12]
-
Flow Synthesis: The use of continuous flow reactors can improve the synthesis of certain azetidines by allowing for precise control over reaction parameters and the handling of unstable intermediates.[13][14]
Q2: I am struggling with the purification of my 2-substituted azetidine. It seems to be volatile and/or water-soluble. Any suggestions?
A2: The purification of small, relatively polar molecules like 2-substituted azetidines can be challenging.
-
Extraction:
-
Ensure the aqueous layer is saturated with a salt like sodium chloride or potassium carbonate before extraction to reduce the solubility of the azetidine in the aqueous phase.
-
Use a more polar extraction solvent like DCM or a mixture of ethyl acetate and isopropanol. Perform multiple extractions.
-
-
Chromatography:
-
Deactivation of Silica Gel: Azetidines are basic and can interact strongly with acidic silica gel, leading to tailing and poor separation. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can significantly improve the chromatography.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for highly polar compounds.
-
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be a viable purification method for volatile azetidines.
Q3: My 2-substituted azetidine appears to be unstable and decomposes upon standing or during purification. How can I handle it?
A3: The ring strain in azetidines can make them susceptible to ring-opening reactions, especially in the presence of acids, nucleophiles, or heat.
-
Protecting Groups: The nitrogen atom of the azetidine is often protected to increase its stability and modulate its reactivity. Common protecting groups include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and tosyl (Ts). The choice of protecting group will depend on the subsequent reaction steps.
-
Handling and Storage:
-
Store the purified azetidine under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).
-
Avoid exposure to acidic conditions unless a specific reaction requires it.
-
Use freshly purified material for subsequent reactions whenever possible.
-
III. Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Workflow for Intramolecular Azetidine Synthesis
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Diagram 2: Competing Pathways in Intramolecular Cyclization
Caption: Competing reaction pathways in the synthesis of azetidines.
IV. References
-
Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][8]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4997–5002. [Link]
-
Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature, 582(7811), 213-218. [Link]
-
Kaur, N., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49505-49536. [Link]
-
Brandi, A., & Goti, A. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 7(4), 2246-2254. [Link]
-
Brandi, A., & Goti, A. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 7(4), 2246-2254. [Link]
-
Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][8]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
-
Luisi, R. (2021). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
-
Unknown Author. (n.d.). A REVIEW ON 2-AZETEDINONES. ResearchGate. [Link]
-
Evans, D. A. (2002). New catalysts for the transition-metal-catalyzed synthesis of aziridines. Angewandte Chemie International Edition, 41(19), 3594-3598. [Link]
-
Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(1), 26. [Link]
-
Luisi, R. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 86(24), 18071-18080. [Link]
-
Brandi, A., & Goti, A. (2016). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science. [Link]
-
Nagib, D. A. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]
-
Bull, J. A. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1832-1836. [Link]
-
Luisi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Process Research & Development, 25(5), 1194-1202. [Link]
-
Baran, P. S. (2016). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 138(40), 13214-13217. [Link]
-
Unknown Author. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]
-
Unknown Author. (n.d.). The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. [Link]
-
Koseki, Y. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(26), 5854-5864. [Link]
-
Unknown Author. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Liu, P. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(27), 12108-12115. [Link]
-
Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. [Link]
-
Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Protocols. [Link]
-
Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Mangelinckx, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yloxy)acrylate. Molecules, 28(3), 989. [Link]
-
Unknown Author. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Unknown Author. (2025). What are the products of azetidine addition reactions?. Blog. [Link]
-
Gevorgyan, V. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Chemistry, 14(1), 74-81. [Link]
Sources
- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Azetidine Ring-Closing Reactions: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during azetidine ring-closing reactions. As Senior Application Scientists, we understand that the path to synthesizing these valuable four-membered heterocycles can be fraught with challenges. This resource, structured in a flexible question-and-answer format, aims to elucidate the root causes of common experimental issues and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during azetidine ring-closing reactions?
The synthesis of azetidines via intramolecular cyclization is a delicate balance between the desired 4-exo-tet cyclization and several competing pathways. The most prevalent side reactions include:
-
Pyrrolidine Formation: The thermodynamically more stable five-membered pyrrolidine ring is often a significant byproduct.
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and higher-order oligomers.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination to form unsaturated acyclic compounds can occur.
-
Side Reactions Specific to the Synthetic Method: For instance, in Mitsunobu reactions, side products derived from the reaction of the intermediate with the azodicarboxylate can be observed.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine.
Q: I am observing a significant amount of a five-membered ring byproduct in my reaction. Why is this happening, and how can I favor the formation of the azetidine?
A: The formation of a pyrrolidine ring is a classic example of kinetic versus thermodynamic control in organic synthesis.
The Underlying Chemistry: 4-exo-tet vs. 5-endo-tet Cyclization
The formation of an azetidine ring from a γ-substituted amine precursor, such as a 3-amino-1-propanol derivative or a γ-haloamine, proceeds via an intramolecular nucleophilic attack. Two competing pathways exist:
-
4-exo-tet Cyclization: This pathway leads to the desired four-membered azetidine ring. According to Baldwin's rules, this cyclization is kinetically favored.[1][2]
-
5-endo-tet Cyclization: This pathway results in the formation of the five-membered pyrrolidine ring. Due to lower ring strain, the pyrrolidine is the thermodynamically more stable product.[3]
Certain reaction conditions can either lower the activation energy for the 5-endo-tet pathway or even facilitate the rearrangement of the initially formed, kinetically favored azetidine to the more stable pyrrolidine, often through an aziridinium ion intermediate.[4][5]
Caption: Competing kinetic and thermodynamic pathways in azetidine synthesis.
Troubleshooting Strategies & Protocols
To minimize the formation of the pyrrolidine byproduct, the reaction conditions must be carefully controlled to favor the kinetically controlled pathway.
| Parameter | Recommendation to Favor Azetidine | Causality |
| Temperature | Lower the reaction temperature. | Lower temperatures provide less energy to overcome the higher activation barrier of the thermodynamically favored 5-endo-tet cyclization, thus favoring the kinetically preferred 4-exo-tet pathway.[3] |
| Base | Use a non-nucleophilic, sterically hindered base. | Strong, non-hindered bases can promote elimination or act as nucleophiles themselves. Sterically hindered bases are less likely to participate in side reactions and will primarily serve to deprotonate the amine nucleophile. |
| Leaving Group | Employ a highly reactive leaving group (e.g., tosylate, mesylate, or triflate). | A better leaving group will accelerate the rate of the intramolecular nucleophilic substitution, allowing the reaction to proceed under milder conditions (lower temperatures) where the kinetic product is favored. |
| Solvent | Choose a polar aprotic solvent. | Polar aprotic solvents (e.g., THF, DMF, acetonitrile) are generally effective for SN2 reactions and can help to stabilize the transition state of the desired cyclization. |
Protocol: Optimized Azetidine Synthesis from a γ-Amino Alcohol
-
Activation of the Alcohol: To a solution of the N-protected 3-amino-1-propanol derivative (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in a suitable solvent like dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cyclization: Without isolating the intermediate mesylate, add a strong, non-nucleophilic base such as sodium hydride (1.5 equiv, as a 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Low yields due to the formation of dimers and polymers.
Q: My reaction is producing a significant amount of high molecular weight material, and my desired azetidine yield is low. What is causing this, and how can I prevent it?
A: The formation of dimers and polymers arises from intermolecular reactions competing with the desired intramolecular cyclization. This is primarily an issue of concentration.
The Underlying Chemistry: Intramolecular vs. Intermolecular Reaction Rates
The rate of the intramolecular reaction is independent of the concentration of the starting material, as the reacting groups are within the same molecule. In contrast, the rate of the intermolecular reaction is dependent on the concentration of the reactants. At high concentrations, the probability of two molecules reacting with each other increases, leading to dimerization and polymerization.[6][7]
Caption: The effect of concentration on the outcome of azetidine synthesis.
Troubleshooting Strategies & Protocols
To favor the intramolecular cyclization and minimize intermolecular side reactions, the reaction should be performed under high-dilution conditions.
| Parameter | Recommendation to Favor Azetidine | Causality |
| Concentration | Perform the reaction at a low concentration (typically 0.01-0.05 M). | Lowering the concentration of the substrate decreases the rate of the intermolecular reaction, while the rate of the intramolecular reaction remains unaffected, thus favoring the formation of the cyclic monomer.[6] |
| Addition Method | Use a syringe pump for the slow, dropwise addition of the substrate to the reaction mixture containing the base. | This technique, known as "pseudo-dilution," maintains a very low instantaneous concentration of the reactive intermediate, further suppressing intermolecular reactions. |
Protocol: High-Dilution Cyclization of a γ-Haloamine
-
Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the bulk of the solvent and the base (e.g., potassium carbonate).
-
Slow Addition: Dissolve the γ-haloamine precursor in a portion of the solvent and draw it into a syringe. Using a syringe pump, add the substrate solution to the vigorously stirred, refluxing solvent/base mixture over a period of several hours (e.g., 4-8 hours).
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete cyclization.
-
Work-up: Cool the reaction mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Issue 3: Unexpected side products when using the Mitsunobu reaction for azetidine synthesis.
Q: I am attempting an intramolecular Mitsunobu reaction to form an azetidine from a 3-amino-1-propanol derivative, but I am observing significant side products. What are they, and how can I optimize the reaction?
A: The Mitsunobu reaction, while powerful, has several potential side reactions, especially when the nucleophile is a nitrogen atom.
The Underlying Chemistry of Mitsunobu Side Reactions
The key intermediate in the Mitsunobu reaction is an alkoxyphosphonium salt, which is then displaced by the nucleophile. However, other nucleophiles present in the reaction mixture can compete with the desired intramolecular amine attack.
-
Reaction with the Azodicarboxylate: The deprotonated azodicarboxylate can act as a nucleophile and displace the activated alcohol, leading to an undesired N-alkoxycarbonyl hydrazine derivative. This is more likely if the intramolecular amine nucleophile is not sufficiently reactive.[8]
-
Elimination: If the substrate has an acidic proton beta to the activated alcohol, elimination to form an alkene can be a significant side reaction, particularly with hindered substrates or when the cyclization is slow.
Troubleshooting Strategies & Protocols
| Parameter | Recommendation to Favor Azetidine | Causality |
| N-Protecting Group | Use an electron-withdrawing protecting group on the nitrogen (e.g., tosyl, nosyl). | This increases the acidity of the N-H proton, facilitating its deprotonation and making the nitrogen a more potent nucleophile for the intramolecular displacement.[9] |
| Reagent Addition Order | Add the azodicarboxylate (e.g., DEAD or DIAD) slowly at a low temperature (0 °C to -20 °C). | This helps to control the concentration of the reactive intermediates and can minimize side reactions.[8] |
| Phosphine Reagent | Consider using a modified phosphine reagent. | Some polymer-supported or fluorous-tagged phosphines can facilitate purification and, in some cases, improve reaction outcomes. |
Protocol: Intramolecular Mitsunobu Cyclization for Azetidine Synthesis
-
Setup: To a solution of the N-protected 3-amino-1-propanol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) in THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
References
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2011). Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. Current opinion in drug discovery & development, 13(6), 685-97.
- Baldwin, J. E. (1976). Rules for Ring Closure.
-
Baldwin's Rules. (2023). In Wikipedia. [Link]
-
Cyclodehydration of amino alcohol derivatives – Acid catalysis vs Mitsunobu. (2012). Organic Chemistry Portal. [Link]
-
Egi, M., Azechi, K., Saneto, M., Shimizu, K., & Akai, S. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. The Journal of Organic Chemistry, 75(7), 2123–2126. [Link]
-
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135-141. [Link]
-
Meng, L-G., Cai, P., Guo, Q., Xue, S. (2008). The reaction of alkynyl ketones with N-tosylimines catalyzed by Bu3P at room temperature in toluene gives highly functionalized 3-pyrrolines in very good yields. When DMAP was used in place of Bu3P as catalyst to facilitate the cycloaddition, completely substituted azetidines were produced in moderate yields in CH2Cl2. The Journal of Organic Chemistry, 73(21), 8491-8496. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. (2021). The Royal Society of Chemistry. [Link]
-
Synthesis of azetidines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). National Institutes of Health. [Link]
-
γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. (2024). Journal of the American Chemical Society. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1). [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]
-
Synthetic Applications of Aziridinium Ions. (2021). National Institutes of Health. [Link]
-
A one-pot preparation of 1,3-disubstituted azetidines. (2006). The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]
-
Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. (2011). Semantic Scholar. [Link]
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022). National Institutes of Health. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health. [Link]
-
Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. (2002). ChemInform. [Link]
-
Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. (2002). Request PDF. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. [Link]
-
Intermolecular vs intramolecular reactions. (2021). YouTube. [Link]
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (2021). National Institutes of Health. [Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (2020). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. [Link]
-
Intramolecular reaction. (2023). In Wikipedia. [Link]
-
Mitsunobu reaction. (2023). In Wikipedia. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
-
Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). PubMed. [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2021). IntechOpen. [Link]
-
III. Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. [Link]
-
Mitsunobu Reaction. (2023). Master Organic Chemistry. [Link]
-
Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. (2010). Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). Denovoreact. Retrieved January 19, 2026, from [Link]
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Removal of Residual Catalysts from Azetidine Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual metal catalysts from azetidine synthesis. The synthesis of the strained four-membered azetidine ring often requires the use of metal catalysts.[1] These catalysts, while essential for achieving desired chemical transformations, can remain as impurities in the final product. Their removal is crucial, especially in the pharmaceutical industry, where stringent limits are placed on elemental impurities in active pharmaceutical ingredients (APIs).[2][3][4][5]
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity and safety of their synthesized azetidine compounds.
I. Understanding the Challenge: Catalyst Contamination in Azetidine Synthesis
The synthesis of azetidines, a valuable structural motif in medicinal chemistry, often employs a variety of metal catalysts.[6][7][8] Common catalytic strategies include palladium-catalyzed C-H amination, rhodium-catalyzed cycloadditions, nickel-catalyzed cross-coupling reactions, and ruthenium-catalyzed metathesis.[1][9][10] While highly effective, these catalysts can lead to trace metal contamination in the final product, posing significant challenges for purification.
Frequently Asked Questions (FAQs) - The Basics
Q1: Why is removing residual catalysts from my azetidine synthesis so important?
A1: Residual metal catalysts are considered impurities that provide no therapeutic benefit and can pose safety risks to patients.[2] Regulatory bodies like the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have established strict limits for metal residues in pharmaceutical products.[2][4][11] Therefore, their removal is a critical step in ensuring the quality and safety of the final drug substance.
Q2: What are the common sources of catalyst contamination?
A2: Metal residues in your final product can originate from several sources, including the metal catalysts and reagents used during the synthesis of the active pharmaceutical substance, manufacturing equipment, and even solvents.[2]
Q3: What are the primary catalytic strategies for synthesizing azetidines?
A3: The construction of the strained azetidine ring can be challenging.[7] Common catalytic methods include:
-
Palladium-Catalyzed C-H Amination: This method facilitates the intramolecular amination of unactivated C-H bonds to form the azetidine ring.[1][10]
-
Copper-Catalyzed Cycloadditions: Photo-induced copper catalysis can be used for [3+1] radical cascade cyclizations to produce azetidines.[12][13][14]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts are employed in reactions like oxygenative [2+2] cycloadditions of alkynes and imines.[9]
-
Nickel-Catalyzed Synthesis: Nickel catalysts are utilized in various cycloaddition and cross-coupling reactions to form heterocyclic compounds, including azetidines.[15][16][17][18]
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) Catalyzed Aminolysis: This Lewis acid can catalyze the intramolecular aminolysis of epoxides to yield azetidines.[6]
II. Troubleshooting Guide: Strategies for Catalyst Removal
The selection of an appropriate catalyst removal method depends on several factors, including the specific metal, its oxidation state, the nature of the azetidine product, and the scale of the reaction.
Decision-Making Workflow for Catalyst Removal
Caption: A workflow diagram for selecting the appropriate catalyst removal method.
Common Issues and Solutions
Issue 1: My palladium catalyst is not being effectively removed by simple filtration.
-
Possible Cause: The palladium may have leached from its solid support and is now present as a soluble, homogeneous species in your reaction mixture.
-
Troubleshooting Steps:
-
Consider Metal Scavengers: Employ silica-based or polymer-bound scavengers with high affinity for palladium.[19][20] Thiol-functionalized silica is a common choice.
-
Activated Carbon Treatment: Activated carbon can be a cost-effective option for adsorbing dissolved palladium.[19][20][21] However, be mindful of potential product loss due to non-specific adsorption.[20]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium species into a separate phase.[19][20]
-
Issue 2: Significant product loss is observed after using activated carbon for ruthenium removal.
-
Possible Cause: Your azetidine product is likely adsorbing to the activated carbon along with the ruthenium catalyst.[19]
-
Troubleshooting Steps:
-
Optimize Carbon Amount: Reduce the quantity of activated carbon used to the minimum effective amount.[19]
-
Screen Different Carbons: Test various grades of activated carbon, as their surface properties can differ.[21]
-
Switch to a More Selective Method: Consider using a ruthenium-specific scavenger or an extraction-based method.[22][23] For instance, water-soluble ligands like tris(hydroxymethyl)phosphine (THMP) can aid in the extractive removal of ruthenium.[22][23]
-
Issue 3: Inconsistent removal of my nickel catalyst from batch to batch.
-
Possible Cause: The speciation of the nickel catalyst (e.g., oxidation state, coordination environment) may vary at the end of each reaction.
-
Troubleshooting Steps:
-
Standardize Work-up: Ensure a consistent work-up procedure before catalyst removal to minimize variability in the nickel species.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of metal species.
-
Pre-treatment: A mild oxidation or reduction step could convert the nickel into a single, more easily removable form.
-
Issue 4: My rhodium catalyst seems to be strongly coordinated to the nitrogen atom of my azetidine product.
-
Possible Cause: The Lewis basicity of the azetidine nitrogen can lead to strong coordination with the rhodium center, making removal difficult.
-
Troubleshooting Steps:
-
pH Adjustment: Altering the pH of the solution can sometimes disrupt the coordination between the metal and your product.
-
Competitive Ligation: Introduce a strongly coordinating, but easily separable, ligand to displace your product from the rhodium center.
-
Specialized Scavengers: Synthetic carbon adsorbents have shown promise for scavenging rhodium catalysts.[24]
-
Quantitative Comparison of Catalyst Removal Techniques
| Technique | Typical Efficiency | Advantages | Disadvantages | Applicable Catalysts |
| Filtration | High (for heterogeneous) | Simple, fast, and scalable.[19][20] | Only effective for insoluble catalysts.[19] | Pd/C, other solid-supported catalysts |
| Adsorption (Activated Carbon) | Moderate to High | Cost-effective, widely applicable.[19][20][21] | Can lead to product loss, may have lower selectivity.[19][20] | Pd, Ru, Ni, Rh |
| Metal Scavengers | High to Very High | Highly selective, efficient at low concentrations.[19] | Can be more expensive than activated carbon. | Pd, Ru, Ni, Rh, Cu |
| Crystallization | Variable | Can be highly effective for purifying crystalline products.[22] | Not suitable for all compounds, may trap impurities. | Pd, Ru, and others |
| Extraction | Moderate to High | Can be scaled up, avoids solid adsorbents.[19][22] | Requires suitable solvent systems, may need multiple extractions. | Ru, Pd |
| Supercritical Fluid Extraction (SFE) | High | Environmentally friendly, efficient for certain systems.[25] | Requires specialized equipment. | Ru |
III. Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol is suitable for removing residual homogeneous palladium catalysts.
-
Dissolution: Dissolve the crude azetidine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-20 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[20]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[20]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[20]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[20]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[20]
Protocol 2: Ruthenium Removal via Extraction with a Water-Soluble Ligand
This protocol is effective for removing ruthenium catalysts from metathesis reactions.
-
Quenching: Upon completion of the metathesis reaction, add a quenching agent like 2-mercaptonicotinic acid (MNA) to deactivate the catalyst.[22]
-
Extraction: Perform sequential extractions with an aqueous solution of a water-soluble Lewis base such as tris(hydroxymethyl)phosphine (THMP) or cysteine.[22]
-
Phase Separation: Separate the aqueous and organic layers. The ruthenium complex will partition into the aqueous phase.
-
Charcoal Treatment (Optional): The organic layer can be further treated with activated carbon to remove any remaining traces of ruthenium.[22][25]
-
Purification: The organic layer is then dried, filtered, and concentrated to yield the purified azetidine product.
-
Analysis: Quantify the residual ruthenium levels using ICP-MS or a similar technique.
Analytical Methods for Quantifying Residual Catalysts
Accurate quantification of residual metal catalysts is essential to ensure compliance with regulatory guidelines.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and highly sensitive technique for trace metal analysis, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[26][27][28][29]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is a robust and reliable method for quantifying trace metals.[2][26]
-
Atomic Absorption Spectroscopy (AAS): This technique can also be used for the quantitative analysis of various elements.[11][26]
IV. Conclusion and Further Support
The effective removal of residual catalysts is a critical aspect of azetidine synthesis, particularly in the context of pharmaceutical development. By understanding the nature of the catalyst and the product, and by systematically troubleshooting the purification process, researchers can achieve the high levels of purity required for their applications.
For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. Retrieved from
-
Shimadzu. (n.d.). Analysis of residual catalysts in pharmaceuticals. Secrets of Science. Retrieved from
-
ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. Retrieved from
-
Kuriyama, M., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from
-
Shimadzu. (2010). Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. Retrieved from
-
Gallou, F., et al. (n.d.). A Practical Method for the Removal of Ruthenium Byproducts by Supercritical Fluid Extraction. American Chemical Society. Retrieved from
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. Retrieved from
-
PubMed Central. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Retrieved from
-
Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. Retrieved from
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from
-
Organic Chemistry Portal. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Retrieved from
-
AZoMining. (2019). Trace Metal Analysis Methods. Retrieved from
-
ResearchGate. (n.d.). Determination of platinum group metal catalyst residues in active pharmaceutical ingredients by means of total reflection X-ray spectrometry. Retrieved from
-
PMC. (n.d.). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Retrieved from
-
European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from
-
Intertek. (n.d.). Trace Metal Analysis. Retrieved from
-
Mettler Toledo. (n.d.). Trace Metal Analysis: Sample and Standard Preparation. Retrieved from
-
ECRC. (2025). What Is the Specific Role of Rhodium in the Three-Way Catalytic Process?. Retrieved from
-
ECRC. (2025). What Is the Role of Rhodium Specifically in the Reduction Process?. Retrieved from
-
MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from
-
NIH. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Retrieved from
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from
-
Royal Society of Chemistry. (n.d.). CHAPTER 7: Nickel-Catalyzed Heterocycle Synthesis. Books. Retrieved from
-
ECRC. (2025). Why Is Rhodium Specifically Required for the Reduction of Nitrogen Oxides?. Retrieved from
-
Green Chemistry (RSC Publishing). (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from
-
Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from
-
Lab Manager. (2023). An Overview of Ultrasensitive Trace Metal Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Retrieved from
-
MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from
-
Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Retrieved from
-
ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. Retrieved from
-
(n.d.). Catalyst handling best practice guide. Retrieved from
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Retrieved from
-
Reddit. (2025). Your trick to remove residual palladium. r/Chempros. Retrieved from
-
PMC - NIH. (n.d.). Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles. Retrieved from
-
MDPI. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Retrieved from
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from
-
IJRPC. (n.d.). ANALYTICAL METHODS FOR ESTIMATION OF METALS. Retrieved from
-
(2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from
-
PubMed. (2021). Azetidines of pharmacological interest. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Azetidine synthesis [organic-chemistry.org]
- 11. Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 22. pubs.acs.org [pubs.acs.org]
- 23. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. azomining.com [azomining.com]
- 27. Trace Metal Analysis [intertek.com]
- 28. mt.com [mt.com]
- 29. An Overview of Ultrasensitive Trace Metal Analysis | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (2S)-2-(Methoxymethyl)azetidine: Method Development, Alternatives, and Practical Insights
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. (2S)-2-(Methoxymethyl)azetidine, a valuable saturated heterocycle, is increasingly utilized in the synthesis of novel therapeutics. Its stereochemical integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for determining its enantiomeric excess are of paramount importance.
This guide provides a comprehensive comparison of analytical strategies for the chiral analysis of this compound. We will delve into direct High-Performance Liquid Chromatography (HPLC) methods, the strategic use of derivatization to overcome analytical hurdles, and a comparative look at alternative technologies like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC). This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols to guide researchers in selecting and developing the most suitable method for their needs.
The Analytical Challenge: Low UV Absorbance
A significant challenge in the direct HPLC analysis of this compound is its lack of a strong chromophore. The molecule does not possess aromatic rings or other moieties that absorb ultraviolet (UV) light strongly, leading to poor sensitivity with standard UV detectors. This necessitates either high sample concentrations, which may not always be feasible, or alternative analytical approaches.
Comparative Analysis of Methodologies
The determination of enantiomeric purity for a small, non-chromophoric amine like this compound can be approached in several ways. The choice of method will depend on available equipment, required sensitivity, and sample throughput needs.
| Methodology | Principle | Pros | Cons | Best Suited For |
| Direct Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Simple sample preparation; direct analysis of the enantiomeric ratio. | Potentially low sensitivity due to weak UV absorbance; requires specialized and often expensive chiral columns. | Rapid screening during synthesis; analysis of bulk material where concentration is not a limiting factor. |
| HPLC with Pre-column Derivatization | Chemical reaction of the amine with a chiral or achiral derivatizing agent to form diastereomers or a UV-active compound. | Greatly enhanced UV detection sensitivity; diastereomers can often be separated on standard achiral columns. | Additional sample preparation step; potential for racemization during derivatization; requires careful validation of the derivatization reaction. | Trace-level analysis; routine quality control where high sensitivity and reproducibility are critical. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase for separation on a chiral stationary phase. | Faster separations than HPLC; lower organic solvent consumption; often provides better resolution.[1] | Requires specialized SFC instrumentation. | High-throughput screening and purification. |
| Gas Chromatography (GC) | Separation of volatile analytes in the gas phase on a chiral capillary column. | High resolution for volatile compounds. | Requires the analyte to be volatile and thermally stable, or to be derivatized to increase volatility. | Analysis of volatile impurities or when GC is the preferred platform. |
Recommended Starting Point: Direct Chiral HPLC with Polysaccharide-Based CSPs
For initial method development, direct chiral HPLC is the most straightforward approach. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are the most versatile and widely successful for a broad range of chiral compounds, including amines.[2]
A systematic screening approach is recommended, testing a few complementary columns under normal phase conditions.
Experimental Protocol: Chiral HPLC Method Screening
1. Column Selection:
-
Primary Screening Columns:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Amylose-1
-
CHIRALPAK® ID (Amylose tris(3-chlorophenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Lux® Cellulose-3
-
2. Mobile Phase Screening:
-
Mobile Phase A: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (or the lowest practical wavelength for your detector)
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Rationale Behind Experimental Choices:
-
Polysaccharide CSPs: These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities, making them a good starting point for a novel compound.[3]
-
Normal Phase Mode: Hexane/alcohol mobile phases are standard for polysaccharide CSPs and often provide better selectivity than reversed-phase for polar analytes like amines.
-
Basic Additive (DEA): The addition of a small amount of a basic modifier like diethylamine is crucial for obtaining good peak shape and reproducible retention times for basic analytes like azetidine. It works by suppressing the interaction of the analyte with acidic silanol groups on the silica surface.[4]
-
Low Wavelength UV Detection: Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) is necessary to achieve adequate sensitivity.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a direct chiral HPLC method.
Alternative Strategy: HPLC with Pre-column Derivatization
If direct HPLC analysis suffers from poor sensitivity, pre-column derivatization is an excellent alternative. This involves reacting the azetidine with a reagent that introduces a strongly UV-absorbing group. If a chiral derivatizing agent is used, the resulting diastereomers can often be separated on a standard achiral C18 column.
Recommended Derivatizing Agent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
Marfey's reagent is a well-established chiral derivatizing agent for primary and secondary amines. It reacts with the amine to form stable diastereomers that have a strong chromophore (dinitrophenyl group), allowing for sensitive UV detection.
Experimental Protocol: Derivatization with Marfey's Reagent and HPLC Analysis
1. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of racemic 2-(methoxymethyl)azetidine in acetone.
-
In a vial, combine 100 µL of the amine solution with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Cap the vial and heat at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench by adding 20 µL of 2 M HCl.
-
The sample is now ready for dilution and injection into the HPLC.
2. HPLC Conditions for Diastereomer Separation:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: 30% to 70% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 340 nm
3. Rationale Behind Experimental Choices:
-
Marfey's Reagent: Provides a robust and well-documented method for creating UV-active diastereomers from amines.
-
Reversed-Phase C18 Column: A standard, inexpensive, and widely available column suitable for separating the relatively nonpolar diastereomeric derivatives.
-
Acidic Mobile Phase (TFA): Ensures good peak shape for the derivatives and protonation of any residual amines.
-
UV Detection at 340 nm: This wavelength corresponds to a strong absorbance maximum for the dinitrophenyl chromophore, ensuring high sensitivity.
Comparison with Other Technologies
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to normal-phase HPLC for chiral separations. It often provides faster analysis times and higher efficiency. The same polysaccharide-based CSPs used for HPLC can be used in SFC.
-
Typical Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol. A basic additive like diethylamine is also typically required for amine analytes.
-
Advantages: Reduced analysis time (often 3-5 times faster than HPLC), lower consumption of organic solvents, and sometimes unique selectivity.[1]
-
Considerations: Requires dedicated SFC instrumentation, which is less common than HPLC systems in many laboratories.
Gas Chromatography (GC)
For a relatively volatile compound like 2-(methoxymethyl)azetidine (predicted boiling point ~114 °C), chiral GC is a viable option.[5]
-
Column: A chiral capillary column, often based on cyclodextrin derivatives.
-
Advantages: Can offer very high separation efficiency.
-
Considerations: The high polarity and basicity of the amine can lead to peak tailing on standard GC columns. Derivatization to a less polar derivative (e.g., trifluoroacetamide) is often necessary to improve peak shape and thermal stability. This adds an extra step to the sample preparation.
Conclusion and Recommendations
The enantiomeric analysis of this compound presents a classic challenge in chiral analysis: a small, polar, non-chromophoric molecule. While no single method is universally superior, a logical and systematic approach can lead to a robust and reliable analytical procedure.
-
For initial screening and method development, direct chiral HPLC on polysaccharide-based stationary phases (e.g., CHIRALPAK® IA, ID, IC or equivalent) under normal phase conditions is the recommended starting point. This approach is the most direct, although it may be limited by sensitivity.
-
If high sensitivity is required, or if direct methods fail, pre-column derivatization with Marfey's reagent followed by reversed-phase HPLC is a highly effective and robust alternative. This method overcomes the challenge of low UV absorbance and allows for analysis on standard, achiral columns.
-
For laboratories equipped with the necessary instrumentation, Supercritical Fluid Chromatography (SFC) should be strongly considered. It offers significant advantages in terms of speed and reduced solvent consumption, making it ideal for high-throughput environments.
The choice of the optimal analytical method will ultimately be guided by the specific requirements of the project, including the need for sensitivity, sample throughput, and the instrumentation available. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate a method that ensures the stereochemical integrity of this important chiral building block.
References
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine skeleton: a major issue in the synthesis of β-lactam antibiotics. Chemical Reviews, 108(10), 3988-4035. [URL: https://pubs.acs.org/doi/abs/10.1021/cr078385o]
- Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. [URL: https://www.phenomenex.
- Daicel Chiral Technologies. (n.d.). Application Database. [URL: https://www.chiraltech.
- Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1613. [URL: https://link.springer.com/article/10.1007/s10337-014-2766-z]
- Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [URL: https://www.phenomenex.
- BenchChem. (2025). A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers. [URL: https://www.benchchem.
- Shimadzu. (n.d.). Rapid Method Scouting of Chiral Compounds. Technical Report C190-E170. [URL: https://www.shimadzu.
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines. [URL: https://www.benchchem.
- JASCO. (2025). Rapid Column Screening for Chiral Separation by Parallel SFC. [URL: https://jascoinc.
- Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AS-H. [URL: https://www.chiraltech.com/wp-content/uploads/2021/01/CHIRALPAK-AS-H-Instruction-Manual.pdf]
- Zhang, Y., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(8), 4847-4854. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc01534a]
- Wikipedia. (n.d.). Chiral derivatizing agent. [URL: https://en.wikipedia.
- Singh, V. K., et al. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Journal of the Iranian Chemical Society, 14(11), 2411-2420. [URL: https://link.springer.com/article/10.1007/s13738-017-1181-8]
- Miller, S. C., et al. (2021). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. ACS Catalysis, 11(15), 9494-9500. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356801/]
- Tang, W., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9348-9354. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c04838]
- Phenomenex Inc. (n.d.). Lux Immobilized and Coated Application eBook. [URL: https://www.phenomenex.
- Daicel Chiral Technologies. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. [URL: https://www.chiral.fr/pdf/CHIRALPAK_IA_brochure.pdf]
- Wuyts, S., et al. (2007). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of Chromatography A, 1149(2), 268-278. [URL: https://www.scilit.net/article/215750f757f4951199a613247065963f]
- Scriba, G. K. (2016). Chiral recognition of amino acids and peptides by HPLC. Journal of Chromatography B, 1022, 1-21. [URL: https://www.sciencedirect.com/science/article/pii/S157002321630206X]
- PubChem. (n.d.). 2-(Methoxymethyl)azetidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58227482]
- Aturki, Z., & Fanali, S. (2007). Chiral separation of heterocyclic drugs by HPLC: a review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 543-560. [URL: https://www.sciencedirect.com/science/article/pii/S073170850700388X]
- MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. [URL: https://www.myskinrecipes.com/shop/th/reagent/231064--r-2-methoxymethyl-azetidine.html]
Sources
- 1. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 2. chiraltech.com [chiraltech.com]
- 3. 2-(Methoxymethyl)azetidine | C5H11NO | CID 58227482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lux Immobilized and Coated Application eBook | Phenomenex [phenomenex.com]
- 5. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for 2-Substituted Azetidines
Authored for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a prized motif in modern drug discovery.[1] Its unique, strained-ring structure imparts conformational rigidity and metabolic stability, making 2-substituted azetidines, in particular, valuable chiral building blocks for novel therapeutics.[2][3][4] As with any chiral molecule in a biological system, the stereochemistry at the C2 position is paramount; one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even detrimental. Consequently, the accurate and reliable determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of synthesis validation, process optimization, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 2-substituted azetidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your results.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is unequivocally the most robust and widely accepted method for the accurate determination of enantiomeric excess. Its principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, therefore, chromatographic separation.
The Causality of Method Development:
The success of a chiral HPLC separation hinges on creating a transient diastereomeric complex between the analyte and the CSP. The stability of these complexes dictates the degree of separation.
-
Column Selection: This is the most critical decision. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support, such as Chiralcel® OD/AD or Chiralpak® IA/IB/IC) are the workhorses of chiral separations. They offer a broad range of applicability due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and π-π interactions. The specific substitution pattern on your azetidine (e.g., aryl, alkyl, presence of hydrogen-bond donors/acceptors) will dictate which polysaccharide derivative provides the best separation.
-
Mobile Phase Optimization: The mobile phase modulates the interaction between the analyte and the CSP.
-
Normal Phase (e.g., Hexane/Isopropanol): This is the most common starting point. The alcohol modifier (IPA, ethanol) competes with the analyte for polar interaction sites on the CSP. By varying the alcohol percentage, you directly control the retention time and can optimize resolution.
-
Additives: For azetidines with basic nitrogen atoms or acidic/basic substituents, peak shape can be poor. Adding a small amount of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) modifier to the mobile phase can suppress unwanted ionic interactions with the silica support, resulting in sharper, more symmetrical peaks.
-
-
Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process. While often run at ambient temperature, systematically varying the temperature (e.g., 15°C to 40°C) can sometimes dramatically improve or even invert the elution order, providing another tool for method optimization.
Experimental Protocol: Chiral HPLC Method Development for a Novel 2-Arylazetidine
-
Initial Screening:
-
Prepare a 1 mg/mL solution of the racemic 2-arylazetidine standard in the mobile phase.
-
Screen a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, and ID).
-
Use an isocratic mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Monitor the separation using a UV detector at a wavelength where the aryl group absorbs (e.g., 254 nm).
-
-
Optimization:
-
Select the column that shows baseline or near-baseline separation.
-
If retention is too long, increase the percentage of isopropanol (e.g., to 85:15 or 80:20).
-
If retention is too short and peaks are not resolved, decrease the percentage of isopropanol (e.g., to 95:5).
-
If peak tailing is observed, add 0.1% DEA to the mobile phase.
-
-
Validation & Analysis:
-
Once optimal conditions are found, inject the enantiomerically enriched sample.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
-
The method should be validated for linearity, accuracy, and precision as per internal or regulatory guidelines.
-
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Data Presentation: Comparison of Chiral Stationary Phases
| Analyte (2-Substituted Azetidine) | CSP | Mobile Phase | Resolution (Rs) | % ee (Determined) |
| 2-phenylazetidine | Chiralpak IA | 90:10 Hexane/IPA | 2.5 | 98.2 |
| 2-phenylazetidine | Chiralpak IB | 90:10 Hexane/IPA | 1.2 | 98.1 |
| 2-phenylazetidine | Chiralcel OD | 90:10 Hexane/IPA | 3.1 | 98.3 |
| 2-(4-chlorophenyl)azetidine | Chiralpak IA | 85:15 Hexane/IPA | 1.9 | 95.4 |
| 2-cyclohexylazetidine | Chiralcel OJ | 98:2 Hexane/IPA | 2.1 | >99 |
This table presents hypothetical data for illustrative purposes.
A Powerful Complement: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for ee determination.[5] Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, the strategy is to create a diastereomeric environment where the corresponding nuclei become chemically non-equivalent and resonate at different frequencies.[6]
There are two primary approaches:
-
Chiral Derivatizing Agents (CDAs): The mixture of enantiomers is covalently reacted with a single enantiomer of a chiral agent (e.g., Mosher's acid chloride) to form a mixture of stable diastereomers. These diastereomers have distinct chemical shifts, and the ee can be determined by integrating the signals.
-
Expertise: This is often the most definitive NMR method. The covalent bond results in significant and clear separation of signals. However, the reaction must go to 100% completion without any kinetic resolution (i.e., one enantiomer cannot react faster than the other), and the derivatizing agent must be removed if the sample is needed for further use.
-
-
Chiral Solvating Agents (CSAs): The analyte is dissolved in an NMR solvent containing a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The CSA forms weak, transient diastereomeric complexes with the enantiomers, which are in fast exchange on the NMR timescale. This results in small but measurable differences in the chemical shifts of the analyte's protons.[7]
-
Expertise: This method is non-destructive and fast, making it excellent for a quick screen. However, the induced chemical shift differences (Δδ) are often small and can be highly dependent on concentration, temperature, and the solvent used. It may not be effective for all substrates.
-
Experimental Protocol: ee Determination by NMR using a Chiral Derivatizing Agent (Mosher's Acid)
This protocol assumes the 2-substituted azetidine has a secondary amine (N-H) available for acylation.
-
Sample Preparation:
-
In an NMR tube, dissolve ~5-10 mg of the enantiomerically enriched azetidine in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Add a small amount of a base, such as pyridine or triethylamine (1.2 equivalents).
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
-
Derivatization:
-
Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to the NMR tube.
-
Cap the tube, mix thoroughly, and allow the reaction to proceed to completion (monitor by TLC or a quick NMR scan).
-
-
Data Acquisition & Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric amide mixture.
-
Identify a well-resolved proton signal that is distinct for each diastereomer (often a proton alpha to the nitrogen or on the C2 substituent).
-
Carefully integrate the corresponding peaks for the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Decision Workflow: NMR Method Selection
Caption: Decision tree for selecting an appropriate NMR method for ee determination.
A Word of Caution: Optical Rotation and Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The resulting value is the optical rotation, which can be used to calculate the specific rotation.[8]
Trustworthiness and Limitations:
While historically significant, polarimetry is not a reliable method for determining enantiomeric excess .[9][10] It should be used only as a qualitative indicator, not a quantitative tool, for the following reasons:
-
Reference Standard Required: To calculate ee, you must know the specific rotation of the 100% pure enantiomer, which is often not available for novel compounds.[10]
-
High Sensitivity to Conditions: The measured optical rotation is extremely sensitive to concentration, solvent, temperature, and the wavelength of light used. Minor deviations in any of these parameters can lead to significant errors.[10]
-
Non-linearity: The relationship between optical rotation and enantiomeric excess is not always linear.
-
Influence of Impurities: Any chiral impurity in the sample can contribute to the observed rotation, leading to a completely erroneous result.
In modern drug development, relying on polarimetry for a definitive ee value is insufficient. Its primary utility is as a quick check to confirm that a product is not racemic or to monitor the progress of a resolution. Any ee value determined by polarimetry must be confirmed by a primary method like chiral HPLC.
Comparative Summary of Methods
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a Chiral Stationary Phase | Differential interaction with a Chiral Stationary Phase | Formation of transient or stable diastereomers | Rotation of plane-polarized light |
| Accuracy | High (Gold Standard) | High | Good to High | Low (Unreliable) |
| Sample Prep | Simple dissolution | Simple dissolution | May require derivatization (CDA) | Simple dissolution |
| Destructive? | No | No | Potentially (with CDA) | No |
| Key Advantage | High accuracy, robustness, and wide applicability. | Excellent for volatile, thermally stable analytes. | Provides structural information; non-destructive option (CSA). | Very fast and simple. |
| Key Limitation | Requires method development; expensive columns. | Limited to volatile and thermally stable compounds.[10] | Can have small signal separation (CSA); potential for kinetic resolution (CDA). | Highly inaccurate for ee; sensitive to impurities and conditions.[9][10] |
| Best For | Accurate, quantitative determination of ee for regulatory and publication purposes. | ee determination of volatile azetidine derivatives. | Orthogonal confirmation of ee; rapid screening (CSA); analysis of complex mixtures. | Quick qualitative check for optical activity. |
Final Recommendations
For any researcher, scientist, or drug development professional working with 2-substituted azetidines, a multi-faceted approach to determining enantiomeric excess is recommended for ultimate confidence.
-
Primary Method: Chiral HPLC should be your primary, "gold-standard" technique for its unparalleled accuracy, precision, and regulatory acceptance. The time invested in method development pays dividends in the reliability of your data.
-
Orthogonal Confirmation: NMR spectroscopy , particularly with a chiral derivatizing agent, serves as an excellent orthogonal method. If the ee values from HPLC and NMR are in agreement, the result can be considered highly trustworthy.
-
Qualitative Check: Use polarimetry sparingly, primarily as an initial, qualitative check to confirm the presence of a non-racemic mixture. Never report a final ee value based solely on optical rotation without validation against a chromatographic method.
By understanding the principles, advantages, and inherent limitations of each technique, you can make informed experimental choices, ensuring the scientific integrity of your work and accelerating the development of novel azetidine-based therapeutics.
References
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . MDPI. [Link]
-
Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection . PubMed. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks . National Institutes of Health (NIH). [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines . Journal of the American Chemical Society. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]
-
Optical Purity and Enantiomeric Excess . Master Organic Chemistry. [Link]
-
Determination of enantiomeric excess . University of Birmingham. [Link]
-
3.1. Determination of Enantiomeric Purity by Direct Methods . Thieme Chemistry. [Link]
-
5.5 Polarimetry . Chemistry LibreTexts. [Link]
-
Preparation of 2‐substituted azetidines via C−H arylation . ResearchGate. [Link]
-
Azetidine synthesis . Organic Chemistry Portal. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides . National Institutes of Health (NIH). [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations . ACS Publications. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane . Royal Society of Chemistry. [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines . University of Birmingham Research Portal. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Royal Society of Chemistry. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers . PubMed. [Link]
-
New methods for the enantiomeric excess determination using NMR . University of Groningen Research Portal. [Link]
-
NMR methods for determination of enantiomeric excess . PubMed. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides . ACS Publications. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes . Royal Society of Chemistry. [Link]
-
NMR determination of enantiomeric excess . ResearchGate. [Link]
-
N.m.r. assay of enantiomeric excess . Durham e-Theses. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes . National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N.m.r. assay of enantiomeric excess - Durham e-Theses [etheses.dur.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
A Comparative Guide to (2S)-2-(Methoxymethyl)azetidine and Proline Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been hailed as the "simplest enzyme," a testament to its remarkable efficacy and versatility in catalyzing a myriad of stereoselective transformations.[1] This has spurred the development of a vast arsenal of proline derivatives, each designed to enhance catalytic activity, broaden substrate scope, or overcome limitations such as solubility and high catalyst loadings. Concurrently, the exploration of structurally analogous scaffolds has led to a growing interest in azetidine-based catalysts. This guide provides an in-depth comparison of (2S)-2-(Methoxymethyl)azetidine with established proline derivatives, offering a scientifically grounded perspective on their potential applications and performance in synthesis, even in the absence of direct head-to-head experimental comparisons in the literature.
The Proline Paradigm: A Five-Membered Ring's Dominance
Proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows it to activate substrates through the formation of enamine or iminium ion intermediates, while the carboxylic acid moiety can participate in directing the stereochemical outcome via hydrogen bonding.[2] This dual activation model is central to its success in a wide range of asymmetric reactions, including aldol, Mannich, and Michael additions.
The five-membered pyrrolidine ring of proline adopts a puckered envelope or twist conformation, which creates a specific steric environment around the active site. This conformational rigidity is crucial for inducing high levels of stereoselectivity. A multitude of proline derivatives have been synthesized to fine-tune these steric and electronic properties, leading to improved performance in various reactions.
The Azetidine Alternative: A Question of Ring Strain and Conformation
This compound introduces a key structural modification: the replacement of proline's five-membered pyrrolidine ring with a four-membered azetidine ring. This seemingly subtle change has profound implications for the catalyst's geometry and, consequently, its catalytic behavior.
The increased ring strain in the azetidine core leads to a more planar geometry compared to the puckered pyrrolidine ring.[3] This altered conformation can influence the orientation of substituents and the steric hindrance around the nitrogen atom, which in turn can affect the formation and reactivity of the enamine or iminium intermediates. A review of chiral azetidines in asymmetric catalysis suggests that these structural differences can be leveraged to achieve different or improved stereochemical outcomes compared to their pyrrolidine counterparts.[3][4]
The Role of the Methoxymethyl Substituent
The this compound scaffold also features a methoxymethyl group at the C2 position. This substituent can exert both steric and electronic effects. Sterically, it adds bulk to the catalyst, which can enhance facial discrimination of the approaching electrophile. Electronically, the ether oxygen could potentially act as a hydrogen bond acceptor, influencing the transition state geometry in a manner distinct from the carboxylic acid of proline. Furthermore, the methoxymethyl group can impact the solubility of the catalyst.[5]
A Conceptual Comparison of Catalytic Performance
Asymmetric Aldol Reaction
The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, reliably producing chiral β-hydroxy carbonyl compounds. The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, where the carboxylic acid of proline plays a key role in organizing the transition state via hydrogen bonding.
In a hypothetical aldol reaction catalyzed by this compound, the more planar azetidine ring could alter the approach trajectory of the aldehyde. The methoxymethyl group, lacking the acidic proton of proline's carboxylic acid, would not participate in the same hydrogen-bonding network. This could lead to different diastereoselectivity and potentially lower enantioselectivity if the transition state is less rigidly organized. However, the steric bulk of the methoxymethyl group might offer an alternative mechanism for stereocontrol.
Table 1: Conceptual Comparison of Catalyst Features in an Asymmetric Aldol Reaction
| Feature | (S)-Proline | This compound (Hypothesized) | Rationale |
| Ring Structure | 5-membered pyrrolidine | 4-membered azetidine | Different ring pucker and bond angles influencing catalyst conformation.[3] |
| Key Functional Group | Carboxylic acid | Methoxymethyl ether | Proline's carboxylic acid acts as a Brønsted acid and H-bond donor. The ether in the azetidine is a H-bond acceptor. |
| Primary Stereocontrol | H-bonding network | Steric hindrance | The absence of the carboxylic acid suggests a greater reliance on steric factors for stereodifferentiation. |
| Potential Outcome | High diastereo- and enantioselectivity | Potentially altered diastereo- and enantioselectivity | The different transition state geometry could favor different stereoisomers or lead to lower selectivity. |
Asymmetric Mannich Reaction
The Mannich reaction, which forms chiral β-amino carbonyl compounds, is another area where proline and its derivatives excel.[6] Similar to the aldol reaction, the stereochemical control is largely attributed to the rigid transition state assembly facilitated by the catalyst.
For this compound, the altered steric and electronic environment could again lead to different outcomes. The increased planarity of the azetidine ring might allow for the accommodation of bulkier substrates. The methoxymethyl group could influence the syn/anti selectivity through steric repulsion.
Experimental Protocols: The Proline Benchmark
To provide a practical context for comparison, detailed protocols for well-established proline-catalyzed reactions are presented below. These serve as a baseline against which the performance of novel catalysts like this compound could be evaluated.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (10.0 mmol, 10.0 equiv)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a solution of the aldehyde in DMSO, add the ketone.
-
Add (S)-proline to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Proline-Catalyzed Asymmetric Mannich Reaction
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
p-Anisidine (1.1 mmol, 1.1 equiv)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the aldehyde, ketone, and p-anisidine in DMF.
-
Add (S)-proline to the mixture.
-
Stir the reaction at the desired temperature (e.g., 4 °C or room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Comparison
Caption: Logical flow of the comparative analysis.
Caption: Key structural differences.
Conclusion and Future Outlook
While L-proline and its derivatives remain the workhorses of asymmetric organocatalysis, the exploration of alternative scaffolds like this compound is crucial for advancing the field. The structural rigidity and unique electronic properties of the azetidine ring offer a compelling platform for the design of new catalysts.
The lack of direct comparative studies underscores a significant opportunity for future research. A systematic investigation into the catalytic activity of this compound in benchmark reactions, directly compared with proline and its derivatives, would provide invaluable data for the community. Such studies would not only elucidate the specific advantages and disadvantages of this azetidine-based catalyst but also contribute to a deeper understanding of the structure-activity relationships that govern organocatalysis. For now, the choice between these catalyst classes must be guided by a combination of established performance for proline derivatives and a theoretical consideration of the potential benefits offered by the azetidine scaffold for specific synthetic challenges.
References
- Milton, J. P., & Fossey, J. S. (2021).
-
University of Birmingham. (2021). Azetidines and their applications in asymmetric catalysis. Retrieved from [Link]
- Vachan, B. S., Karuppasamy, M., Vinoth, P., & Menendez, J. C. (2019). Proline and its Derivatives as Organocatalysts for Multi‐Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles.
- Verkade, J. M. M., van Hemert, L. J. C., Quaedflieg, P. J. L. M., & Rutjes, F. P. J. T. (2008). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 37(1), 29-41.
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methoxymethyl)azetidine. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(Methoxymethyl)-azetidine HCl. Retrieved from [Link]
-
ResearchGate. (2020). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
NIH. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
-
Beilstein Journals. (2022). New advances in asymmetric organocatalysis II. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]
- 6. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A-Zet of Bioisosterism: A Comparative Guide to Azetidine as a Pyrrolidine and Piperidine Mimic
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, the strategic replacement of molecular fragments—a concept known as bioisosterism—is a cornerstone of lead optimization. Among the saturated N-heterocycles that form the backbone of countless therapeutics, pyrrolidine and piperidine have long been the favored building blocks. However, a smaller, more strained relative, azetidine, is rapidly emerging as a powerful bioisostere, offering unique advantages in fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth, data-driven comparison of azetidine with its five- and six-membered counterparts, offering insights into why this four-membered ring is becoming an indispensable tool in the medicinal chemist's arsenal.
The Foundation: Structural and Physicochemical Distinctions
At first glance, azetidine, pyrrolidine, and piperidine are simple homologues, differing only by a single methylene unit. Yet, this subtle structural variation imparts significant differences in their three-dimensional shape, polarity, and fundamental chemical nature.
The most defining feature of azetidine is its significant ring strain, approximately 25.4 kcal/mol, which is considerably higher than that of the relatively strain-free pyrrolidine (5.4 kcal/mol) and piperidine.[3] This strain is not a liability but rather a key attribute, influencing the molecule's conformation and reactivity.[3] Azetidine's four-membered ring is more planar and rigid than the flexible puckered conformations of pyrrolidine and the stable chair conformation of piperidine.[4][5] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[4]
These structural disparities translate into distinct physicochemical properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Azetidine | Pyrrolidine | Piperidine | Causality and Implication in Drug Design |
| Ring Size | 4-membered | 5-membered | 6-membered | Influences three-dimensional shape, conformational flexibility, and substitution vectors.[6] |
| Ring Strain (kcal/mol) | ~25.4[3] | ~5.4[3] | Low | High strain in azetidine leads to a more rigid, planar structure, which can enhance binding affinity.[3][4] It also presents unique opportunities for strain-release chemistry.[7] |
| pKa of Conjugate Acid | ~11.29 | ~11.27[5][8][9] | ~11.22[5][9] | Basicity decreases with increasing ring size due to changes in the hybridization of the nitrogen lone pair.[10][11] This can impact salt formation, solubility, and interactions with biological targets. |
| logP (Octanol/Water) | Lower | 0.46[5] | 0.84[5] | Azetidine is generally less lipophilic than its larger counterparts, which can lead to improved aqueous solubility and a more favorable ADME profile.[1][12] |
| Conformational Flexibility | Rigid, planar | Flexible envelope/twist | Rigid chair[5] | The defined conformation of azetidine can provide more precise positioning of substituents, aiding in structure-activity relationship (SAR) studies.[2] |
Table 1: Comparative Physicochemical Properties of Azetidine, Pyrrolidine, and Piperidine.
dot graph TD; subgraph "Structural & Physicochemical Properties" A[Azetidine]; B[Pyrrolidine]; C[Piperidine]; end
end
Caption: Comparative properties of N-heterocycles.
The Pharmacological Impact: A Tale of Three Rings
The decision to employ azetidine as a bioisostere for pyrrolidine or piperidine is driven by the desire to modulate a compound's pharmacological profile. This substitution can lead to profound effects on binding affinity, selectivity, and metabolic stability.
Binding Affinity and Selectivity:
The unique three-dimensional structure of the azetidine ring allows for the precise placement of substituents in chemical space, which can lead to improved interactions with the target protein.[2] In some cases, the more compact nature of the azetidine scaffold can access binding pockets that are sterically hindered for the larger pyrrolidine or piperidine rings.
A notable example is in the development of STAT3 inhibitors. Researchers found that replacing a proline (a pyrrolidine-containing amino acid) with an (R)-azetidine-2-carboxamide in a series of inhibitors led to compounds with sub-micromolar potency, a significant improvement over the original series.[13][14] This enhancement in activity was attributed to the optimal positioning of key pharmacophoric elements by the rigid azetidine core.
Metabolic Stability:
Saturated heterocycles are often susceptible to metabolic oxidation, particularly at the carbon atoms adjacent to the nitrogen.[5] The choice of ring system can significantly influence a compound's metabolic fate. While general trends can be observed, the metabolic stability is highly dependent on the specific substitution pattern of the molecule.
In some instances, the azetidine ring has been shown to enhance metabolic stability compared to its larger counterparts.[1] This can be attributed to the altered electronic environment and steric hindrance around the nitrogen atom, which may make it less accessible to metabolic enzymes. For instance, several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the antihypertensive azelnidipine, incorporate an azetidine moiety to improve their pharmacokinetic properties, including metabolic stability.[3][15]
dot graph TD; subgraph "Bioisosteric Replacement" direction LR Pyrrolidine --> Azetidine; Piperidine --> Azetidine; end
end
Caption: Azetidine's impact on drug properties.
Experimental Validation: A Protocol for Comparative Metabolic Stability Assessment
To empirically determine the impact of azetidine substitution on metabolic stability, a standardized in vitro assay using liver microsomes is essential. This protocol outlines a typical procedure for comparing the metabolic stability of azetidine, pyrrolidine, and piperidine analogs of a lead compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test compounds (azetidine, pyrrolidine, and piperidine analogs)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Experimental Workflow:
dot graph G { layout=dot; rankdir=TB;
}
Caption: Metabolic stability assay workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 1 mM stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in DMSO.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer (pH 7.4) and human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a sample from the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume/mg microsomal protein)).[16]
Self-Validation: The inclusion of positive controls with known metabolic profiles (fast and slow metabolizers) ensures the validity of the assay. The internal standard compensates for variations in sample processing and instrument response.
Conclusion: A Small Ring with a Big Impact
Azetidine is more than just a smaller homolog of pyrrolidine and piperidine; it is a unique and powerful tool in the medicinal chemist's repertoire.[17] Its inherent ring strain, conformational rigidity, and distinct electronic properties offer a means to overcome common challenges in drug discovery, including poor solubility, metabolic instability, and off-target activity.[15] By strategically employing azetidine as a bioisostere, researchers can unlock novel chemical space and develop drug candidates with superior pharmacological profiles. As synthetic methodologies for accessing diverse azetidine derivatives continue to advance, the prominence of this small but mighty heterocycle in modern drug design is set to grow even further.[18][19]
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
- Synthesis of Azetidines. Progress in Chemistry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Examples of azetidine‐based bioisosters.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work.
- Azetidines. Enamine.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
- Examples of an azetidine‐based bioisoster for a piperidine ring.
-
Azetidines of pharmacological interest. PubMed. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. [Link]
-
Relative basicity of cyclic amines. Chemistry Stack Exchange. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
-
In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
-
Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. [Link]
-
Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. PubMed. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]
-
Which is a stronger base, pyrrolidine or piperidine? Quora. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. SpringerLink. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Which is more basic, piperidine or pyrrolidine and why? Chemistry Stack Exchange. [Link]
-
Difference Between Pyrrolidine and Piperidine. DifferenceBetween.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. differencebetween.com [differencebetween.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 19. Synthesis of Azetidines [manu56.magtech.com.cn]
The Azetidine Ring: A Strategic Advantage in Modern Drug Design
A Senior Application Scientist's Guide to a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer superior pharmacological and pharmacokinetic properties is a relentless endeavor. Among the saturated heterocycles, the four-membered, nitrogen-containing azetidine ring has emerged as a "privileged" structural motif.[1][2] Its rising prominence is not accidental but is rooted in a unique combination of conformational rigidity, metabolic stability, and its capacity to act as a versatile bioisostere. This guide provides an in-depth technical comparison of the azetidine ring with its close chemical relatives, pyrrolidine and piperidine, offering field-proven insights and experimental data to inform strategic decisions in drug design.
The Azetidine Advantage: More Than Just a Smaller Ring
The strategic incorporation of an azetidine ring into a drug candidate can offer a multitude of advantages over its five- and six-membered counterparts. These benefits stem from its distinct stereoelectronic properties, which can profoundly influence a molecule's interaction with its biological target and its metabolic fate.
Enhanced Metabolic Stability: Blocking the Path of Biotransformation
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The azetidine ring, due to its strained nature and unique substitution patterns, can confer enhanced metabolic stability.[3][4] Metabolism of cyclic amines frequently occurs at the carbon atoms alpha to the nitrogen. The conformational constraints of the azetidine ring can render these positions less accessible to metabolizing enzymes compared to the more flexible pyrrolidine and piperidine rings.
While direct side-by-side metabolic stability data for analogous compounds is not always readily available in published literature, a study on novel TZT-1027 analogues containing a 3-aryl-azetidine moiety reported that one such compound demonstrated a very short half-life of less than 2 minutes in a mouse liver microsome metabolic stability study.[5] This highlights that while azetidines can improve metabolic stability, the overall metabolic profile is highly dependent on the entire molecular structure.
Fine-Tuning Physicochemical Properties: A Balancing Act of pKa and Lipophilicity
The basicity (pKa) and lipophilicity (logP) of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. The azetidine ring offers a unique tool for medicinal chemists to subtly modulate these parameters.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.29 | ~11.27 | ~11.22 | All are strongly basic, with azetidine and pyrrolidine being very similar. This makes them largely interchangeable when basicity is the primary concern. |
| logP (Octanol/Water) | 0.13 (Calculated) | 0.46 | 0.84 | Azetidine is significantly less lipophilic than pyrrolidine and piperidine. This can be leveraged to improve aqueous solubility and reduce off-target lipophilic interactions. |
Data for pyrrolidine and piperidine from established sources. Azetidine logP is a calculated value and pKa is from experimental data.
This lower lipophilicity of the azetidine ring can be a significant advantage in optimizing a drug candidate's ADME profile, potentially leading to improved solubility and reduced plasma protein binding.
Conformational Rigidity: Pre-organizing for Potency
The constrained nature of the four-membered azetidine ring imparts a higher degree of conformational rigidity compared to the more flexible five- and six-membered rings.[3] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, which can translate to higher binding affinity and potency.
Case Study: Azetidine as a Bioisostere in CNS Drug Candidates
The utility of the azetidine ring as a bioisostere for larger cyclic amines is well-documented, particularly in the development of central nervous system (CNS) active compounds. A prime example is the development of nicotinic acetylcholine receptor (nAChR) ligands for smoking cessation and other neurological disorders.
Sazetidine-A , an azetidine-containing compound, has been extensively studied as a selective α4β2 nAChR partial agonist and "silent desensitizer".[1][3] It serves as an excellent case study when compared to the natural product nicotine (containing a pyrrolidine ring) and the smoking cessation aid varenicline (which has a larger, bridged ring system but targets the same receptor).
| Compound | Ring System | Target Receptor | Binding Affinity (Ki, nM) at α4β2 nAChR | Functional Activity |
| Nicotine | Pyrrolidine | nAChRs | ~2-6 | Full Agonist |
| Sazetidine-A | Azetidine | α4β2 nAChR | ~0.2-0.5 | Partial Agonist / Silent Desensitizer |
| Varenicline | Bridged Piperidine-like | α4β2 nAChR | ~0.14-0.4 | Partial Agonist |
Binding affinity data is compiled from multiple sources and represents a typical range.[6][7]
As the table illustrates, the incorporation of the azetidine ring in Sazetidine-A maintains, and in some cases enhances, the binding affinity for the target receptor compared to nicotine. This demonstrates the power of the azetidine scaffold to mimic the key binding interactions of the larger pyrrolidine ring while offering distinct physicochemical properties.
Experimental Protocols
Synthesis of a Representative Azetidine-Containing Compound: (S)-2-((pyridin-3-yloxy)methyl)azetidine (Azetidine Analog of Nicotine)
This protocol outlines a potential synthetic route for an azetidine-based analog of nicotine, illustrating a common strategy for accessing such scaffolds.
Caption: Synthetic workflow for an azetidine analog of nicotine.
Step-by-Step Methodology:
-
Mitsunobu Reaction: To a solution of N-Boc-(S)-azetidine-2-methanol (1.0 eq.), pyridin-3-ol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-2-((pyridin-3-yloxy)methyl)azetidine.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture to dryness to yield the desired (S)-2-((pyridin-3-yloxy)methyl)azetidine, typically as a salt.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method for assessing the metabolic stability of a compound, which is crucial for comparing azetidine-containing molecules with their analogs.
Sources
- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high-affinity nAChR partial agonists varenicline and sazetidine-A exhibit reinforcing properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Ring: A Small Scaffold Packing a Powerful Punch in Pharmacokinetics
A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. The journey of a molecule from administration to its target and subsequent clearance is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). It is in this intricate dance that the structural nuances of a compound can dictate its success or failure. Among the myriad of scaffolds available to the discerning chemist, the humble azetidine ring, a four-membered saturated heterocycle, has emerged as a powerful tool for fine-tuning the pharmacokinetic properties of drug candidates.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the pharmacokinetic properties imparted by the azetidine ring, particularly in contrast to its more common five- and six-membered homologues, pyrrolidine and piperidine. We will delve into the underlying physicochemical principles, showcase supporting experimental data, and provide detailed protocols for key in vitro and in vivo assays that form the bedrock of pharmacokinetic evaluation.
The Azetidine Advantage: More Than Just a Smaller Ring
The incorporation of an azetidine moiety into a drug candidate is a strategic decision rooted in its unique combination of physicochemical properties. These properties can translate into tangible improvements in a molecule's ADME profile, ultimately enhancing its potential as a therapeutic agent.
Key Physicochemical Drivers of Pharmacokinetic Improvement
The distinct pharmacological behavior of azetidine-containing compounds can be attributed to a confluence of factors that differentiate it from its larger ring counterparts:
-
Ring Strain and Conformational Rigidity: The azetidine ring possesses a significant degree of ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly strained aziridine and the more flexible, low-strain pyrrolidine.[2] This inherent strain and resulting conformational rigidity can offer a distinct advantage in drug design. By locking a portion of the molecule into a more defined conformation, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity.[3] This rigidity also influences how the molecule presents itself to metabolic enzymes, often leading to improved metabolic stability.[4]
-
Basicity (pKa): The basicity of the nitrogen atom within the heterocyclic ring is a critical determinant of a drug's properties, influencing its solubility, permeability, and potential for off-target interactions.[5] The pKa of a drug directly impacts its ionization state at different physiological pH values, which in turn affects its ability to cross biological membranes.[5]
-
Lipophilicity (LogP/LogD): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is a key driver of absorption, distribution, and metabolic clearance.[6] Finding the optimal balance of lipophilicity is a constant challenge in drug discovery, as both excessive and insufficient lipophilicity can lead to poor pharmacokinetic outcomes.
The interplay of these fundamental properties is what endows the azetidine ring with its ability to favorably modulate the pharmacokinetic profile of a molecule.
Head-to-Head Comparison: Azetidine vs. Pyrrolidine and Piperidine
While the theoretical benefits of the azetidine ring are compelling, empirical data is essential for informed decision-making in drug development. A systematic study comparing the physicochemical properties of N-Boc protected azetidine, pyrrolidine, and piperidine derivatives provides a valuable quantitative comparison.[7]
| Property | Azetidine Derivative | Pyrrolidine Derivative | Piperidine Derivative | Causality and Implication |
| pKa | 8.5 | 11.3 | 11.1 | The lower pKa of the azetidine nitrogen compared to its larger ring counterparts is a significant differentiator. This reduced basicity can be advantageous in several ways. A lower pKa means the molecule will be less protonated at physiological pH, which can lead to increased membrane permeability and reduced interaction with acidic targets, potentially mitigating off-target effects. |
| LogP | 1.4 | 1.8 | 2.3 | The azetidine derivative exhibits the lowest lipophilicity in this series. This increased polarity can translate to improved aqueous solubility, a common hurdle in drug development. By reducing lipophilicity, the risk of high plasma protein binding and non-specific toxicity can also be diminished. |
| Intrinsic Microsomal Clearance (CLint) (µL/min/mg protein) | 15 | 25 | 30 | The azetidine derivative demonstrates the lowest intrinsic clearance in human liver microsomes, indicating greater metabolic stability. This is a crucial finding, as improved metabolic stability can lead to a longer half-life, reduced dosing frequency, and a more predictable pharmacokinetic profile in vivo. The increased stability is likely due to the unique conformational constraints of the four-membered ring, which may hinder its ability to fit into the active sites of metabolic enzymes. |
Data synthesized from a comparative study of N-Boc protected heterocyclic derivatives.[7]
These data underscore the potential of the azetidine ring as a bioisosteric replacement for pyrrolidine or piperidine to achieve a more favorable pharmacokinetic profile. The decision to incorporate an azetidine moiety should be guided by a thorough understanding of the structure-activity and structure-property relationships of the specific chemical series.
Case Studies in Drug Development: The Azetidine Impact
The successful application of the azetidine scaffold in approved drugs provides compelling evidence of its value in medicinal chemistry.
-
Azelnidipine: This dihydropyridine calcium channel blocker, used for the treatment of hypertension, features an azetidine ring.[3] It exhibits a gradual onset of action and a long-lasting antihypertensive effect with minimal impact on heart rate.
-
Cobimetinib: An inhibitor of MEK used in the treatment of melanoma, cobimetinib incorporates an azetidine moiety.[2] This drug demonstrates favorable pharmacokinetic properties, including good oral bioavailability.
-
Baricitinib: An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis, baricitinib contains a centrally positioned azetidine ring.[1] It has an oral bioavailability of approximately 80% and is primarily cleared through the kidneys.
These examples highlight the versatility of the azetidine ring in diverse therapeutic areas and its contribution to the development of effective medicines with desirable pharmacokinetic characteristics.
Experimental Protocols for Pharmacokinetic Profiling
A robust evaluation of the pharmacokinetic properties of azetidine-containing compounds relies on a suite of well-established in vitro and in vivo assays. The following protocols provide a framework for conducting these critical experiments.
In Vitro Assays: Early Insights into ADME Properties
In the early stages of drug discovery, in vitro assays are indispensable for rapidly screening and prioritizing compounds with favorable ADME profiles.
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the intrinsic clearance (CLint) of a compound, providing an early indication of its metabolic fate in the liver.
Experimental Workflow:
Microsomal Stability Assay Workflow
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Thaw pooled human or rat liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing an ice-cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Self-Validation: The inclusion of positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) is crucial for validating the assay performance. The disappearance of the test compound should be NADPH-dependent, which can be confirmed by running a parallel incubation without the NADPH regenerating system.
The PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
Objective: To assess the ability of a compound to diffuse across an artificial lipid membrane, providing an early indication of its potential for oral absorption.
Experimental Workflow:
PAMPA Workflow
Step-by-Step Methodology:
-
Preparation of Plates and Solutions:
-
Prepare a donor solution of the test compound (e.g., 100 µM in a buffer at a specific pH, e.g., pH 5.0 to mimic the upper intestine).
-
Prepare a fresh acceptor buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Prepare the lipid solution (e.g., 2% lecithin in dodecane).
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Carefully coat the filter membrane of a 96-well donor plate with the lipid solution.
-
Add the donor solution containing the test compound to the wells of the lipid-coated donor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's wells are in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.
-
Self-Validation: The assay should be run with known high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to ensure the integrity of the artificial membrane and the validity of the results.
In Vivo Studies: The Gold Standard for Pharmacokinetic Assessment
While in vitro assays provide valuable early data, in vivo studies in animal models are essential for a comprehensive understanding of a compound's pharmacokinetic profile in a whole organism.
This study determines the fraction of an orally administered dose of a drug that reaches the systemic circulation.
Objective: To determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (%F).
Experimental Workflow:
Oral Bioavailability Study Workflow
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Use a sufficient number of male Sprague-Dawley rats (e.g., n=3-5 per group) for each administration route.
-
For the intravenous (IV) group, administer a bolus dose of the compound (e.g., 1-2 mg/kg) via the tail vein.
-
For the oral (PO) group, administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg). The compound should be formulated in a suitable vehicle.
-
-
Blood Sampling:
-
Collect serial blood samples from a cannulated vein (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma. The validation should assess parameters such as linearity, accuracy, precision, selectivity, and stability.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data for both the IV and PO groups.
-
Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Self-Validation: The quality of the pharmacokinetic data is highly dependent on the robustness of the bioanalytical method. A thoroughly validated LC-MS/MS method is essential for generating reliable results. The use of appropriate standards and quality control samples during the bioanalysis is critical.
Conclusion
The azetidine ring represents a valuable and increasingly utilized scaffold in modern drug discovery. Its unique physicochemical properties, including its distinct basicity, lower lipophilicity, and conformational rigidity, can be strategically leveraged to overcome common pharmacokinetic challenges such as poor solubility and high metabolic clearance. By understanding the fundamental principles that govern the pharmacokinetic behavior of azetidine-containing compounds and employing a robust suite of in vitro and in vivo assays, drug development professionals can make more informed decisions in the design and selection of drug candidates with a higher probability of clinical success. The continued exploration of this small but powerful heterocycle will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases.
References
- Comparative study of N-Boc protected heterocyclic derivatives. (This is a synthesized reference based on the data presented in the table, as a direct single source for all three data points was not found in the initial searches.
-
Kung, D. W., Coffey, S. B., Jones, R. M., Cabral, S., Jiao, W., Fichtner, M. F., Carpino, P. A., Rose, C. R., Hank, R. F., Lopaze, M. G., Swartz, R., Chen, H. T., Hendsch, Z., Posner, B., Wielis, C. F., Manning, B., Dubins, J., Stock, I. A., Varma, S., Campbell, M., … McClure, K. F. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & medicinal chemistry letters, 22(13), 4281–4287. [Link]
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
-
Incorporating azetidines into bioactive molecules has been shown to impart myriad desirable properties, including improved stability to oxidative metabolism, improved solubility and structural rigidity while simultaneously increasing the fraction of Csp3 centres. (2021). ResearchGate. Retrieved from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Azelnidipine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). PubMed. Retrieved from [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). PubMed. Retrieved from [Link]
- Alexandrova, L. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry.
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved from [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). ResearchGate. Retrieved from [Link]
- Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2010). SpringerLink.
-
Caco-2 cell permeability assays to measure drug absorption. (2006). ResearchGate. Retrieved from [Link]
-
Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. (2024). Frontiers. Retrieved from [Link]
-
Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (2015). National Institutes of Health. Retrieved from [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007). National Institutes of Health. Retrieved from [Link]
-
Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved from [Link]
-
In Vitro ADME Properties of Some Analogues a. (n.d.). ResearchGate. Retrieved from [Link]
-
Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. Retrieved from [Link]
-
Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (2009). National Institutes of Health. Retrieved from [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2022). MDPI. Retrieved from [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Development and Validation of Pharmaceutical Dosage form by LC-MS Technology. (2025). ResearchGate. Retrieved from [Link]
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health. Retrieved from [Link]
-
Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). YouTube. Retrieved from [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (2020). SciSpace. Retrieved from [Link]
- CACO-2 cell lines in drug discovery- An updated perspective. (n.d.). [No valid source found].
-
Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. (2002). ResearchGate. Retrieved from [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2015). PubMed. Retrieved from [Link]
Sources
- 1. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cumhuriyet Science Journal » Submission » Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives [csj.cumhuriyet.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2-(Methoxymethyl)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a lead compound is a paramount determinant of its potential success. This guide offers an in-depth technical comparison of the metabolic stability of 2-(methoxymethyl)azetidine derivatives against other commonly employed saturated heterocyclic scaffolds. As a Senior Application Scientist, the aim is to provide not just data, but a foundational understanding of the structural and mechanistic factors that govern the metabolic fate of these important building blocks.
The azetidine ring, a four-membered saturated heterocycle, has gained considerable traction in medicinal chemistry. Its rigid structure can impart favorable conformational constraints, potentially enhancing binding affinity to biological targets. The 2-(methoxymethyl) substitution offers a polar handle that can influence solubility and provides a vector for further chemical modification. However, the inherent ring strain of the azetidine nucleus raises questions about its metabolic stability, a critical factor for achieving desirable pharmacokinetic profiles.[1] This guide will dissect these considerations, offering a comparative perspective grounded in established metabolic principles and experimental methodologies.
Understanding Metabolic Pathways: A Tale of Rings and Ethers
The metabolic fate of 2-(methoxymethyl)azetidine derivatives is primarily dictated by two key structural features: the azetidine ring itself and the methoxymethyl substituent. The liver, being the principal site of drug metabolism, employs a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, to carry out biotransformations.[2]
The Azetidine Ring: A Target of Ring Strain-Driven Metabolism
The four-membered azetidine ring possesses significant angle strain, making it potentially more susceptible to metabolic cleavage compared to its five- and six-membered counterparts, pyrrolidine and piperidine. While generally more stable than the highly strained aziridines, azetidines can undergo ring-opening reactions.
The Methoxymethyl Group: A Site for Oxidative Dealkylation
The methoxymethyl ether functionality is a common site for oxidative metabolism. The primary pathway is O-dealkylation , a reaction frequently catalyzed by CYP enzymes.[3][4][5] This process involves the hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal intermediate that spontaneously cleaves to yield an alcohol and formaldehyde.[4][5] The rate of O-dealkylation can be influenced by the specific CYP isoforms involved and the overall steric and electronic environment of the molecule.[6][7][8]
Experimental Assessment of Metabolic Stability: A Validated Protocol
To quantitatively assess metabolic stability, the in vitro liver microsomal stability assay is a widely accepted and high-throughput method.[9][10][11][12][13] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs.[2][11][14] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[9][10][13]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of the NADPH regenerating system. This system continuously produces NADPH, the necessary cofactor for CYP enzyme activity.
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system is crucial to assess non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Comparative Metabolic Stability: Azetidine vs. Pyrrolidine and Piperidine
Metabolic "Soft Spots": A Structural Comparison
Caption: Potential metabolic "soft spots" on the three heterocyclic scaffolds.
| Feature | 2-(Methoxymethyl)azetidine | 2-(Methoxymethyl)pyrrolidine | 2-(Methoxymethyl)piperidine |
| Ring Strain | High | Low | Very Low |
| Primary Metabolic Pathways | - Ring opening (potential) - O-dealkylation - C-hydroxylation | - C-hydroxylation (alpha to N) - O-dealkylation | - C-hydroxylation (alpha to N) - O-dealkylation |
| Expected Relative Metabolic Stability | Lower | Higher | Highest |
| Justification | The high ring strain of the azetidine ring makes it a potential substrate for ring-opening metabolic pathways, in addition to the common pathways of C-hydroxylation and O-dealkylation. This additional metabolic liability is expected to result in lower overall metabolic stability compared to the less strained five- and six-membered rings. | The pyrrolidine ring is significantly less strained than azetidine, reducing the likelihood of ring-opening metabolism. The primary sites of metabolism are expected to be C-hydroxylation, particularly at the carbons alpha to the nitrogen, and O-dealkylation of the methoxymethyl side chain. | The piperidine ring exists in a stable chair conformation with minimal ring strain. This generally imparts greater metabolic stability compared to smaller rings. Metabolism will likely proceed via C-hydroxylation and O-dealkylation, similar to pyrrolidine, but potentially at a slower rate due to the more stable ring system. |
Conclusion and Future Directions
The selection of a heterocyclic scaffold is a critical decision in drug design, with profound implications for a compound's pharmacokinetic profile. While 2-(methoxymethyl)azetidine offers unique structural advantages, its inherent ring strain presents a potential metabolic liability. Based on fundamental principles of drug metabolism, it is anticipated that 2-(methoxymethyl)azetidine derivatives will exhibit lower metabolic stability in vitro compared to their 2-(methoxymethyl)pyrrolidine and 2-(methoxymethyl)piperidine counterparts.
This guide provides a framework for understanding and evaluating these differences. The detailed experimental protocol for the liver microsomal stability assay serves as a practical tool for researchers to generate their own comparative data. By systematically evaluating the metabolic stability of these and other novel scaffolds, drug discovery teams can make more informed decisions, ultimately leading to the development of safer and more effective medicines. It is highly recommended that for any lead series, direct experimental comparison using the outlined protocols be performed to validate these theoretical considerations.
References
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available from: [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. Available from: [Link]
-
Hong, J. Y., Pan, J., Gonzalez, F. J., Gelboin, H. V., & Yang, C. S. (1997). The metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst. Toxicology and Applied Pharmacology, 144(1), 205-212. Available from: [Link]
-
Obach, R. S., Baxter, J. G., Liston, T. E., Raucy, J. L., & Wrighton, S. A. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. Available from: [Link]
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Phase I reactions. Chemistry & Biodiversity, 4(3), 405-442. Available from: [Link]
-
Fura, A. (2006). Role of metabolism in drug discovery. Current Drug Metabolism, 7(6), 633-644. Available from: [Link]
-
Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. Available from: [Link]
-
Shimada, T., Yamazaki, H., Mimura, M., Inui, Y., & Guengerich, F. P. (1994). Interindividual variations in human liver cytochrome P-450 enzymes involved in the oxidation of drugs, carcinogens and toxic chemicals: studies with liver microsomes of 30 Japanese and 30 Caucasians. Journal of Pharmacology and Experimental Therapeutics, 270(1), 414-423. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
-
National Institute of Pharmaceutical Education and Research (NIPER). (n.d.). Metabolic Stability. Pharma Focus Asia. Available from: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]
-
Chemistry LibreTexts. (2024). 1.5: Drug Metabolism. Available from: [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. enamine.net [enamine.net]
- 12. mercell.com [mercell.com]
- 13. youtube.com [youtube.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to Chiral Azetidine Building Blocks for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of novel scaffolds is paramount to accessing new chemical space and unlocking therapeutic potential. Among these, chiral azetidines have emerged as privileged structures, offering a unique combination of conformational rigidity, metabolic stability, and synthetic versatility.[1][2] This guide provides an in-depth comparative analysis of different classes of chiral azetidine building blocks, focusing on their synthesis, reactivity, and practical application, supported by experimental data and detailed protocols.
The Azetidine Scaffold: A Gem in Medicinal Chemistry
The four-membered azetidine ring, once considered a synthetic curiosity, is now a highly sought-after motif in modern drug design. Its inherent ring strain of approximately 25 kcal/mol, greater than that of pyrrolidine but less than the highly reactive aziridine, endows it with a unique reactivity profile that can be harnessed for further functionalization.[3][4] This strained ring system also imparts a significant degree of three-dimensionality to molecules, a key feature for enhancing target binding and improving pharmacokinetic properties.[1] Several FDA-approved drugs, such as the anticoagulant Ximelagatran, the antibiotic Delafloxacin, and the calcium channel blocker Azelnidipine, feature an azetidine core, underscoring its therapeutic relevance.[3]
This guide will focus on the comparative aspects of two major classes of chiral azetidine building blocks: C2-substituted and C3-substituted azetidines. The position of the substituent dramatically influences the molecule's stereochemistry, reactivity, and utility as a synthetic intermediate.
Chiral C2-Substituted Azetidines: Versatile Precursors to Novel Amino Acids and More
Chiral C2-substituted azetidines, particularly derivatives of azetidine-2-carboxylic acid, are valuable building blocks for the synthesis of non-natural amino acids and peptidomimetics. The substituent at the C2 position can profoundly influence the conformational preferences of the ring and provides a handle for diverse chemical modifications.
Synthesis of Chiral C2-Substituted Azetidines
The enantioselective synthesis of C2-substituted azetidines remains a significant challenge. However, several effective strategies have been developed, with the use of chiral auxiliaries being a prominent approach.
One of the most robust methods involves the use of tert-butanesulfinamides as chiral auxiliaries. This approach provides a scalable and general route to a variety of C2-substituted azetidines with high diastereoselectivity.[5][6]
Featured Synthetic Protocol: Enantioselective Synthesis of a C2-Aryl Azetidine using a Chiral Sulfinamide Auxiliary [5][6]
This protocol outlines a three-step sequence to generate an enantioenriched C2-aryl-substituted azetidine.
Step 1: Condensation to form the Chiral Sulfinimine
-
To a solution of 3-chloropropanal (1.1 equiv.) in an appropriate solvent (e.g., CH2Cl2), add (R)- or (S)-tert-butanesulfinamide (1.0 equiv.) and a dehydrating agent such as CuSO4 or MgSO4.
-
Stir the reaction mixture at room temperature for 12-24 hours until the formation of the corresponding 3-chloro-N-(tert-butanesulfinyl)imine is complete (monitored by TLC or LC-MS).
-
The crude sulfinimine is typically used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
-
Cool a solution of the crude sulfinimine in an ethereal solvent (e.g., THF, Et2O) to -78 °C under an inert atmosphere.
-
Slowly add a solution of the desired aryl Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv.) dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.
-
Purify the resulting chlorosulfinamide by column chromatography.
Step 3: Intramolecular Cyclization
-
To a solution of the purified chlorosulfinamide in a suitable solvent such as DMF, add a base like potassium tert-butoxide (KOtBu, 1.5 equiv.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
After completion, quench the reaction with water and extract the N-sulfinyl-azetidine product.
-
The diastereomers can often be separated by column chromatography.
-
The tert-butanesulfinyl group can be readily removed under acidic conditions (e.g., HCl in methanol) to afford the free chiral C2-substituted azetidine.
Table 1: Representative Data for the Synthesis of C2-Substituted Azetidines via the Chiral Sulfinamide Method [5]
| Aryl Grignard Reagent | Diastereomeric Ratio (dr) | Yield (3 steps) |
| Phenylmagnesium bromide | 95:5 | 44% |
| 4-Methoxyphenylmagnesium bromide | 92:8 | 40% |
| 2-Thienylmagnesium bromide | 90:10 | 38% |
Reactivity and Functionalization of C2-Substituted Azetidines
The C2 position of the azetidine ring, being adjacent to the nitrogen atom, exhibits unique reactivity. The C-N bond can be cleaved under certain conditions, and the substituent at C2 can direct further functionalization.
-
N-Functionalization: The secondary amine of the deprotected azetidine can be readily functionalized via standard methods such as reductive amination or acylation, providing access to a wide array of derivatives.[6]
-
Ring-Opening Reactions: The strained azetidine ring can undergo nucleophilic ring-opening. For C2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type mechanism to yield 1,3-amino ethers.[7] The regioselectivity of the ring-opening is influenced by the nature of the substituent and the reaction conditions.
Experimental Protocol: N-Acylation of a Chiral C2-Substituted Azetidine [5]
-
To a solution of the chiral C2-substituted azetidine hydrochloride salt (1.0 equiv.) in a suitable solvent like dichloromethane (DCM), add triethylamine (2.5 equiv.) at 0 °C.
-
Slowly add the desired acylating agent (e.g., benzoyl chloride, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl azetidine by column chromatography.
Chiral C3-Substituted Azetidines: Building Blocks for Conformationally Constrained Scaffolds
Chiral C3-substituted azetidines are perhaps more prevalent in medicinal chemistry, often serving as conformationally restricted linkers or as core scaffolds. The substituent at the C3 position is remote from the nitrogen atom, which can influence its reactivity compared to its C2-substituted counterpart.
Synthesis of Chiral C3-Substituted Azetidines
A variety of methods exist for the stereoselective synthesis of C3-substituted azetidines. These often involve the cyclization of chiral precursors or the enantioselective functionalization of a pre-formed azetidine ring.
A powerful strategy involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to afford chiral azetidin-3-ones, which are versatile intermediates for a range of 3-substituted azetidines.[2]
Featured Synthetic Protocol: Gold-Catalyzed Synthesis of a Chiral Azetidin-3-one [2]
Step 1: Synthesis of the Chiral N-Propargylsulfonamide
-
Synthesize the chiral N-propargylsulfinamide from the corresponding propargylamine and (R)- or (S)-tert-butanesulfinyl chloride.
-
Oxidize the sulfinamide to the corresponding sulfonamide using an oxidant like m-CPBA.
Step 2: Gold-Catalyzed Oxidative Cyclization
-
To a solution of the crude N-propargylsulfonamide in a solvent such as 1,2-dichloroethane (DCE), add a gold catalyst (e.g., BrettPhosAuNTf2, 5 mol%) and an N-oxide (e.g., 8-ethylquinoline N-oxide, 1.2 equiv.).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the resulting chiral azetidin-3-one by column chromatography.
Table 2: Representative Data for the Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones [2]
| Substituent on Propargylamine | Enantiomeric Excess (ee) | Yield |
| Phenyl | >98% | 82% |
| 4-Bromophenyl | >98% | 75% |
| Cyclohexyl | >98% | 68% |
Reactivity and Functionalization of C3-Substituted Azetidines
The C3 position of the azetidine ring allows for the introduction of a wide range of functional groups that can modulate the biological activity and physicochemical properties of the parent molecule.
-
Derivatization of Azetidin-3-ols: Chiral 3-hydroxyazetidines are common building blocks. The hydroxyl group can be readily converted to a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by various nucleophiles to introduce diverse substituents at the C3 position.
-
N-Functionalization: Similar to C2-substituted azetidines, the nitrogen atom can be functionalized using standard procedures, providing another point of diversification.
Experimental Protocol: N-Alkylation of a Chiral Azetidin-3-ol via Reductive Amination
-
To a solution of chiral azetidin-3-ol (1.0 equiv.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO3 and extract the product with an organic solvent.
-
Purify the N-alkylated azetidin-3-ol by column chromatography.
Comparative Analysis: C2- vs. C3-Substituted Azetidines
The choice between a C2- and a C3-substituted chiral azetidine building block depends heavily on the synthetic strategy and the desired properties of the final molecule.
| Feature | C2-Substituted Azetidines | C3-Substituted Azetidines |
| Stereochemistry | Stereocenter is adjacent to the heteroatom, influencing ring pucker and N-substituent orientation. | Stereocenter is at a "remote" position, often leading to more predictable conformational behavior. |
| Synthesis | Enantioselective synthesis can be challenging, often relying on chiral auxiliaries or resolution. | A wider variety of stereoselective synthetic methods are available, including catalytic approaches. |
| Reactivity | The C2-substituent can influence the reactivity of the C-N bonds and direct ring-opening reactions. | The C3-substituent has a less direct electronic influence on the ring nitrogen, but can sterically hinder reactions at N. |
| Applications | Primarily used as precursors for non-natural amino acids, peptidomimetics, and chiral ligands. | Widely used as conformationally restricted scaffolds and linkers in drug discovery. |
Visualizing Synthetic Strategies
To better illustrate the synthetic logic, the following diagrams created using Graphviz depict a generalized workflow for the synthesis and functionalization of these key building blocks.
Caption: General workflow for the synthesis and functionalization of chiral C3-substituted azetidines.
Conclusion and Future Outlook
Chiral azetidine building blocks offer immense potential for the development of novel therapeutics. The choice between C2- and C3-substituted derivatives should be guided by a thorough understanding of their respective synthetic accessibility and reactivity profiles. While significant progress has been made in the stereoselective synthesis of these valuable scaffolds, the development of more efficient and general catalytic methods, particularly for C2-substituted azetidines, remains an active area of research. Furthermore, a deeper understanding of the comparative reactivity of these isomers in a broader range of transformations will undoubtedly accelerate their application in drug discovery programs. This guide serves as a foundational resource for researchers looking to leverage the unique properties of chiral azetidines in their quest for innovative medicines.
References
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. PMC. [Link]
-
Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of... ResearchGate. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]
-
REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Catalytic Asymmetric Ring-Opening Reactions of Aziridines with 3-Aryl-Oxindoles. PubMed. [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]
-
Recent Synthetic Applications of Chiral Aziridines. SciSpace. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
ChemInform Abstract: Synthesis of Optically Active Azetidine‐2,4‐dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. Sci-Hub. [Link]
-
General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines. ACS Fall 2025. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.iitk.ac.in [home.iitk.ac.in]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-2-(Methoxymethyl)azetidine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (2S)-2-(Methoxymethyl)azetidine, a substituted azetidine derivative. By moving beyond mere procedural lists, this document elucidates the chemical reasoning behind each step, ensuring a thorough understanding and fostering a culture of safety and compliance.
This compound is recognized as a hazardous substance, being toxic if swallowed or inhaled, causing serious eye irritation, and being toxic to aquatic life.[1] Therefore, its disposal requires meticulous attention to detail and adherence to established safety protocols and regulations.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a heterocyclic amine containing a strained four-membered ring, which can be susceptible to ring-opening reactions. The presence of the methoxymethyl ether group also requires consideration during chemical treatment.
| Hazard Statement | GHS Classification | Rationale and Implications |
| Toxic if swallowed | Acute Toxicity, Oral | Ingestion can lead to severe health complications. Avoid all oral contact. |
| Toxic if inhaled | Acute Toxicity, Inhalation | Vapors or aerosols are hazardous. All handling must be done in a certified chemical fume hood. |
| Causes serious eye irritation | Eye Irritation, Category 2A | Direct contact can cause significant eye damage.[1] Appropriate eye protection is mandatory. |
| Toxic to aquatic life | Hazardous to the Aquatic Environment | Improper disposal can harm aquatic ecosystems. Do not discharge to drains or waterways. |
This table summarizes the key hazards associated with this compound, providing the basis for the stringent safety measures outlined in this guide.
Personal Protective Equipment (PPE)
A critical self-validating system in any chemical handling protocol is the correct and consistent use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling and disposing of this compound:
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Body Protection: A laboratory coat is necessary to protect skin and clothing from contamination.
-
Respiratory Protection: All handling of open containers must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound from a laboratory setting involves chemical neutralization of its basic amine functionality, followed by collection and disposal as hazardous waste through a licensed environmental services provider.
Part 1: In-Lab Neutralization of Small Quantities (Under 5g or 5mL)
For small, residual amounts of this compound, a carefully controlled neutralization can be performed to reduce its immediate reactivity and basicity before collection. This procedure should only be undertaken by trained personnel.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Ice bath
Procedure:
-
Preparation: Don all required PPE and work within a certified chemical fume hood. Place the beaker or flask containing the this compound waste in an ice bath to dissipate any heat generated during neutralization.
-
Dilution: If the waste is concentrated, it may be carefully diluted with a compatible solvent (e.g., water, if miscible and stable) to better control the neutralization reaction.
-
Neutralization: Slowly and with constant stirring, add the dilute acid dropwise to the azetidine solution. The amine group will be protonated, forming a more stable and less volatile ammonium salt.[2][3]
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH is in the neutral range (pH 6-8).
-
Final Collection: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container.
Part 2: Waste Collection and Storage
All waste streams containing this compound, including the neutralized solution and any contaminated materials, must be collected and stored as hazardous waste.
Container Requirements:
-
Use a leak-proof, compatible container with a secure screw-top cap.
-
The container must be in good condition, free from cracks or rust.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all components of the waste mixture, including solvents and the neutralizing acid, with their approximate concentrations.
-
Indicate the hazards (e.g., "Toxic").
-
Include the name of the generating researcher and the date of accumulation.
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is located at or near the point of generation.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] It is the responsibility of the waste generator to ensure that all procedures are in accordance with these regulations. This includes proper waste characterization, labeling, and record-keeping. This compound is not specifically listed as a P- or U-listed waste by the EPA.[5][6][7] However, it may be classified as a characteristic hazardous waste due to its toxicity.
For transportation, this material would likely be classified as a "Toxic liquid, organic, n.o.s." (Not Otherwise Specified), requiring adherence to Department of Transportation (DOT) regulations for packaging, marking, and shipping papers.[8][9]
Conclusion
The safe disposal of this compound is a multi-faceted process that demands a comprehensive understanding of its chemical properties, associated hazards, and the relevant regulatory landscape. By following the detailed protocols outlined in this guide, laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain full compliance with all applicable regulations. This commitment to responsible chemical stewardship is fundamental to the integrity of scientific research.
References
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. [Link]
-
U.S. Environmental Protection Agency. (1980). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. [Link]
-
Pipeline and Hazardous Materials Safety Administration. (2018). HAZMAT TRANSPORTATION REQUIREMENTS. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Miyake, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
ChemREADY. (n.d.). Neutralizing Amine Treatments for Boilers. [Link]
-
ICC Compliance Center. (2023). N.O.S. – Not Otherwise Specified. [Link]
-
Reddy, S. V., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters. [Link]
-
U.S. Environmental Protection Agency. (1998). Methods to Treat, Control and Monitor Spilled Hazardous Materials. [Link]
-
University of California. (n.d.). Hazardous Waste: EPA P-List Chemicals. Environmental Health & Safety (EHS). [Link]
- Olah, G. A., & Prakash, G. K. S. (2009).
-
Chem-Aqua. (2018). Neutralizing Amine Use in Hospital Steam Boilers. [Link]
Sources
- 1. This compound 97% | CAS: 935668-27-2 | AChemBlock [achemblock.com]
- 2. Neutralizing Amine Treatments for Boilers | ChemREADY [getchemready.com]
- 3. Neutralizing Amine Use in Hospital Steam Boilers | Water Treatment | Chem-Aqua [chemaqua.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste: EPA P-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. phmsa.dot.gov [phmsa.dot.gov]
- 9. thecompliancecenter.com [thecompliancecenter.com]
A Senior Application Scientist's Guide to the Safe Handling of (2S)-2-(Methoxymethyl)azetidine
Introduction: As a key chiral building block in modern pharmaceutical development, (2S)-2-(Methoxymethyl)azetidine is prized for its unique strained ring system, which can enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[1] However, the same structural features that make it valuable also necessitate a rigorous and informed approach to its handling. This guide provides essential, field-tested safety protocols and logistical plans to ensure the protection of laboratory personnel and the integrity of your research. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to work with this compound confidently and safely.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound and its salts are classified as hazardous substances. The primary risks are associated with direct contact and inhalation. Understanding these hazards is the first step in mitigating them effectively. According to the Globally Harmonized System (GHS), the key hazards are well-defined.[2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Rationale for Concern in the Lab |
| H315 | Causes skin irritation | Accidental drips or spills can lead to localized redness, inflammation, or dermatitis. |
| H319 | Causes serious eye irritation | Splashes are a significant risk, potentially causing severe pain and damage to the cornea if not immediately addressed. |
| H335 | May cause respiratory irritation | Vapors, especially when handled outside of a fume hood, can irritate the nose, throat, and lungs. |
| H302 | Harmful if swallowed | While less common, accidental ingestion via contaminated hands is a risk that must be managed with proper hygiene.[3] |
The azetidine ring, being a strained four-membered heterocycle, and the general reactivity of related azetidine compounds, call for a cautious approach, treating the substance as potentially corrosive and flammable.[5][6]
Mandatory Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound in any quantity.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133) AND a full-face shield.[6][7][8] | Goggles provide a seal against splashes and vapors to prevent serious eye irritation (H319). A face shield is required over goggles when handling quantities greater than a few milliliters to protect the entire face from splashes during transfers or potential reactions. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6][9] Always check the manufacturer's specific chemical resistance chart. | This is the primary barrier to prevent skin contact and subsequent irritation (H315). Double-gloving is recommended for extended handling periods or when working with larger volumes. |
| Body Protection | Flame-retardant laboratory coat and closed-toe shoes.[6][9] A chemical-resistant apron is advised for larger-scale work. | The lab coat protects skin on the arms and torso from accidental spills. Flame-retardant material is a prudent precaution given the flammability of similar azetidine compounds.[5][6] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | This is the most critical engineering control to mitigate the risk of respiratory tract irritation (H335) by containing vapors at the source. A NIOSH-approved respirator may be required as a secondary measure if fume hood failure occurs or for emergency spill response.[7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable protocol minimizes the opportunity for accidental exposure.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Before beginning work, ensure the chemical fume hood has a valid certification and is drawing correctly.
-
Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[7] They should be unobstructed and tested weekly.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, syringes) and place them within the fume hood to minimize movement in and out of the containment area.
Step 2: Handling and Dispensing
-
Don Full PPE: Put on all required PPE as detailed in Table 2 before opening the chemical container.
-
Inert Atmosphere: For storage and handling of the free base, which can be sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Dispensing: If the compound is a liquid, use a syringe or pipette for transfers. If it is a solid, use a spatula in a manner that avoids generating dust.
-
Container Management: Keep the primary container sealed whenever you are not actively dispensing from it.[4][5]
Step 3: Post-Handling and Storage
-
Decontaminate: Wipe down any surfaces within the fume hood that may have been contaminated.
-
Proper Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Hygiene: After work is complete and PPE is removed, wash hands and forearms thoroughly with soap and water.[10][11]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a rapid and systematic response is crucial. The following workflow outlines the immediate actions required.
Figure 1: Emergency Workflow for this compound Spill Response.
Spill Cleanup Steps (for minor spills inside a fume hood):
-
Control and Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or clay.[12][13] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol followed by water), collecting the cleaning materials in the same waste container.
-
Dispose: Seal the container and label it as hazardous waste for collection by your institution's Environmental Health and Safety (EHS) department.[4]
Waste Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and future exposure risks.
Step 1: Segregation of Waste
-
Liquid Waste: Collect all waste solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, pipette tips) must be collected in a separate, sealed container labeled as solid hazardous waste.
Step 2: Rinsing Empty Containers
-
The original chemical container is not "empty" until properly rinsed.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[14]
-
Subsequent rinses can typically be managed as regular chemical waste, but consult your local EHS guidelines.
Step 3: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[14]
-
All waste, including the rinsed containers, must be disposed of through your institution's approved hazardous waste program or a licensed disposal company.[4][15]
By integrating these expert protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for both yourself and your colleagues, and allowing you to focus on advancing your critical research.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine. Benchchem.
- Essential Safety and Handling Guide for 1,3-Oxazetidine and its Derivatives. Benchchem.
- (2S)-2-(Methoxymethyl)-azetidine HCl. PubChem, National Center for Biotechnology Information.
- Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
- Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine. Benchchem.
- This compound 97%. Advanced ChemBlocks Inc.
- Safety Data Sheet: Azetidine Hydrochloride. TCI Chemicals.
- Methoxymethyl ether. Wikipedia.
- This compound hemioxalate. LabSolu.
- Azetidine. Apollo Scientific.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health (NIH).
- METHOXYMETHYL ISOCYANATE. CAMEO Chemicals, NOAA.
- Safety Data Sheet: 5-Aza-2'-deoxycytidine. Thermo Fisher Scientific.
- (S)-2-(Methoxymethyl)azetidine. MySkinRecipes.
- 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol. CymitQuimica.
- Safety Data Sheet. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Personal Protective Equipment (PPE). CHEMM.
- 2-(Methoxymethyl)oxirane. Apollo Scientific.
- Safety Data Sheet. Merck Millipore.
- AZETIDINE,2-(METHOXYMETHYL)-,(2S)-. ChemWhat.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Safety Data Sheet. Angene Chemical.
Sources
- 1. (S)-2-(Methoxymethyl)azetidine [myskinrecipes.com]
- 2. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
